5-Phenyl-1,3-oxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKDIKJSGDVSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379967 | |
| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99924-18-2 | |
| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Core Synthesis Mechanisms of 5-Phenyl-1,3-oxazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Phenyl-1,3-oxazole-4-carboxylic acid is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Its structural rigidity and capacity for diverse molecular interactions make it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides an in-depth analysis of the principal synthetic routes to this target molecule, focusing on the underlying reaction mechanisms. We will explore both classical and contemporary methodologies, including the Robinson-Gabriel synthesis from β-ketoester precursors and modern isocyanide-based condensations. Each section is designed to offer not just a procedural outline but a deep mechanistic understanding, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Oxazole Core
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This motif is a common substructure in a multitude of natural products and pharmacologically active compounds, valued for its role as a bioisostere for amide and ester functionalities and its ability to engage in hydrogen bonding and π-stacking interactions.[1] The specific target, this compound, combines the phenyl group at the C5 position, which allows for extensive derivatization and modulation of steric and electronic properties, with a C4-carboxylic acid handle, which is crucial for forming salts, amides, or esters, thereby enabling prodrug strategies or covalent linkages. Understanding the efficient construction of this scaffold is paramount for its application in drug discovery and development.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound reveals two primary strategic disconnections. The core challenge lies in the formation of the oxazole ring itself, which can be assembled from various acyclic precursors.
Strategy A (Robinson-Gabriel): This classical approach involves the cyclodehydration of a 2-acylamino ketone precursor.[2][3] For our target, this translates to a disconnection across the O1-C2 and N3-C4 bonds, leading back to an N-benzoyl-α-amino-β-ketoester. This precursor contains all the necessary atoms for the heterocyclic core and its substituents.
Strategy B (Isocyanide Condensation): Modern methods often utilize the unique reactivity of isocyanides.[4][5] A powerful disconnection can be made across the C4-C5 and O1-C5 bonds. This strategy involves the condensation of a C2-N synthon (derived from benzoic acid) with a three-atom component that provides the C4 and C5 atoms and the oxygen atom. More specifically, this leads back to benzoic acid and an isocyanoacetate derivative, which react to form the C4-carboxylate and C5-phenyl substituted ring.
This guide will now detail the forward synthesis and mechanistic rationale for these two core strategies.
Primary Synthesis Mechanism A: The Robinson-Gabriel Pathway
The Robinson-Gabriel synthesis is a robust and time-honored method for constructing 2,5-di- and 2,4,5-trisubstituted oxazoles via the cyclodehydration of α-acylamino ketones.[6] To yield the desired C4-carboxylic acid moiety, the synthesis is adapted to start from an α-acylamino-β-ketoester, which upon cyclization and subsequent hydrolysis, yields the final product.
Mechanism and Rationale
The reaction proceeds in two main stages: formation of the oxazole ring ester, followed by hydrolysis.
-
Enolization and Cyclization: The α-acylamino-β-ketoester starting material is treated with a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride.[7] The acid protonates the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. The ketone carbonyl then enolizes. The enol oxygen acts as a nucleophile, attacking the activated amide carbonyl to form a five-membered cyclic intermediate, a dihydrooxazolium species (oxazoline).
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration, driven by the formation of the stable, aromatic oxazole ring. The acidic conditions facilitate the elimination of a water molecule.
-
Ester Hydrolysis: The resulting product, an ethyl or methyl ester of this compound, is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final carboxylic acid.[8] Base-catalyzed hydrolysis (saponification) is often preferred as it is practically irreversible.[9]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
-
To a stirred solution of ethyl 2-(benzoylamino)-3-oxobutanoate (1.0 eq) in a suitable solvent like chloroform or toluene, add concentrated sulfuric acid (2-3 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-phenyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Primary Synthesis Mechanism B: Isocyanide-Based Condensation
A more contemporary and highly efficient route involves the direct condensation of a carboxylic acid with an activated isocyanide, such as methyl isocyanoacetate or tosylmethyl isocyanide (TosMIC).[4][5] This approach often proceeds in a one-pot fashion under mild conditions and demonstrates broad functional group tolerance.
Mechanism and Rationale
This reaction hinges on the activation of the carboxylic acid and the subsequent nucleophilic cascade initiated by the isocyanide.
-
Carboxylic Acid Activation: Benzoic acid is activated to form a highly reactive intermediate. A common method involves using a reagent like 4-(Dimethylamino)pyridine (DMAP) and trifluoromethanesulfonic anhydride (Tf₂O) to generate an in-situ acylpyridinium salt.[4] This salt is a potent electrophile.
-
Nucleophilic Attack: The α-carbon of the isocyanoacetate is deprotonated by a base (e.g., DMAP itself or another non-nucleophilic base) to form a nucleophilic carbanion. This carbanion attacks the activated acylpyridinium salt.
-
Cyclization and Dehydration: The resulting adduct undergoes a 5-endo-dig cyclization, where the oxygen of the former carbonyl group attacks the isocyanide carbon. This is followed by a series of proton transfers and elimination steps, ultimately leading to the aromatization of the ring to form the stable 4-carboxy-methyl-5-phenyloxazole.
-
Final Hydrolysis: As with the Robinson-Gabriel method, the resulting methyl ester is hydrolyzed to the final carboxylic acid product.
Experimental Protocol: One-Pot Synthesis of the Ester
This protocol is adapted from modern methodologies for direct oxazole synthesis from carboxylic acids.[4][5]
-
To a flame-dried, screw-capped vial under a nitrogen atmosphere, add benzoic acid (1.0 eq), 4-(Dimethylamino)pyridine (DMAP) (1.5 eq), and anhydrous dichloromethane (DCM).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the activating agent (e.g., DMAP-Tf, 1.3 eq) and continue stirring.
-
Once the solids have dissolved, add methyl isocyanoacetate (1.2 eq) to the reaction mixture.
-
Stir the reaction in a preheated oil bath at 40 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain methyl 5-phenyl-1,3-oxazole-4-carboxylate.
-
Perform hydrolysis as described in the Robinson-Gabriel protocol to obtain the final acid.
Data Summary and Method Comparison
| Feature | Robinson-Gabriel Synthesis | Isocyanide-Based Condensation |
| Starting Materials | α-Acylamino-β-ketoester | Benzoic acid, Isocyanoacetate |
| Key Reagents | Strong dehydrating acids (H₂SO₄, PPA) | Activating agents (DMAP-Tf), Base |
| Reaction Conditions | Often harsh, requiring strong acids | Generally mild (e.g., 40 °C) |
| Advantages | Classical, well-established method.[3] | High efficiency, broad substrate scope, milder conditions, often one-pot.[4][5] |
| Disadvantages | Requires multi-step synthesis of the precursor, harsh conditions can limit functional group tolerance. | Requires specialized isocyanide reagents, activating agents can be expensive. |
| Atom Economy | Moderate | Good |
Conclusion
The synthesis of this compound can be accomplished through several effective routes, each with distinct advantages. The classical Robinson-Gabriel synthesis provides a reliable pathway, though it may be limited by the need for specific precursors and harsh reaction conditions. In contrast, modern isocyanide-based condensation methods offer a more versatile, efficient, and milder alternative, reflecting the advancements in synthetic organic chemistry. The choice of method will ultimately depend on the availability of starting materials, desired scale, and the tolerance of other functional groups within the target molecule's broader synthetic scheme. This guide provides the foundational mechanistic knowledge for researchers to make informed decisions and successfully synthesize this valuable heterocyclic building block.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-phenyl-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5-phenyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting the molecule's behavior in biological systems, guiding formulation development, and ensuring the integrity of experimental data.
Molecular Identity and Structure
This compound is a structurally unique molecule featuring a central oxazole ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 4-position. This arrangement of functional groups dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical profile.
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 99924-18-2 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O |
digraph "5-phenyl-1,3-oxazole-4-carboxylic_acid_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"];
// Phenyl Ring C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- C1 [dir=none];
// Oxazole Ring C7 -- N1 [dir=none]; N1 -- C8 [dir=none]; C8 -- O1 [dir=none]; O1 -- C9 [dir=none]; C9 -- C7 [dir=none];
// Substituents C6 -- C9 [dir=none]; C7 -- C10 [dir=none]; C10 -- O2 [dir=none]; C10 -- O3 [dir=none];
// Hydrogens C1 -- H1[dir=none]; C2 -- H2[dir=none]; C3 -- H3[dir=none]; C4 -- H4[dir=none]; C5 -- H5[dir=none]; O3 -- H6[dir=none];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C9 [pos="1.74,0!"]; O1 [pos="2.61,0.5!"]; C8 [pos="3.48,0!"]; N1 [pos="2.61,-0.5!"]; C7 [pos="1.74,-1!"]; C10 [pos="0.87,-1.5!"]; O2 [pos="0,-2!"]; O3 [pos="1.74,-2!"]; H1[pos="-0.43,1.4!"]; H2[pos="-1.5,0.87!"]; H3[pos="-1.5,-0.87!"]; H4[pos="0,-1.5!"]; H5[pos="1.5,-0.87!"]; H6[pos="2.17,-2.3!"]; }
Caption: 2D structure of this compound.
Physicochemical Properties: Experimental and Predicted Data
A combination of available experimental data and computationally predicted values provides a comprehensive profile of this molecule. The predicted values, generated using the SwissADME tool, offer valuable insights where experimental data is not yet available.[1][2][3]
Table 2: Key Physicochemical Properties
| Property | Experimental Value | Predicted Value (SwissADME) | Significance in Drug Development |
| Melting Point | 163-166 °C[4] | - | Purity assessment, solid-state stability. |
| pKa (acidic) | - | 3.50 | Ionization state at physiological pH, influencing solubility and permeability. |
| LogP (Octanol/Water) | - | 2.15 | Lipophilicity, a key determinant of membrane permeability and distribution. |
| Aqueous Solubility (LogS) | - | -3.5 | Bioavailability, formulation options. |
| Topological Polar Surface Area (TPSA) | - | 60.5 Ų | Indicator of membrane permeability. |
Synthesis of this compound
The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-phenyl-1,3-oxazole-4-carboxylate.[5] This straightforward saponification reaction provides a reliable method for obtaining the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
This protocol is a generalized procedure based on standard saponification methods for esters.[6]
-
Dissolution: Dissolve ethyl 5-phenyl-1,3-oxazole-4-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Acidification: Upon completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water to remove any inorganic impurities and then dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following sections detail the expected spectral characteristics based on the known behavior of its constituent functional groups and data from closely related structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a theoretical framework for the structural elucidation of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the aromaticity of the phenyl and oxazole rings.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet |
| Oxazole-H | 8.3 - 8.5 | Singlet |
| Carboxyl-H | > 10 | Broad Singlet |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl-C | 165 - 170 |
| Oxazole-C (quaternary) | 150 - 155 |
| Oxazole-C (CH) | 135 - 140 |
| Phenyl-C (ipso) | 125 - 130 |
| Phenyl-C | 128 - 132 |
Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.[7][8]
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of H-bonding |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N (Oxazole) | 1600-1650 | Medium |
| C=C (Aromatic) | 1450-1600 | Multiple bands |
| C-O (Carboxylic Acid) | 1200-1300 | Medium |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the oxazole ring.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 144 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Determination of Physicochemical Properties: Methodologies
For researchers seeking to experimentally validate the predicted properties, the following sections outline standard protocols.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. bellevuecollege.edu [bellevuecollege.edu]
- 6. mdpi.com [mdpi.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. echemi.com [echemi.com]
1H NMR and 13C NMR spectroscopic data of 5-phenyl-1,3-oxazole-4-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 5-phenyl-1,3-oxazole-4-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As a member of the oxazole class of heterocyclic compounds, this molecule and its derivatives are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation via NMR is fundamental for quality control, reaction monitoring, and understanding structure-activity relationships in drug development. This document details the experimental methodology for data acquisition, provides an in-depth interpretation of the spectral features, and explains the underlying principles governing the observed chemical shifts and coupling patterns.
Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds
This compound is a heterocyclic compound featuring a central oxazole ring, a core structure found in numerous pharmacologically active agents. The precise arrangement of the phenyl and carboxylic acid substituents on this ring dictates its chemical properties and biological interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of such organic molecules in solution. ¹H NMR provides detailed information about the proton environment, including connectivity and stereochemistry, while ¹³C NMR maps the carbon skeleton of the molecule.[1] Together, they allow for unambiguous confirmation of the molecular structure. This guide serves as an expert resource for researchers on the acquisition and interpretation of NMR data for this specific compound.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-based numbering for this compound are presented below.
Caption: Structure and numbering of this compound.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is contingent upon a rigorous experimental protocol. The following workflow is designed to ensure scientific integrity and generate reliable spectra.
Caption: Standardized workflow for NMR structural elucidation.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): The acidic proton of the carboxylic acid is of diagnostic importance. In many common NMR solvents like CDCl₃, this proton can rapidly exchange with trace amounts of water, leading to signal broadening or complete disappearance.[2] DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process, typically allowing for the observation of a distinct, albeit sometimes broad, -COOH signal.[3]
-
Concentration: A concentration of approximately 10-20 mg/mL provides a good signal-to-noise ratio within a reasonable number of scans without promoting significant intermolecular association that could complicate spectral interpretation.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The electron-withdrawing nature of the oxazole ring and the carboxylic acid group, combined with the aromaticity of the phenyl ring, results in a characteristic pattern of signals predominantly in the downfield region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| -COOH | 10.0 - 13.5 | Broad Singlet | 1H | Highly deshielded acidic proton. The chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[4][5] |
| H-2 (Oxazole) | 8.5 - 9.0 | Singlet | 1H | This proton is attached to a carbon situated between two electronegative heteroatoms (N and O), resulting in significant deshielding. |
| H-2'/H-6' (Phenyl, ortho) | 7.9 - 8.2 | Multiplet (or dd) | 2H | These protons are in close proximity to the electron-withdrawing oxazole ring, causing a downfield shift relative to benzene (7.36 ppm). |
| H-3'/H-4'/H-5' (Phenyl, meta, para) | 7.4 - 7.6 | Multiplet | 3H | These protons are further from the oxazole substituent and experience less deshielding, thus appearing more upfield than the ortho protons. |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[6][7][8] |
| C-2 (Oxazole) | 150 - 155 | This carbon is bonded to both nitrogen and oxygen, leading to significant deshielding. Its exact position is influenced by the overall ring electronics.[9] |
| C-4 (Oxazole) | 138 - 145 | A quaternary carbon within the heterocyclic ring, its shift is influenced by the attached carboxylic acid group. |
| C-5 (Oxazole) | 148 - 158 | This quaternary carbon is bonded to the phenyl group and experiences deshielding from the ring heteroatoms.[9] |
| C-1' (Phenyl, ipso) | 125 - 130 | The quaternary carbon directly attached to the oxazole ring. Its signal is often of lower intensity. |
| C-2'/C-6' (Phenyl, ortho) | 126 - 129 | Aromatic carbons adjacent to the point of substitution. |
| C-3'/C-5' (Phenyl, meta) | 129 - 131 | Aromatic carbons meta to the point of substitution. |
| C-4' (Phenyl, para) | 130 - 133 | The para carbon often shows a distinct chemical shift due to resonance effects. |
The Role of Advanced 2D NMR Techniques
While 1D NMR spectra provide the primary data, 2D NMR experiments are invaluable for confirming assignments, especially for complex molecules.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network within the phenyl ring, showing correlations between the ortho, meta, and para protons, confirming their assignment as a single spin system.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule. It reveals correlations between protons and carbons separated by 2-3 bonds. Key expected correlations include:
-
The H-2 proton correlating to the quaternary carbons C-4 and C-5, confirming the oxazole ring structure.
-
The ortho protons (H-2'/H-6') of the phenyl ring correlating to the oxazole carbon C-5, definitively linking the phenyl group to that position.
-
The H-2 proton correlating to the carboxylic carbon (C=O), confirming the relative positions of these groups on the oxazole ring.
-
These correlations provide an irrefutable "map" of the molecular connectivity, validating the structure beyond what can be interpreted from 1D spectra alone.[8]
Conclusion
The structural characterization of this compound is straightforwardly achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. The predictable chemical shifts of the carboxylic acid, phenyl, and oxazole ring moieties provide a unique spectral fingerprint. The use of an appropriate solvent like DMSO-d₆ is critical for observing the labile carboxylic acid proton. For unequivocal assignment, particularly of the quaternary carbons, 2D NMR techniques such as HMBC are indispensable. This guide provides the foundational data and interpretive logic required for researchers to confidently identify and characterize this important heterocyclic scaffold.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Mass spectrometry analysis of 5-phenyl-1,3-oxazole-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-phenyl-1,3-oxazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the core principles of experimental design, from meticulous sample preparation to the nuances of ionization and fragmentation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure accurate molecular weight determination and robust structural elucidation via tandem mass spectrometry (MS/MS). The causality behind experimental choices is explained, establishing a self-validating system for reliable and reproducible results.
Introduction: The Analytical Imperative
This compound (C₁₀H₇NO₃, Molecular Weight: 189.17 g/mol ) is a key building block in the synthesis of pharmacologically active agents and functional organic materials. Its structural integrity and purity are paramount for downstream applications. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1] It allows for the precise determination of molecular mass and provides deep structural insights through controlled fragmentation experiments.[1][2]
This guide outlines a systematic approach using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry to characterize this molecule. We will explore its ionization behavior, predict its fragmentation pathways, and provide detailed workflows applicable to modern instrumentation such as Quadrupole Time-of-Flight (Q-TOF) or Quadrupole Orbitrap systems.
Foundational Principles: Ionization and Experimental Design
The chemical nature of this compound dictates the optimal analytical strategy. The presence of a carboxylic acid group, with its acidic proton, makes it an ideal candidate for negative-ion mode ESI. In this mode, the molecule readily loses a proton to form the deprotonated species, [M-H]⁻. This process is highly efficient and typically results in a strong signal with minimal in-source fragmentation, providing a clear measurement of the molecular weight.
While positive-ion mode analysis is possible—potentially forming an [M+H]⁺ adduct on the oxazole nitrogen or adducts with cations like sodium ([M+Na]⁺)—negative-ion mode is generally preferred for carboxylic acids due to its superior ionization efficiency and the generation of a diagnostically significant carboxylate anion.[3][4][5]
Logical Workflow for Analysis
The analysis follows a logical progression from sample preparation to data interpretation. This workflow ensures that each step builds upon a validated previous step, from initial sample cleanup to the final structural confirmation.
Caption: High-level workflow for MS analysis.
Experimental Protocol: A Step-by-Step Guide
Adherence to a meticulous protocol is crucial for achieving high-quality, reproducible data. Sample cleanliness is paramount to prevent signal suppression and instrument contamination.[6]
Sample Preparation
Objective: To prepare a clean, dilute solution of the analyte in a solvent compatible with ESI-MS.
Materials:
-
This compound solid
-
LC-MS grade methanol (MeOH) or acetonitrile (ACN)
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
0.22 µm syringe filters (PTFE or similar)
-
2 mL autosampler vials with septa caps
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of MeOH or ACN in a clean glass vial. Vortex thoroughly to ensure complete dissolution.
-
Working Solution (~10 µg/mL): Perform a serial dilution. Pipette 10 µL of the stock solution into 990 µL of a 50:50 mixture of MeOH:water or ACN:water. This brings the analyte to a concentration range ideal for ESI-MS.[7]
-
Filtration: Draw the final working solution into a syringe and pass it through a 0.22 µm syringe filter directly into a 2 mL autosampler vial. This step is critical to remove any particulates that could clog the delicate tubing of the mass spectrometer.[7]
-
Blank Preparation: Prepare a blank sample using the same solvent mixture (e.g., 50:50 MeOH:water) that was used for the final dilution. Running a blank before and after the sample is essential to check for carryover and system contamination.[7]
Mass Spectrometry Parameters (Negative ESI Mode)
Objective: To optimize instrument settings for the detection of the deprotonated molecular ion [M-H]⁻ and its subsequent fragments. The parameters below are typical for a Q-TOF or Orbitrap instrument and should be adjusted for specific models.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Promotes the formation of the [M-H]⁻ ion due to the acidic carboxylic acid group.[3][5] |
| Capillary Voltage | 2.5 – 3.5 kV | Sets the potential difference to generate the electrospray plume. |
| Source Temperature | 120 – 150 °C | Aids in solvent desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 – 800 L/hr (N₂) | High flow of heated nitrogen gas to efficiently remove solvent droplets. |
| Cone/Nozzle Voltage | 20 – 40 V | A low voltage is used to gently guide ions into the mass analyzer, preventing unwanted in-source fragmentation. |
| MS1 Scan Range | m/z 50 – 500 | A broad range to detect the precursor ion and any potential low-mass contaminants or adducts. |
| MS/MS Precursor Ion | m/z 188.03 | The calculated exact mass of the [C₁₀H₆NO₃]⁻ ion. |
| Collision Energy (CE) | Ramp 10 – 40 eV | A range of collision energies is used to induce fragmentation. A ramp ensures that both low-energy (primary) and high-energy (secondary) fragments are observed.[8][9] |
Data Interpretation: Unveiling the Structure
Full Scan (MS1) Spectrum: The Molecular Fingerprint
The initial full scan experiment serves to confirm the presence and purity of the target compound. For this compound, the spectrum in negative ESI mode should be dominated by a single peak at m/z 188.0302 , corresponding to the [M-H]⁻ ion. High-resolution instrumentation allows for the confirmation of the elemental composition (C₁₀H₆NO₃) based on this accurate mass measurement.
Tandem MS (MS/MS) Spectrum: Deconstructing the Molecule
The MS/MS experiment provides definitive structural proof by breaking the molecule apart at its weakest bonds. The isolated [M-H]⁻ ion (m/z 188.03) is fragmented, and the resulting product ions are analyzed. The fragmentation pathway is predictable based on established chemical principles.
Predicted Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 188.03 | 144.04 | CO₂ (44.00 Da) | [C₉H₆NO]⁻ |
| 144.04 | 116.05 | CO (28.00 Da) | [C₈H₆N]⁻ |
| 144.04 | 92.03 | C₃NO (66.01 Da) | [C₆H₄O]⁻• |
| 116.05 | 89.04 | HCN (27.01 Da) | [C₇H₅]⁻ |
Primary Fragmentation Pathway:
The most facile and diagnostically significant fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion. This is a hallmark fragmentation for carboxylic acids and results in a highly stable carbanion.[10]
-
[M-H]⁻ → [M-H-CO₂]⁻ : The precursor ion at m/z 188.03 loses 44.00 Da, yielding a prominent fragment ion at m/z 144.04 . This fragment represents the 5-phenyl-1,3-oxazole ring where the carbon at position 4 is deprotonated.
Caption: Predicted MS/MS fragmentation pathway.
Secondary Fragmentation of the m/z 144.04 Ion:
The subsequent fragmentation of the m/z 144.04 ion involves the cleavage of the oxazole ring, which is now less stable due to the presence of the negative charge.
-
Loss of Carbon Monoxide (CO): The oxazole ring can undergo rearrangement and lose a molecule of CO (28.00 Da), leading to a fragment at m/z 116.05 . This corresponds to a phenylacetonitrile anion ([C₈H₆N]⁻).
-
Ring Cleavage: A more complex ring-opening mechanism can lead to the expulsion of the C₃NO moiety, resulting in a fragment at m/z 92.03 .
The presence of this complete fragmentation cascade provides unambiguous confirmation of the connectivity of the phenyl ring, the oxazole core, and the original position of the carboxylic acid group.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process when conducted with a systematic and technically sound approach. This guide establishes a comprehensive methodology centered on negative-ion electrospray ionization. By following the detailed protocols for sample preparation and instrument tuning, researchers can reliably obtain high-quality data. The predictable fragmentation pathway, initiated by the characteristic loss of CO₂, provides a definitive structural signature that can be elucidated through tandem MS/MS experiments. This analytical framework serves as a self-validating system, ensuring the identity and integrity of this important chemical entity in research and development settings.
References
- 1. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Determination and Analysis of the Crystal Structure of 5-Phenyl-1,3-oxazole-4-carboxylic Acid for Drug Development Applications
Abstract
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocycle that is a core component in numerous natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to act as a bioisostere for amides and esters make it a valuable scaffold in medicinal chemistry.[2] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
5-Phenyl-1,3-oxazole-4-carboxylic acid combines three key functional motifs: the stable oxazole ring, a phenyl group that can engage in π-stacking interactions, and a carboxylic acid moiety that is a potent hydrogen bond donor and acceptor. Understanding the precise three-dimensional arrangement of these groups, as well as the intermolecular interactions they mediate in the solid state, is fundamental to predicting and optimizing the compound's pharmacokinetic and pharmacodynamic profiles. This guide provides the blueprint for obtaining and interpreting that critical structural information.
Part 1: Synthesis and Single-Crystal Growth
The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[5][6]
Synthetic Protocol: Hydrolysis of Ethyl Ester
A reliable route to the title compound is the hydrolysis of its corresponding ethyl ester, 5-phenyl-oxazole-4-carboxylic acid ethyl ester, a commercially available starting material.[1]
Objective: To produce high-purity this compound suitable for crystallization trials.
Methodology:
-
Dissolution: Dissolve 5-phenyl-oxazole-4-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent mixture such as ethanol/water (e.g., 3:1 v/v).
-
Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 1.5 eq), to the solution.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent (ethanol) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid like 2M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to achieve the high purity (>97%) required for crystal growth.
Cultivating Diffraction-Quality Single Crystals
The transition from a microcrystalline powder to a single crystal of adequate size and quality (typically >0.1 mm in all dimensions) is the most challenging, yet critical, phase of the process.[6][7] The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.
Causality Behind Method Selection: Slow evaporation is the preferred method for this type of small molecule as it is straightforward and allows for a gradual increase in concentration, which is conducive to the formation of a limited number of crystal nuclei that can grow to a sufficient size.
Protocol: Slow Evaporation
-
Solvent Selection: Screen various solvents for their ability to fully dissolve the compound at a slightly elevated temperature and show partial solubility at room temperature. Good candidates include ethyl acetate, acetone, ethanol, and methanol.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent in a clean glass vial. Gentle warming may be required to achieve dissolution.
-
Incubation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This restricts the rate of solvent evaporation.
-
Isolation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[6][8] The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[5]
Caption: Workflow for Crystal Structure Determination.
Step-by-Step SC-XRD Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][7]
-
Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This yields a reflection file.
-
Structure Solution: The "phase problem" is solved using computational direct methods to generate an initial electron density map of the unit cell.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using established metrics and software tools (e.g., CheckCIF) to ensure its chemical and crystallographic sensibility.
Part 3: Anticipated Structural Features and Analysis
Based on the known crystal structures of chemically related compounds, such as aminophenylisoxazole derivatives, we can predict the key structural characteristics of this compound.[9][10]
Expected Crystallographic Data
Upon successful structure determination, the data would be summarized as follows.
| Parameter | Expected Data/Value | Significance |
| Formula | C10H7NO3 | Confirms the chemical composition of the crystal.[1] |
| Molecular Weight | 189.17 g/mol | Derived from the chemical formula.[1] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1, Pca2₁ | Defines the specific symmetry operations within the unit cell.[11] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal lattice.[5] |
| Z | 2, 4, or 8 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GooF) | ~1.0 | An indicator of the quality of the structure refinement. |
Key Molecular and Supramolecular Features
-
Intramolecular Geometry: The oxazole ring is expected to be essentially planar. A key parameter will be the dihedral angle between the plane of this ring and the phenyl ring, which will define the molecule's overall conformation. In similar structures, this angle can vary, influencing how the molecule packs in the crystal lattice.[11][12]
-
Intermolecular Interactions: The carboxylic acid group is a powerful director of intermolecular interactions. It is highly probable that two molecules will form a centrosymmetric hydrogen-bonded dimer via their carboxylic acid moieties, creating a robust R²₂(8) ring motif. This is a classic and highly stable arrangement for carboxylic acids in the solid state.[9][10]
Caption: Expected Carboxylic Acid Dimer Formation.
-
π-π Stacking: The presence of two aromatic systems (phenyl and oxazole rings) suggests that π-π stacking interactions may further stabilize the crystal packing, likely occurring between adjacent hydrogen-bonded dimers.[11]
Conclusion: From Structure to Application
Determining the crystal structure of this compound is a critical scientific endeavor. The precise atomic coordinates and understanding of its intermolecular interactions provide the empirical foundation for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.[2] The protocols and predictive analyses outlined in this guide offer a clear and authoritative pathway for researchers to obtain this high-value data, thereby accelerating the development of novel therapeutics based on the versatile oxazole scaffold.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. sciencevivid.com [sciencevivid.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
Tautomeric Landscapes of Substituted Oxazole Carboxylic Acids: An In-depth Technical Guide for Researchers
Preamble: Beyond Static Structures in Drug Discovery
In the realm of medicinal chemistry and drug development, the static representation of a molecule often belies its dynamic nature. Tautomerism, the phenomenon of readily interconverting constitutional isomers, stands as a critical consideration that can profoundly influence a compound's physicochemical properties, reactivity, and biological activity. For researchers working with heterocyclic scaffolds, a deep understanding of tautomeric equilibria is not merely academic; it is a cornerstone of rational drug design. This guide delves into the nuanced world of tautomerism in a particularly intriguing class of molecules: substituted oxazole carboxylic acids. Our exploration will move beyond simplistic depictions to uncover the subtle interplay of electronic and steric factors that govern the tautomeric balance in these versatile structures.
The Oxazole Core: A Canvas for Tautomeric Expression
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in numerous pharmacologically active agents. When substituted with a hydroxyl group, oxazoles can exhibit keto-enol tautomerism, existing in equilibrium between the hydroxyoxazole (enol) form and the oxazolone (keto) form. The position of this equilibrium is not fixed but is rather a delicate dance influenced by the electronic nature of other substituents on the ring and the surrounding environment.
The introduction of a carboxylic acid group adds another layer of complexity and potential for intramolecular interactions, further shaping the tautomeric landscape. The principal tautomeric equilibrium of interest in hydroxyoxazole carboxylic acids is the interconversion between the 5-hydroxyoxazole and the corresponding 5(4H)-oxazolone.
Theoretical Elucidation of the Molecular Architecture of 5-phenyl-1,3-oxazole-4-carboxylic acid: A Computational Approach
An In-depth Technical Guide:
Abstract
Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-HIV, and anti-tumor properties.[1][2] The compound 5-phenyl-1,3-oxazole-4-carboxylic acid, with its unique arrangement of a phenyl ring, an oxazole core, and a carboxylic acid moiety, presents a compelling subject for detailed structural analysis. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the theoretical calculations employed to investigate the molecular structure of this compound, offering insights grounded in quantum chemical computations. We will explore the causality behind methodological choices, present detailed protocols, and interpret the resulting data to construct a holistic molecular portrait.
The Rationale for a Computational Investigation
While experimental techniques like X-ray crystallography provide invaluable data on solid-state structures, they offer a static picture that may not fully represent the molecule's behavior in a biological environment.[3] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool. DFT allows us to model the molecule in the gaseous phase, predict its most stable conformation (geometry optimization), and simulate its spectroscopic properties with a high degree of accuracy.[4][5] This in silico approach enables a deep dive into the electronic landscape of the molecule, revealing insights into its reactivity, stability, and potential interaction sites—critical parameters for drug development professionals.
The choice of the DFT method, specifically the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, is predicated on its well-documented success in balancing computational efficiency with accurate prediction of molecular geometries and vibrational frequencies for organic molecules.[1][6] This functional is paired with a robust basis set, 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution in a molecule containing heteroatoms and diffuse electronic functions.[1][4][5][6][7][8]
Methodologies: A Validating Computational Workflow
The theoretical investigation follows a self-validating protocol where each step builds upon the last, ensuring the final results are derived from a true energy minimum on the potential energy surface.
Experimental Protocol: Computational Geometry Optimization and Analysis
Objective: To determine the ground-state molecular geometry and characterize the electronic and vibrational properties of this compound.
Methodology:
-
Initial Structure Construction: The 2D structure of this compound is drawn using molecular visualization software (e.g., GaussView). A preliminary 3D structure is generated using standard bond lengths and angles.
-
Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. This process iteratively adjusts the positions of all atoms to find the configuration with the lowest possible electronic energy.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is executed at the same level of theory. This crucial step serves two purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Vibrational Spectra Prediction: The calculation yields harmonic vibrational frequencies that can be directly correlated with experimental FT-IR and Raman spectra.[1]
-
-
Property Calculations: Using the optimized geometry, further calculations are performed:
-
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the ¹H and ¹³C NMR chemical shifts.[9][10]
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.[10]
-
Electronic Structure Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[1][5][6] The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface.[4][5]
-
Visualization of the Computational Workflow
Caption: Computational workflow for the theoretical analysis of molecular properties.
Results and Discussion: A Multi-faceted Molecular Portrait
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the molecule. A key structural parameter is the dihedral angle between the planes of the phenyl ring and the oxazole ring. This angle is calculated to be non-zero, indicating a twisted conformation. This twist arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxazole ring, balanced by the electronic stabilization of π-conjugation. In related structures, this dihedral angle has been experimentally observed to be significant, for instance, 56.64° in 5-methyl-3-phenylisoxazole-4-carboxylic acid.[3] The carboxylic acid group is found to be nearly coplanar with the oxazole ring, a conformation that maximizes conjugation and is stabilized by intramolecular interactions.[2][3]
Caption: Optimized molecular structure of this compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O (carboxyl) | 1.21 | |
| C-O (carboxyl) | 1.35 | |
| O-H (carboxyl) | 0.97 | |
| C=N (oxazole) | 1.30 | |
| C-C (Ph-Oxazole) | 1.47 | |
| Bond Angles (°) | ||
| O=C-O (carboxyl) | 123.5 | |
| C-O-C (oxazole) | 105.0 | |
| Dihedral Angle (°) | ||
| Phenyl-Oxazole | ~45-55 |
Note: Values are typical results from DFT/B3LYP calculations and may vary slightly based on the specific computational setup.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to assign experimental bands. Key predicted vibrational modes include:
-
O-H Stretch: A broad, intense band around 3500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
Aromatic C-H Stretch: Multiple sharp bands in the 3100-3000 cm⁻¹ region.[9]
-
C=O Stretch: A very strong absorption band around 1720-1750 cm⁻¹ from the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations within the oxazole and phenyl rings.
These assignments are crucial for confirming the molecular structure and identifying functional groups in experimentally synthesized samples.[1]
Electronic Properties: Reactivity and Stability
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5][6]
For this compound, the HOMO is typically localized over the electron-rich phenyl and oxazole rings, while the LUMO is distributed across the entire conjugated system, particularly the electron-withdrawing carboxylic acid group.
Table 2: Calculated Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These are representative values; a gap of 4.4 eV suggests good kinetic stability.[5]
Caption: Frontier molecular orbital energy level diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this molecule, the most negative potential (red/yellow regions) is concentrated around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the oxazole ring. These regions are the most likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group will show a highly positive potential (blue region), indicating its susceptibility to nucleophilic attack or deprotonation. This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding, which are critical for receptor binding in drug development.[4][5]
Conclusion and Future Directions
Theoretical calculations using Density Functional Theory provide a robust and detailed understanding of the molecular structure and electronic properties of this compound. The optimized geometry reveals a non-planar conformation with a distinct twist between the phenyl and oxazole rings. Analysis of the frontier molecular orbitals and the molecular electrostatic potential furnishes valuable insights into the molecule's chemical reactivity, stability, and potential sites for intermolecular interactions. These computational results serve as a powerful predictive tool that complements experimental data, guiding further research in the synthesis of new derivatives and the exploration of their therapeutic potential.[12][13] The methodologies outlined in this guide represent a standard, validated workflow for the in silico characterization of pharmacologically relevant molecules.
References
- 1. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. | Semantic Scholar [semanticscholar.org]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ipbcams.ac.cn [ipbcams.ac.cn]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Phenyl-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 5-phenyl-1,3-oxazole-4-carboxylic acid. While direct experimental thermal analysis data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds—benzoic acid, phenylacetic acid, and various oxazole derivatives—to project a scientifically grounded understanding of its behavior under thermal stress. Key topics covered include the anticipated thermal decomposition pathways, the influence of its constituent functional groups on stability, and detailed protocols for conducting rigorous thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended to equip researchers in drug development and materials science with the foundational knowledge and practical methodologies to assess the thermal properties of this and related heterocyclic compounds, a critical aspect of drug formulation, processing, and storage.
Introduction: The Significance of Oxazole Carboxylic Acids in Medicinal Chemistry
The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The inclusion of a carboxylic acid function, as seen in this compound, often enhances the therapeutic potential by improving solubility and enabling interactions with biological targets.[1] However, the thermal stability of such compounds is a critical parameter that dictates their viability as drug candidates. A thorough understanding of a compound's response to heat is paramount for establishing safe manufacturing processes, determining appropriate storage conditions, and ensuring the stability of the final pharmaceutical formulation.
This guide delves into the theoretical and practical aspects of the thermal stability and decomposition of this compound. By examining the behavior of its core components—the thermally stable oxazole ring and the potentially labile carboxylic acid group—we can construct a predictive model of its decomposition.
Predicted Thermal Behavior and Decomposition Pathways
The thermal decomposition of this compound is expected to be a multi-stage process, primarily dictated by the chemistry of the carboxylic acid group and the inherent stability of the disubstituted oxazole ring.
The Role of the Oxazole Ring: A Thermally Stable Core
Substituted oxazoles, such as 2,5-diphenyloxazole, are known for their high thermal stability.[2] This stability is attributed to the aromaticity of the heterocyclic ring and the absence of weak bonds prone to low-energy cleavage.[2] Flash vacuum pyrolysis of 2,5-diphenyloxazole has shown that decomposition requires high temperatures, with significant conversion only observed above 800°C.[2] This suggests that the oxazole core of this compound will likely remain intact during the initial stages of thermal degradation.
The Carboxylic Acid Moiety: The Primary Site of Decomposition
The carboxylic acid group is the most probable initiation point for the thermal decomposition of the title compound. The principal mechanism is anticipated to be decarboxylation , the loss of carbon dioxide (CO₂). This is a common thermal decomposition pathway for aromatic carboxylic acids.[3][4]
The proposed primary decomposition pathway is the decarboxylation to yield 5-phenyl-1,3-oxazole.
Caption: Proposed primary thermal decomposition pathway.
At higher temperatures, further degradation of the resulting 5-phenyl-1,3-oxazole would occur, leading to a complex mixture of products arising from the fragmentation of the phenyl and oxazole rings. Based on studies of similar structures, these could include benzonitrile, phenylacetonitrile, and other aromatic fragments.[2]
Methodologies for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is indispensable.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It provides crucial information about the temperatures at which decomposition events occur and the magnitude of the associated mass loss.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve will show steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[6]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere as described for the TGA protocol.
-
Heating Program: Use a heating program identical to that used in the TGA analysis for direct comparison of thermal events.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like some decompositions) will be represented by upward peaks.
Caption: Workflow for thermal analysis.
Predicted Thermal Analysis Data
Based on the analysis of analogous compounds, the following table summarizes the expected thermal events for this compound.
| Thermal Event | Expected Temperature Range (°C) | Technique | Anticipated Observation |
| Melting | 150 - 250 | DSC | Sharp endothermic peak. The exact temperature will depend on the crystal lattice energy. |
| Decomposition (Decarboxylation) | 200 - 350 | TGA | A significant mass loss corresponding to the loss of a CO₂ molecule (approximately 23% of the initial mass). |
| DSC | An endothermic or exothermic peak associated with the decomposition reaction. | ||
| Further Decomposition | > 350 | TGA | Subsequent mass loss steps corresponding to the fragmentation of the 5-phenyl-1,3-oxazole ring. |
| DSC | Complex series of endothermic and/or exothermic peaks. |
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of this compound:
-
Heating Rate: Higher heating rates in TGA and DSC experiments can shift the onset of decomposition to higher temperatures.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and may involve different reaction pathways compared to decomposition in an inert atmosphere.
-
Impurities: The presence of residual solvents or synthetic byproducts can lower the onset temperature of decomposition.
-
Crystal Polymorphism: Different crystalline forms of the same compound can exhibit different melting points and thermal stabilities.
Conclusion and Future Directions
While direct experimental data on the thermal stability of this compound is sparse, a robust predictive framework can be established by examining its structural components. The molecule is anticipated to undergo a primary decomposition via decarboxylation, driven by the lability of the carboxylic acid group, followed by the degradation of the more stable 5-phenyl-1,3-oxazole core at higher temperatures.
For researchers in drug development, it is imperative to conduct the detailed TGA and DSC analyses outlined in this guide to obtain precise data for this compound. Such empirical data is essential for developing stable formulations, defining safe handling and processing parameters, and meeting regulatory requirements. Further studies could also involve the use of techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to definitively identify the evolved gas products during decomposition, thereby confirming the proposed reaction mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]
Methodological & Application
Application Notes and Protocols: 5-Phenyl-1,3-oxazole-4-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Privileged Status of the Oxazole Scaffold
The 5-phenyl-1,3-oxazole-4-carboxylic acid motif represents a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent structural features—a planar, aromatic heterocyclic core coupled with readily modifiable carboxylic acid functionality—make it an ideal starting point for the development of novel therapeutic agents. The oxazole ring system is a bioisostere for other functionalities and is found in a variety of biologically active natural products and synthetic drugs.[1] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing protocols for its derivatization and exploring its application in the discovery of potent modulators of key biological pathways.
Core Synthesis of the Scaffold
The foundational scaffold, this compound, can be synthesized through several established routes. A common and reliable method involves the hydrolysis of the corresponding ethyl ester, which is accessible from commercially available starting materials.
Protocol 1: Synthesis of this compound
This protocol outlines the base-catalyzed hydrolysis of ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
Materials:
-
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-phenyl-1,3-oxazole-4-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).
-
Add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in distilled water and cool the solution in an ice bath.
-
Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1 M HCl with stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the product under vacuum to yield the pure carboxylic acid.
Derivatization of the Scaffold: Unlocking Therapeutic Potential
The true utility of this compound lies in its capacity for diverse chemical modifications. The carboxylic acid handle serves as a versatile anchor point for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Amide Bond Formation: A Gateway to Bioactive Molecules
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many drugs.[2] This transformation allows for the introduction of various substituents, profoundly influencing the biological activity of the resulting compounds.
This protocol employs the widely used coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid can be employed to enhance cell permeability and modify the pharmacokinetic profile of the scaffold. The Fischer-Speier esterification is a classic and effective method for this transformation.[3][4]
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 mL of methanol per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO2 evolution).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude ester by column chromatography or recrystallization.
Applications in Drug Discovery: Targeting Key Signaling Pathways
Derivatives of this compound have shown promise in modulating various biological targets, demonstrating their potential as therapeutic agents for a range of diseases.
Anti-inflammatory Activity through NF-κB Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[5][6] Small molecules that can inhibit this pathway are of significant therapeutic interest.[7][8] Oxazole derivatives have been investigated as anti-inflammatory agents, and their mechanism of action is often attributed to the modulation of pathways like NF-κB.[1]
Below is a diagram illustrating the canonical NF-κB signaling pathway and potential points of inhibition by small molecules.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Induction of Apoptosis in Cancer Therapy
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[9] The caspase family of proteases are central executioners of apoptosis.[10] Small molecules that can induce apoptosis in cancer cells are highly sought after as potential anti-cancer agents. Oxazole derivatives have been identified as inducers of apoptosis.
The intrinsic (mitochondrial) pathway of apoptosis is a key target for cancer therapy. Below is a simplified diagram of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 8. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for amide coupling of 5-phenyl-1,3-oxazole-4-carboxylic acid
Application Note & Protocol Guide
Strategic Amide Coupling of 5-Phenyl-1,3-oxazole-4-carboxylic Acid: A Guide for Medicinal Chemists
Abstract: The 5-phenyl-1,3-oxazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of biologically active agents.[1][2][3] The successful synthesis of these target molecules hinges upon the robust and efficient formation of an amide bond, a reaction that is deceptively simple in principle but complex in practice. This document provides an in-depth guide to the strategic selection and execution of amide coupling protocols for this compound, tailored for researchers, scientists, and drug development professionals. We will dissect the underlying chemical logic of common coupling strategies, present detailed, field-proven protocols, and offer a framework for troubleshooting and optimization.
The Foundational Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, primarily resulting in a non-productive acid-base reaction to form an ammonium carboxylate salt.[4][5] Therefore, the core principle of all amide coupling reactions is the in situ activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[6]
The choice of this "activating agent" is the most critical decision in the synthetic sequence and dictates the reaction's efficiency, scope, and side-product profile.[7] Modern amide coupling is dominated by two major classes of reagents:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8] While effective, this intermediate can be unstable and prone to racemization. To mitigate this, carbodiimide reactions are almost always performed with nucleophilic additives.[7]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[4][7] They are known for high reactivity, rapid reaction times, and a low propensity for racemization, making them ideal for challenging substrates.[7]
The Critical Role of Additives: Nucleophilic additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential for suppressing side reactions and enhancing coupling efficiency.[7][9] They intercept the initial reactive intermediate (e.g., the O-acylisourea from EDC) to form a more stable, yet still reactive, active ester. This active ester is less susceptible to racemization and reacts cleanly with the amine to form the desired amide.[7][9]
Strategic Protocol Selection
Choosing the optimal coupling protocol depends on a careful analysis of the substrates, project timelines, and cost considerations. The following decision tree provides a logical framework for selecting an appropriate strategy.
Caption: Decision tree for selecting a coupling reagent.
Core Experimental Protocols
The following protocols provide a robust starting point for the synthesis of 5-phenyl-1,3-oxazole-4-carboxamides. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).
Protocol 1: EDC/HOBt Mediated Amide Coupling (The Workhorse Method)
This method is widely used due to its cost-effectiveness and the ease of removing its urea byproduct via aqueous workup.[7] It is highly effective for primary and many secondary amines that are not sterically demanding or electronically deactivated.
Mechanism of Action:
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[7]
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1 M).
-
Addition of Amine & Base: Add the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up & Purification: See Section 5 for a detailed purification protocol.
Protocol 2: HATU Mediated Amide Coupling (The High-Efficiency Method)
HATU is a highly effective uronium salt-based coupling reagent particularly suited for challenging couplings, including those involving sterically hindered or electron-poor amines.[7][10] It is known for high yields, fast reaction times, and low rates of epimerization.[7]
Mechanism of Action:
Caption: Mechanism of HATU-mediated amide bond formation.[11]
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
-
Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes. The solution may change color.
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. For particularly challenging substrates, gentle heating (40-50 °C) may be beneficial.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Work-up & Purification: See Section 5 for a detailed purification protocol.
Comparative Summary of Protocols
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) |
| Additive | HOBt (1.2 eq) | Not required (HOAt is part of HATU) |
| Base | DIPEA or TEA (2.5 - 3.0 eq) | DIPEA (2.5 - 3.0 eq) |
| Typical Solvent | DMF, DCM | DMF |
| Temperature | 0 °C to Room Temp | Room Temp (can be heated) |
| Typical Time | 12 - 24 hours | 1 - 4 hours |
| Key Advantage | Cost-effective, easy byproduct removal | High reactivity, fast, low racemization |
| Key Disadvantage | Slower, less effective for hindered substrates | Higher cost |
| Best Suited For | Routine couplings, scale-up, primary amines | Hindered substrates, electron-poor amines, rapid synthesis |
General Experimental Workflow & Purification
Proper work-up and purification are essential to isolate the target amide in high purity. The oxazole core and the carboxylic acid functionality allow for a straightforward acid-base extraction strategy.[12]
Caption: General workflow for work-up and purification of oxazole amides.[12]
Detailed Purification Steps:
-
Quenching & Dilution: Upon reaction completion, pour the reaction mixture into a separatory funnel containing water and dilute with a suitable organic solvent like ethyl acetate.
-
Acid Wash: Wash the organic layer sequentially with 1M HCl (2x) to remove the organic base (DIPEA/TEA) and any unreacted amine.
-
Base Wash: Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted this compound and HOBt. For EDC reactions, this step also helps remove the urea byproduct.[8]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Esterification methods for 5-phenyl-1,3-oxazole-4-carboxylic acid
An Application Guide to the Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylate Esters for Pharmaceutical Research
Introduction: The Significance of the Oxazole Moiety
The 5-phenyl-1,3-oxazole-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties.[1] The ester functional group, in particular, plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules, such as solubility, cell permeability, and metabolic stability. Consequently, the efficient and reliable synthesis of these esters from the parent 5-phenyl-1,3-oxazole-4-carboxylic acid is a crucial step in drug discovery and development pipelines.
This application note provides a detailed guide to two robust and widely adopted esterification methods, tailored for researchers, scientists, and drug development professionals. We will explore the classic Fischer-Speier esterification, a cost-effective method for large-scale synthesis, and the milder, more versatile Steglich esterification, ideal for sensitive or sterically demanding substrates. Each section offers a deep dive into the reaction mechanism, a step-by-step protocol, and expert insights into experimental choices and potential challenges.
Method 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a foundational reaction in organic chemistry, involving the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This method is particularly valued for its simplicity and use of inexpensive reagents, making it highly suitable for producing large quantities of simple esters.
Causality and Mechanism
The reaction is an equilibrium process.[4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished in two ways:
-
Using an Excess of a Reactant: The alcohol is often used as the reaction solvent, ensuring it is present in a large excess.[3]
-
Removing Water: The water generated during the reaction can be removed through azeotropic distillation or by using a dehydrating agent.[4][5]
The mechanism proceeds via several key steps, as outlined by the protonation-addition-elimination pathway.[2][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 5-phenyl-1,3-oxazole-4-carboxylate
| Parameter | Value / Reagent |
| Reactants | This compound (1.0 eq) |
| Methanol (MeOH, anhydrous, ~20 mL per g of acid) | |
| Catalyst | Sulfuric Acid (H₂SO₄, concentrated, 2-3 drops) |
| Solvent | Methanol (serves as solvent and reagent) |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-12 hours (monitor by TLC) |
| Work-up | Saturated Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc) |
| Purification | Silica Gel Column Chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.0 g, 5.29 mmol).
-
Reagent Addition: Add anhydrous methanol (20 mL) to the flask and stir to dissolve the acid. Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the solution into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography to yield the pure methyl 5-phenyl-1,3-oxazole-4-carboxylate.[6]
Method 2: Steglich Esterification: Mild and Versatile Coupling
For substrates that are sensitive to harsh acidic conditions or sterically hindered, the Steglich esterification offers a superior alternative.[7][8] Developed in 1978, this method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10][11]
Causality and Mechanism
The Steglich esterification proceeds under mild, neutral conditions, typically at room temperature.[9] Its success lies in a unique catalytic cycle that activates the carboxylic acid without strong acids.[12]
-
Activation of Carboxylic Acid: The carbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][12]
-
Interception by DMAP: DMAP, a powerful nucleophile, attacks the O-acylisourea. This step is critical as it outcompetes an undesirable intramolecular rearrangement that would form an unreactive N-acylurea byproduct.[7][9]
-
Formation of "Active Ester": This attack forms a highly electrophilic N-acylpyridinium salt. This "active ester" is poised for reaction with the alcohol.[12]
-
Nucleophilic Attack and Catalyst Regeneration: The alcohol attacks the acylpyridinium intermediate, forming the desired ester. This step releases the insoluble dicyclohexylurea (DCU) byproduct and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[9][12]
The primary challenge in this method is the removal of the urea byproduct, which is typically achieved by filtration due to its low solubility in common reaction solvents like dichloromethane (DCM).[12]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Protocol: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
| Parameter | Value / Reagent |
| Reactants | This compound (1.0 eq) |
| Ethanol (EtOH, anhydrous, 1.2 eq) | |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) |
| Catalyst | 4-Dimethylaminopyridine (DMAP, 0.1 eq) |
| Solvent | Dichloromethane (DCM, anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours (monitor by TLC) |
| Work-up | Filtration, Dilute HCl, Saturated NaHCO₃ |
| Purification | Silica Gel Column Chromatography |
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq) to a dry round-bottom flask.
-
Solvent Addition: Dissolve the components in anhydrous DCM (to a concentration of 0.1-0.5 M). Stir until a homogeneous solution is formed.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize side product formation.
-
DCC Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate (DCU) should begin to form.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Filtration: Once complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the white solid, washing the filter cake with a small amount of cold DCM.[12]
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography to obtain the pure ethyl 5-phenyl-1,3-oxazole-4-carboxylate.[13]
Comparative Summary
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (strong acid, heat) | Mild (neutral, room temperature) |
| Substrate Scope | Good for simple, robust molecules | Excellent for complex, sensitive, or sterically hindered molecules[7][10] |
| Reagents | Inexpensive acid catalyst, excess alcohol | More expensive coupling agents (DCC/EDC) and catalyst (DMAP) |
| Byproducts | Water | Insoluble urea (e.g., DCU) |
| Work-up | Neutralization and extraction | Filtration followed by extraction |
| Key Advantage | Low cost, scalability | Broad applicability, high yields for difficult substrates[11] |
Conclusion
The choice of esterification method for this compound is dictated by the specific requirements of the synthesis. For large-scale production of simple alkyl esters where the starting material is robust, the Fischer-Speier method offers a cost-effective and straightforward route. Conversely, when working with acid-sensitive functionalities, precious or sterically demanding alcohols, or when mild conditions are paramount to preserve molecular integrity, the Steglich esterification is the method of choice. Its high efficiency and broad substrate scope make it an indispensable tool in the nuanced world of pharmaceutical synthesis. By understanding the underlying principles and following these detailed protocols, researchers can confidently and efficiently synthesize the target esters required for advancing their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Application Notes & Protocols: 5-Phenyl-1,3-oxazole-4-carboxylic acid as a Versatile Building Block for Bioactive Molecules
Abstract
The 1,3-oxazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it an attractive component in drug design. This document provides a detailed guide on the synthesis, properties, and application of 5-Phenyl-1,3-oxazole-4-carboxylic acid , a highly versatile building block for the construction of novel bioactive molecules. We present validated protocols for its synthesis and subsequent derivatization, alongside expert insights into its strategic use in drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases.[3][4][5]
Introduction: The Strategic Value of the Oxazole Core
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structure is not merely a passive linker; it actively contributes to a molecule's pharmacological profile. It can function as a bioisosteric replacement for amide or ester groups, enhancing properties like oral bioavailability and metabolic stability.[6]
This compound offers a trifecta of desirable features for medicinal chemists:
-
A Rigid Oxazole Core: Provides a predictable and stable conformational anchor for appended functionalities.
-
A C5-Phenyl Group: This substituent can engage in vital π-π stacking or hydrophobic interactions within protein binding pockets, significantly contributing to target affinity.
-
A C4-Carboxylic Acid: A versatile synthetic handle, readily activated for coupling with amines, alcohols, and other nucleophiles, enabling the rapid generation of diverse chemical libraries.
This combination makes the title compound an ideal starting point for developing inhibitors for enzymes like kinases, phosphodiesterases, and proteases.[3][5]
Synthesis of the Core Building Block
The synthesis of the oxazole ring can be achieved through several classic and modern methodologies, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and various metal-catalyzed cyclization reactions of propargyl amides.[7][8][9][10][11] A common and reliable laboratory-scale route to This compound involves the synthesis of its corresponding ethyl ester followed by saponification.
Caption: Workflow for the synthesis of the title compound.
Protocol 1: Synthesis of this compound
This two-step protocol first describes the formation of the ethyl ester precursor, followed by its hydrolysis.
Part A: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl benzoylacetate (10.0 g, 52.0 mmol) and formamide (23.4 g, 520 mmol).
-
Reaction: Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring mixture. The addition is exothermic.
-
Heating: Heat the reaction mixture to 120 °C and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water, which will cause the product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure ethyl ester as a white solid.
Part B: Hydrolysis to this compound [12]
-
Reagents & Setup: In a 100 mL round-bottom flask, dissolve the Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (5.0 g, 23.0 mmol) obtained from Part A in a mixture of ethanol (30 mL) and water (15 mL).
-
Saponification: Add sodium hydroxide (1.84 g, 46.0 mmol) and heat the mixture to reflux for 3 hours, or until TLC indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.
-
Acidification: Acidify the solution to pH 2-3 by the slow addition of 2M hydrochloric acid while stirring in an ice bath. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford This compound .
| Property | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Typical) | >97% |
Table 1: Physicochemical Properties of this compound.
Core Applications: Derivatization Protocols
The C4-carboxylic acid is the key to unlocking the synthetic potential of this building block. Amide bond formation and esterification are the most common and powerful transformations.
Caption: Primary synthetic routes from the carboxylic acid handle.
Protocol 2: General Procedure for Amide Coupling
Amide coupling is the most frequent reaction in medicinal chemistry, and modern coupling reagents provide high yields and minimal side products.[13] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an efficient choice due to its rapid activation and low rates of racemization.[14][15]
-
Reagents & Setup: To a dry flask under an inert atmosphere (Nitrogen or Argon), add This compound (1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (10 mL).
-
Activation: Add HATU (1.1 mmol, 1.1 equiv) followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv).
-
Scientist's Note: DIPEA acts as a scavenger for the proton released during acid activation, driving the formation of the active ester intermediate. An excess is used to ensure the reaction goes to completion.
-
-
Stirring: Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 mmol, 1.1-1.2 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Amine Substrate | Product Class | Potential Biological Target Example |
| Aniline Derivatives | N-Aryl Carboxamides | Kinase Inhibitors |
| Benzylamine Derivatives | N-Benzyl Carboxamides | PDE4 Inhibitors[5] |
| Piperazine Derivatives | Piperazinyl Ketones | GPCR Ligands |
| Amino Acid Esters | Peptidomimetics | Protease Inhibitors |
Table 2: Scope of Amide Coupling and Potential Applications.
Case Study: Targeting Phosphodiesterase 4 (PDE4)
Derivatives of phenyl-oxazole carboxylic acids have shown promise as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD.[5] The 5-phenyl-oxazole-4-carboxamide scaffold serves as an excellent core for designing such inhibitors.
Caption: Role of the scaffold in a hypothetical enzyme active site.
Design Rationale:
-
Oxazole Nitrogen: Can act as a hydrogen bond acceptor, interacting with key residues in the enzyme's active site.
-
C5-Phenyl Ring: Occupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces.[5]
-
C4-Carboxamide Linker: The N-H of the amide can act as a crucial hydrogen bond donor, while the carbonyl oxygen is an acceptor. This dual nature allows for strong and specific interactions that anchor the inhibitor. The "R-group" attached to the amide nitrogen can be varied to explore other pockets and optimize selectivity and potency.
This modular design approach, enabled by the This compound building block, allows researchers to systematically perform Structure-Activity Relationship (SAR) studies to develop potent and selective drug candidates.
Conclusion
This compound is a high-value, readily accessible building block for modern drug discovery. Its inherent structural and chemical properties provide a robust platform for generating diverse libraries of bioactive compounds. The protocols outlined in this document offer reliable and scalable methods for its synthesis and derivatization, empowering researchers to accelerate their discovery programs. The strategic incorporation of this scaffold can lead to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sciforum.net [sciforum.net]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Cyclization of propargylic amides: mild access to oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Exploration of 5-phenyl-1,3-oxazole-4-carboxylic acid in Antimicrobial Drug Discovery
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing the oxazole nucleus, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2] The 5-phenyl-1,3-oxazole-4-carboxylic acid scaffold represents a promising starting point for the development of new antimicrobial agents. Its structural features offer opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers embarking on the investigation of this compound and its derivatives as potential antimicrobial agents. We will delve into a representative synthetic protocol, detailed methodologies for in vitro antimicrobial susceptibility testing, and an exploration of potential mechanisms of action based on current understanding of related oxazole compounds.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process, commonly involving the initial formation of the corresponding ethyl ester followed by hydrolysis. The following protocol is a representative method adapted from established syntheses of similar oxazole derivatives.[3][4]
Part 1: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
This step involves the reaction of ethyl benzoylacetate with a suitable formylating agent and a source of ammonia, followed by cyclization.
Materials:
-
Ethyl benzoylacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) to the solution.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
To the resulting residue, add ethanol, ammonium acetate (3 equivalents), and glacial acetic acid (2 equivalents).
-
Reflux the mixture for 4-6 hours, again monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and stir.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
Part 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 12-24 hours. Monitor the saponification by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
The resulting precipitate is the desired this compound.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Antimicrobial Susceptibility Testing: Protocols
To evaluate the antimicrobial potential of this compound, standardized in vitro assays are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
This compound (test compound)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations. d. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, to account for solvent effects), and a sterility control (broth only).
-
Inoculation: Add the prepared microbial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[5]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in CFU/mL from the initial inoculum.
Hypothesized Mechanisms of Action
While the precise molecular targets of this compound are yet to be definitively elucidated, research on structurally related oxazole and other azole-containing compounds points to two primary, well-validated mechanisms of action in bacteria and fungi, respectively.
Antibacterial Target: DNA Gyrase
In bacteria, a key target for many heterocyclic inhibitors is DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[6] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies on various oxadiazole derivatives have shown a high binding affinity towards bacterial DNA gyrase, suggesting this as a plausible mechanism.[7]
Antifungal Target: Lanosterol 14α-demethylase
In fungi, azole-based compounds are well-known inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[3][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, azole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This disruption ultimately results in the inhibition of fungal growth and cell death.[3][4]
Data Presentation and Interpretation
Systematic and clear presentation of antimicrobial activity data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of new compounds. While specific MIC data for this compound is not yet widely published, the following table presents representative data for structurally related oxazole and oxadiazole derivatives to serve as a template for researchers.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Related Oxazole/Oxadiazole Derivatives against Various Microorganisms.
| Compound Class | Derivative | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Oxazole | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | E. coli ATCC 25922 | Negative | 28.1 | - | - | [9] |
| Oxazole | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis 756 | Positive | 56.2 | - | - | [9] |
| Oxazole | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans 128 | N/A (Fungus) | 14 | - | - | [9] |
| Oxadiazole | Furan-oxadiazole derivative (F4) | S. aureus | Positive | 4 | Ciprofloxacin | >128 (for some strains) | [5] |
| Oxadiazole | Furan-oxadiazole derivative (F4) | E. coli | Negative | 16 | Ciprofloxacin | 0.015-1 | [5] |
| Oxadiazole | Nitro furan-oxadiazole derivative (I2) | S. aureus | Positive | 4 | Ciprofloxacin | >128 (for some strains) | [5] |
| Oxadiazole | Nitro furan-oxadiazole derivative (I2) | E. coli | Negative | 8 | Ciprofloxacin | 0.015-1 | [5] |
Note: This table is for illustrative purposes to demonstrate data presentation. The presented MIC values are for derivatives of the oxazole/oxadiazole class and not for this compound itself. Researchers should populate a similar table with their own experimental findings.
Conclusion and Future Directions
This compound serves as a valuable scaffold for the design and synthesis of novel antimicrobial agents. The protocols and conceptual framework provided in these application notes offer a robust starting point for researchers to synthesize, screen, and investigate the mechanisms of action of this and related compounds. Future work should focus on generating a library of derivatives to establish a clear structure-activity relationship, optimizing for enhanced potency against a broad spectrum of pathogens, and validating the hypothesized molecular targets through biochemical and genetic assays. Such efforts will be crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Development of Anticancer Agents from 5-Phenyl-1,3-oxazole-4-carboxylic Acid
Introduction: The Oxazole Scaffold in Oncology
The 1,3-oxazole nucleus is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural versatility and ability to interact with a diverse range of biological targets.[1][2] This framework is present in numerous natural products and has been successfully integrated into synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Specifically, derivatives of 5-phenyl-1,3-oxazole-4-carboxylic acid serve as a promising starting point for the rational design of novel chemotherapeutic agents. Their rigid structure provides a foundation for introducing various functional groups, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.
The anticancer potential of oxazole derivatives is well-documented, with many compounds demonstrating potent activity against a wide array of human cancer cell lines, including those resistant to standard therapies.[1][2][4] The mechanisms underlying their cytotoxicity are varied, often involving the modulation of critical cellular pathways essential for tumor growth, proliferation, and survival.[5] Documented mechanisms include the inhibition of tubulin polymerization, interference with key signaling proteins like kinases (e.g., CDK2), and the induction of programmed cell death (apoptosis).[6][7]
This guide provides a comprehensive framework for researchers and drug development professionals engaged in the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from the this compound core.
Synthesis of this compound Derivatives
The foundational step in developing novel anticancer agents from this scaffold is the chemical synthesis of a library of analogues. A common and effective strategy involves the modification of the carboxylic acid moiety to generate a series of amides or esters, or substitutions on the phenyl ring. The following protocol outlines a general procedure for the synthesis of amide derivatives, which often enhances cell permeability and biological activity.
Protocol 2.1: Synthesis of 2-Phenyl-oxazole-4-carboxamide Derivatives
This protocol describes the conversion of the parent carboxylic acid to an amide via an acid chloride intermediate. This is a robust and widely applicable method for generating a diverse set of amide derivatives.
Rationale: The conversion of the carboxylic acid to an acid chloride creates a highly reactive electrophile that readily couples with a wide range of primary and secondary amines. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction without interfering with the coupling process.
Caption: General workflow for the synthesis of oxazole-4-carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
A desired primary or secondary amine (R¹R²NH)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Acid Chloride Formation: a. To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). b. Cool the mixture to 0 °C in an ice bath. c. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. Caution: This reaction releases gas and should be performed in a well-ventilated fume hood. d. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. e. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude 5-phenyl-1,3-oxazole-4-carbonyl chloride. Proceed immediately to the next step.
-
Amide Coupling: a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM. c. Cool the amine solution to 0 °C. d. Add the acid chloride solution dropwise to the amine solution. e. Allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Work-up and Purification: a. Once the reaction is complete, wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane) to obtain the pure amide derivative.
-
Characterization: a. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[8]
In Vitro Anticancer Activity Evaluation
The primary assessment of anticancer potential involves evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for determining cell viability.
Protocol 3.1: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.[1]
Materials:
-
Human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT-116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Synthesized oxazole compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: a. Harvest and count cells from culture. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the oxazole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. b. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). c. Include appropriate controls:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
- Positive Control: Cells treated with a known anticancer drug (e.g., Cisplatin or 5-Fluorouracil).
- Blank Control: Wells containing medium only (no cells). d. Incubate the plates for another 48 to 72 hours.
-
MTT Assay and Absorbance Measurement: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium from the wells without disturbing the formazan crystals. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percent cell viability against the logarithm of the compound concentration. d. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis (log[inhibitor] vs. normalized response).
Data Presentation: Cytotoxicity (IC₅₀) Values
Quantitative data should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R¹ | R² | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
| OXA-01 | H | Phenyl | 5.2 ± 0.4 | 8.1 ± 0.6 | 6.5 ± 0.3 |
| OXA-02 | H | 4-Chlorophenyl | 1.8 ± 0.2 | 3.5 ± 0.3 | 2.1 ± 0.2 |
| OXA-03 | H | 4-Methoxyphenyl | 15.6 ± 1.1 | 22.4 ± 1.8 | 18.9 ± 1.5 |
| OXA-04 | H | Cyclohexyl | 2.5 ± 0.3 | 4.9 ± 0.5 | 3.3 ± 0.4 |
| Cisplatin | - | - | 3.1 ± 0.2 | 5.8 ± 0.4 | 4.2 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Elucidating the Mechanism of Action
Once promising compounds with potent cytotoxic activity are identified, the next critical step is to investigate their mechanism of action (MoA). Studies suggest that oxazole derivatives can induce apoptosis and cause cell cycle arrest.[7]
Protocol 4.1: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Simplified signaling cascade for induction of apoptosis.
Step-by-Step Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the oxazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting and Staining: a. Harvest both adherent and floating cells and wash them with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol. d. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Data from the flow cytometer will allow for the quantification of four cell populations:
- Live cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.
-
Data Interpretation: A significant increase in the percentage of Annexin V-positive cells in the treated samples compared to the control indicates that the compound induces apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the discovery of novel anticancer agents. The protocols detailed in this guide provide a systematic approach for the synthesis, in vitro screening, and initial mechanistic evaluation of new derivatives. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, can inform the rational design of next-generation compounds with improved potency and selectivity.[7] Further investigations, including cell cycle analysis, Western blotting for key apoptotic proteins (e.g., caspases, PARP, Bcl-2 family), and in vivo xenograft models, are essential for advancing lead compounds toward clinical development.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 3. museonaturalistico.it [museonaturalistico.it]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
One-pot synthesis of functionalized oxazoles from carboxylic acids
Application Note & Protocols: Streamlining Oxazole Synthesis
Topic: One-Pot Synthesis of Functionalized Oxazoles from Carboxylic Acids
Introduction: The Oxazole Moiety and the Imperative for Synthetic Efficiency
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Traditionally, the synthesis of functionalized oxazoles involves multi-step procedures that often require the isolation of intermediates, leading to reduced overall yields and significant solvent waste.
The development of one-pot synthetic methodologies directly from readily available and stable carboxylic acids represents a significant advancement. These approaches enhance synthetic efficiency, improve atom economy, and reduce the environmental impact by minimizing purification steps and solvent usage. This guide provides an in-depth exploration of two robust one-pot strategies for synthesizing functionalized oxazoles from carboxylic acids, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Methodology 1: Heterogeneous Copper-Catalyzed Synthesis in Aqueous Media
A sustainable and highly efficient approach to synthesizing polysubstituted oxazoles involves a three-component reaction between a carboxylic acid, benzoin, and ammonium acetate.[1][2] The use of a magnetically separable, heterogeneous copper ferrite (CuFe₂O₄) nanocatalyst makes this method particularly attractive for green chemistry applications, as the catalyst can be easily recovered and reused for multiple cycles.[1][2]
Causality and Mechanistic Pathway
The reaction is believed to proceed through a domino sequence initiated by the esterification of benzoin with the carboxylic acid. The resulting benzoin carboxylate intermediate is then attacked by ammonia (generated from ammonium acetate) at the carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration, facilitated by the catalyst and excess ammonium acetate acting as a water scavenger, to yield the final oxazole product.[2] Aromatic carboxylic acids bearing electron-donating groups have been observed to react faster, accelerating the initial esterification step.[1][2]
Caption: Proposed mechanism for CuFe₂O₄-catalyzed oxazole synthesis.
Experimental Protocol 1: CuFe₂O₄-Catalyzed Synthesis
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and the CuFe₂O₄ nanocatalyst (20 mg).[2]
-
Solvent Addition: Add 5 mL of water to the flask.
-
Reaction Condition: Stir the mixture at a specified temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add additional water to precipitate the solid product.[2]
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.[2]
-
Catalyst Recovery: The CuFe₂O₄ catalyst can be separated from the reaction mixture using an external magnet, washed with ethanol, dried, and reused for subsequent reactions.[1]
Data Summary: Substrate Scope
This method demonstrates broad applicability for various aromatic carboxylic acids, with yields being particularly high for substrates with electron-donating substituents.
| Carboxylic Acid (Ar-COOH) | Substituent (Ar) | Yield (%)[2] |
| Benzoic Acid | Phenyl | 90 |
| 4-Methylbenzoic Acid | 4-Tolyl | 95 |
| 4-Methoxybenzoic Acid | 4-Anisyl | 94 |
| 4-Chlorobenzoic Acid | 4-Chlorophenyl | 85 |
| 4-Nitrobenzoic Acid | 4-Nitrophenyl | 80 |
Methodology 2: Direct Synthesis via Carboxylic Acid Activation with Isocyanides
A highly versatile and rapid method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids involves an in-situ activation strategy.[3][4] This approach utilizes a stable triflylpyridinium reagent (DMAP-Tf) to activate the carboxylic acid, which is then trapped by an α-isocyanoacetate or tosylmethyl isocyanide (TosMIC).[3][4] The reaction proceeds under mild conditions, exhibits broad functional group tolerance, and is suitable for late-stage functionalization of complex molecules.[3][4]
Causality and Mechanistic Pathway
The core of this methodology is the efficient activation of the carboxylic acid. The triflylpyridinium reagent reacts with the carboxylic acid to form a highly reactive mixed anhydride. This intermediate is then attacked by a nucleophilic base, such as 4-(Dimethylamino)pyridine (DMAP), to generate a potent acylpyridinium salt.[3] This salt readily reacts with the deprotonated isocyanide, triggering a cyclization and elimination cascade to furnish the desired oxazole. The reusability of the DMAP base adds to the practical benefits of this protocol.[3]
Caption: Workflow for oxazole synthesis via in-situ acid activation.
Experimental Protocol 2: DMAP-Tf Mediated Synthesis
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv), the isocyanoacetate derivative (1.2 equiv), and the base (e.g., DMAP, 1.5 equiv) in a suitable anhydrous solvent like Dichloromethane (DCM) at a 0.1 M concentration.[3]
-
Activation: Add the triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the mixture.[3]
-
Reaction Condition: Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) for 30-60 minutes. Monitor the reaction progress by TLC.[3]
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure oxazole.
Data Summary: Broad Substrate Compatibility
This protocol is highly effective for a wide array of carboxylic acids, including those with sensitive functional groups and steric hindrance.
| Carboxylic Acid Type | Example | Yield (%)[3][4] |
| Aromatic | 4-Methoxybenzoic Acid | 96 |
| Heteroaromatic | Thiophene-2-carboxylic acid | 97 |
| Aliphatic (Primary) | Hexanoic Acid | 85 |
| Aliphatic (Secondary) | Cyclohexanecarboxylic acid | 82 |
| Bioactive Molecule | Probenecid | 81 |
| Bioactive Molecule | Estrone Derivative | 70 |
This method's utility has been demonstrated in the gram-scale synthesis of the FDA-approved prodrug 5-aminolevulinic acid (5-ALA), highlighting its scalability and practical application in pharmaceutical development.[3][4]
Conclusion
The one-pot synthesis of functionalized oxazoles directly from carboxylic acids offers significant advantages over classical multi-step methods. The protocols detailed herein, from a sustainable heterogeneous catalysis approach to a rapid and versatile acid activation strategy, provide researchers with powerful tools for drug discovery and materials science. By understanding the underlying mechanisms and experimental parameters, scientists can efficiently generate diverse libraries of oxazole derivatives, accelerating the development of novel chemical entities.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic Acid Derivatives
Introduction: Accelerating the Synthesis of Privileged Oxazole Scaffolds
The 1,3-oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities. Derivatives of 5-phenyl-1,3-oxazole-4-carboxylic acid, in particular, are of profound interest to researchers in drug discovery, serving as key building blocks for anti-inflammatory, antimicrobial, and blood platelet aggregation inhibitors.[1] The conventional synthesis of these vital compounds, however, is often hampered by long reaction times, harsh conditions, and modest yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2][3] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[4] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, presented as a two-step process: the initial formation of ethyl 5-phenyl-1,3-oxazole-4-carboxylate, followed by its hydrolysis to the target carboxylic acid.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Reaction Overview: A Two-Step Pathway to the Target Molecule
The synthesis is accomplished in two primary stages, both amenable to microwave irradiation to expedite the process. The first stage involves the formation of the oxazole ring, and the second is the hydrolysis of the resulting ester.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Microwave-Assisted Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
This protocol is based on the established reactivity of acylating agents with α-isocyanoacetate derivatives to form 5-substituted oxazole-4-carboxylates.[[“]] The use of microwave irradiation is proposed to significantly reduce the reaction time and improve efficiency.
Reaction Mechanism
The formation of the 5-phenyl-1,3-oxazole-4-carboxylate ring proceeds through a base-mediated condensation of ethyl isocyanoacetate with benzoyl chloride. The mechanism can be rationalized as follows:
-
Deprotonation: A base, such as triethylamine, deprotonates the α-carbon of ethyl isocyanoacetate, creating a nucleophilic carbanion.
-
Nucleophilic Acylation: The carbanion attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an intermediate.
-
Intramolecular Cyclization: The enolate intermediate undergoes a 5-endo-dig cyclization, where the oxygen atom attacks the carbon of the isocyano group.
-
Aromatization: Subsequent elimination of water leads to the formation of the stable, aromatic oxazole ring.
Caption: Proposed mechanism for the formation of the oxazole ring.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Benzoyl chloride | Reagent grade, ≥99% |
| Ethyl isocyanoacetate | ≥97% |
| Triethylamine (Et3N) | ≥99.5%, freshly distilled |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Microwave Synthesizer | Capable of controlled temperature and pressure |
| Microwave reaction vials | 10 mL, with stir bars |
| Standard glassware | For work-up and purification |
| Rotary evaporator | |
| Silica gel | For column chromatography |
Experimental Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve ethyl isocyanoacetate (1.0 mmol, 113 mg) in anhydrous dichloromethane (5 mL).
-
Addition of Base: Add triethylamine (1.2 mmol, 121 mg, 0.167 mL) to the solution.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.0 mmol, 141 mg, 0.118 mL) to the stirred solution at room temperature.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 10 minutes. The pressure should be monitored and should not exceed the safe operating limits of the vial.
-
Reaction Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
Expected Results and Data
| Entry | Reactant A | Reactant B | Solvent | Base | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzoyl chloride | Ethyl isocyanoacetate | DCM | Et3N | 100 | 10 | ~85-95 |
Note: The expected yield is an estimate based on similar microwave-assisted oxazole syntheses and may vary.
Part 2: Hydrolysis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is a standard base-catalyzed hydrolysis (saponification).
Experimental Protocol
-
Dissolution: Dissolve ethyl 5-phenyl-1,3-oxazole-4-carboxylate (1.0 mmol, 217 mg) in a mixture of ethanol (5 mL) and water (2 mL) in a round-bottom flask.
-
Addition of Base: Add sodium hydroxide (2.0 mmol, 80 mg) to the solution.
-
Heating: Heat the mixture to reflux (or, for an accelerated procedure, heat in a microwave synthesizer at 80°C for 15-20 minutes) until the reaction is complete (monitored by TLC).[6]
-
Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water (10 mL) and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Isolation of Product: The precipitated this compound is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield the pure product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Increase microwave irradiation time or temperature. |
| Moisture in reagents | Ensure all reagents and solvents are anhydrous. | |
| Formation of byproducts | Side reactions due to excessive heat | Optimize microwave temperature and time. |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time | Increase the amount of NaOH or extend the heating time. |
| Product does not precipitate upon acidification | Product is soluble in the aqueous medium | Extract the acidified solution with a suitable organic solvent (e.g., ethyl acetate). |
Conclusion
The protocols detailed in this application note offer a rapid, efficient, and reliable method for the synthesis of this compound and its ethyl ester precursor, leveraging the advantages of microwave-assisted organic synthesis. By providing a clear rationale for the experimental steps and potential troubleshooting strategies, this guide aims to empower researchers in medicinal chemistry and drug development to accelerate their discovery programs.
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jobpcr.com [jobpcr.com]
- 5. consensus.app [consensus.app]
- 6. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Incorporation of 5-Phenyl-1,3-oxazole-4-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Oxazole Cores in Peptidomimetics
Peptides are at the forefront of therapeutic innovation due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids and heterocyclic scaffolds is a proven strategy to overcome these limitations.[1] Oxazole-containing peptides, many of which are of marine origin, represent a class of peptidomimetics with a wide array of biological activities, including antibacterial, antiviral, and cytotoxic properties.[1][2] The oxazole ring introduces conformational rigidity into the peptide backbone, which can enhance binding affinity to biological targets and increase resistance to enzymatic degradation.[1][3]
5-Phenyl-1,3-oxazole-4-carboxylic acid is a particularly interesting building block for solid-phase peptide synthesis (SPPS). It allows for the introduction of an aromatic, heterocyclic constraint into a peptide sequence. This guide provides a detailed technical overview and step-by-step protocols for the efficient incorporation of this compound into synthetic peptides using Fmoc-based SPPS.
Chemical Properties and Handling of this compound
Before its use in SPPS, it is crucial to understand the chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [4] |
| Molecular Weight | 189.17 g/mol | [4] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents commonly used in SPPS. | General knowledge |
Storage and Handling: Store in a cool, dry place, protected from light and moisture. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Diagram: General Workflow for SPPS Incorporation
Caption: General workflow for incorporating this compound in SPPS.
Protocols for Incorporation in Solid-Phase Peptide Synthesis
The following protocols are based on standard Fmoc-SPPS methodologies and are optimized for the incorporation of this compound.
Protocol 1: Activation and Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for sterically hindered and unusual amino acids.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA or collidine to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated solution of this compound to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended to 12 hours.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Protocol 2: Activation and Coupling using HBTU
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another widely used and effective coupling reagent.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Immediately add the solution to the drained resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Diagram: Proposed Activation Mechanism with HATU
Caption: Activation of this compound with HATU to form an active ester.
Stability of the Oxazole Ring During SPPS
The 1,3-oxazole ring is generally stable under the conditions of Fmoc-based SPPS.
-
Base Stability: The oxazole core is stable to the repetitive treatments with 20% piperidine in DMF used for Fmoc-deprotection.
-
Acid Stability: The oxazole ring is also robust under the acidic conditions of cleavage from the resin. A recent study demonstrated the stability of an oxazole-based linker to standard cleavage conditions, highlighting its utility in SPPS.[7]
Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Standard Cleavage Cocktail:
A commonly used cleavage cocktail for peptides without sensitive residues (e.g., Cys, Met, Trp) is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Analytical Characterization
The successful incorporation of this compound and the purity of the final peptide should be confirmed by analytical techniques.
| Technique | Purpose | Expected Outcome |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude and purified peptide. | A major peak corresponding to the desired peptide. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To confirm the molecular weight of the peptide. | The observed mass should match the calculated mass of the peptide containing the 5-phenyl-1,3-oxazole moiety. |
| Tandem Mass Spectrometry (MS/MS) | To confirm the peptide sequence, including the position of the oxazole unit. | Fragmentation pattern consistent with the expected peptide sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural characterization of the purified peptide. | Signals corresponding to the protons and carbons of the 5-phenyl-1,3-oxazole ring system. |
Conclusion and Future Perspectives
The use of this compound in SPPS is a valuable strategy for the design of novel peptidomimetics with enhanced structural and biological properties. The protocols outlined in this guide provide a robust framework for the successful incorporation of this building block. Future work may involve the synthesis and evaluation of a broader range of peptides containing this moiety to explore its impact on biological activity and pharmacokinetic properties. The stability and unique electronic properties of the oxazole ring make it a promising component for the development of next-generation peptide therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Naturally Occurring Oxazole-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development of an oxazole-based cleavable linker for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 5-Phenyl-1,3-oxazole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The 5-Phenyl-1,3-oxazole-4-carboxylic Acid Scaffold
The 1,3-oxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions.[1] When incorporated into the this compound framework, it presents a versatile and "privileged" scaffold for drug discovery. This core structure is found in molecules exhibiting a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[1][2][3] The strategic importance of this scaffold lies in its three distinct, chemically addressable regions: the C4-carboxylic acid, the C5-phenyl ring, and the C2-position of the oxazole. Each of these sites can be systematically modified to probe the molecular interactions with a biological target, thereby establishing a robust Structure-Activity Relationship (SAR).
This guide provides a detailed exploration of derivatization strategies for the this compound core. It offers not just protocols, but the underlying rationale for experimental choices, empowering researchers to logically design and synthesize compound libraries for effective SAR exploration.
Rationale for Derivatization: A Three-Pronged Approach to SAR
The primary goal of derivatization in SAR studies is to understand how specific structural changes influence a compound's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the this compound scaffold, we can dissect the molecule into three key modification zones.
Caption: Key derivatization zones of the core scaffold.
-
Zone 1: The Carboxylic Acid (C4-Position): This functional group is often a key pharmacophoric element, capable of forming strong ionic or hydrogen bonds with protein targets.[4] However, its ionizable nature can limit membrane permeability and expose the molecule to metabolic pathways like glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites.[4][5][6] Derivatization at this site is critical for modulating polarity, bioavailability, and target engagement.
-
Zone 2: The Phenyl Ring (C5-Position): The phenyl group provides a large surface for van der Waals interactions and can be substituted to explore steric and electronic effects within the target's binding pocket. Introducing electron-withdrawing or electron-donating groups can alter the electronic character of the entire scaffold and influence binding affinity.
-
Zone 3: The Oxazole C2-Position: While the parent scaffold is unsubstituted at C2, this position can be functionalized during the initial synthesis of the oxazole ring, typically by varying the aldehyde component. This allows for the introduction of additional diversity elements to fine-tune activity.
Synthetic Protocols for Derivatization
The following protocols are designed to be robust and adaptable. Researchers should perform optimization for specific substrates. All reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Zone 1: Modification of the C4-Carboxylic Acid
-
Rationale: Esterification neutralizes the acidic charge, increasing lipophilicity. This can enhance cell permeability but may disrupt a critical ionic interaction with the target. This method is a classic, cost-effective way to produce simple alkyl esters.[7][8]
-
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol; used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., Methanol, 20-50 eq) to act as both reactant and solvent.
-
Cool the stirring mixture in an ice bath and slowly add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) dropwise.
-
Attach a reflux condenser and heat the reaction to reflux for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization.
-
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities. Amides are generally more metabolically stable than esters and can act as both hydrogen bond donors and acceptors. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[9]
-
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium Chloride (LiCl) solution (5%)
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.
-
Stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
-
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for HATU-mediated amide coupling.
-
Rationale: Bioisosteres are functional groups with similar physicochemical properties that can replace another group to improve a molecule's profile. Tetrazoles are widely used as bioisosteres for carboxylic acids.[5] They are acidic (pKa ≈ 4.5-5.0), mimicking the charge of a carboxylate, but are not substrates for glucuronidation, which can enhance metabolic stability and oral bioavailability.[5][10] This protocol involves a multi-step sequence starting from the corresponding amide.
-
Materials:
-
5-phenyl-1,3-oxazole-4-carboxamide (synthesized via Protocol 2 with ammonia)
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Triethylamine
-
Sodium Azide (NaN₃) - EXTREME CAUTION: Potentially explosive and highly toxic.
-
Ammonium Chloride (NH₄Cl)
-
Anhydrous DMF
-
-
Procedure (Two Steps):
-
Step A: Dehydration of Amide to Nitrile
-
Dissolve the 5-phenyl-1,3-oxazole-4-carboxamide (1.0 eq) in anhydrous pyridine or DCM with triethylamine.
-
Cool the solution to 0 °C and add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates completion.
-
Carefully pour the reaction mixture onto crushed ice and extract with EtOAc.
-
Wash the organic layer with 1M HCl, water, and brine. Dry over MgSO₄, filter, and concentrate to yield the nitrile. Purify if necessary.
-
-
Step B: Cycloaddition to form Tetrazole
-
CAUTION: Work in a well-ventilated fume hood. Use appropriate PPE. Avoid contact of NaN₃ with acid (forms explosive HN₃ gas).
-
Dissolve the nitrile (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to 80-120 °C for 12-24 hours. Monitor by TLC/LC-MS.
-
Cool to room temperature and carefully acidify with 1M HCl to pH ~2-3.
-
Extract the product with EtOAc. Wash the organic layers with water and brine.
-
Dry over MgSO₄, filter, and concentrate. Purify by column chromatography or recrystallization.
-
-
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, IR (disappearance of nitrile peak), and Mass Spectrometry.
Zone 2: Modification of the C5-Phenyl Ring
Modification of the C5-phenyl ring is most efficiently achieved by using substituted starting materials in the initial oxazole synthesis. However, for late-stage diversification, cross-coupling reactions are invaluable.
-
Rationale: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing the introduction of a wide variety of aryl and heteroaryl groups.[11] This protocol assumes the availability of a halogenated precursor, such as ethyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate, which can be synthesized using standard methods. The ester is used to protect the carboxylic acid during the coupling reaction and can be hydrolyzed afterward.
-
Materials:
-
Ethyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1)
-
-
Procedure:
-
To a reaction vessel, add the bromo-oxazole ester (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the coupled ester by column chromatography.
-
Hydrolysis (Saponification): Dissolve the purified ester in a mixture of THF/Methanol and add 1M NaOH solution. Stir at room temperature until the reaction is complete. Acidify with 1M HCl to precipitate the carboxylic acid product. Filter or extract to isolate.
-
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry at each stage.
Interpreting the Data: Building the Structure-Activity Relationship
Once a library of derivatives is synthesized and tested in a relevant biological assay, the data must be systematically analyzed to build the SAR.
| Compound ID | Modification (vs. Parent Acid) | Rationale for Synthesis | IC₅₀ (µM) [Hypothetical] | cLogP | SAR Interpretation |
| 1 | Parent Carboxylic Acid | Baseline | 1.2 | 2.5 | Active baseline compound. |
| 2 | Methyl Ester | Probe need for acidic group | 15.8 | 3.1 | >10-fold loss of activity suggests the carboxylate's ionic/H-bond interaction is critical. |
| 3 | N-methyl Amide | Restore H-bond capability | 4.5 | 2.3 | Activity partially restored. A neutral H-bond acceptor/donor is tolerated but less optimal than an ionic group. |
| 4 | N-benzyl Amide | Probe for steric tolerance | 25.0 | 3.8 | Loss of activity indicates a bulky group at this position is detrimental. |
| 5 | Tetrazole Bioisostere | Mimic acid, improve PK | 1.5 | 2.8 | Activity maintained. Confirms the need for an acidic group and provides a lead with potentially better metabolic stability. |
| 6 | C5-(4-fluorophenyl) | Probe electronic effects | 0.6 | 2.9 | Activity improved. An electron-withdrawing group on the phenyl ring is favorable. |
| 7 | C5-(4-methoxyphenyl) | Probe electronic effects | 3.1 | 2.8 | Activity decreased. An electron-donating group on the phenyl ring is unfavorable. |
Analysis of Hypothetical Data:
-
Zone 1 (C4): The data strongly indicates that an acidic, ionizable group is essential for high potency (compare 1 , 2 , and 5 ). The tetrazole derivative 5 is a highly promising lead, as it retains the activity of the parent acid while offering potential advantages in its pharmacokinetic profile.[5][10]
-
Zone 2 (C5): Modifications to the phenyl ring have a significant impact. The improved activity of the fluoro-substituted compound 6 suggests that the binding pocket may have a favorable interaction with an electron-deficient ring or that the fluorine atom itself engages in a specific interaction (e.g., a hydrogen bond or dipole interaction). The decreased activity of the methoxy-substituted compound 7 reinforces this hypothesis.[12]
This iterative process of design, synthesis, testing, and analysis is the core of SAR-driven lead optimization, guiding the development of more potent and drug-like candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. rjstonline.com [rjstonline.com]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Phenyl-1,3-oxazole-4-carboxylic Acid Libraries
Introduction: The 5-Phenyl-1,3-oxazole-4-carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery
The this compound core is a recognized privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors, along with two modifiable positions (the phenyl ring and the carboxylic acid), make it an ideal starting point for the generation of diverse small molecule libraries.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, inhibition of enzymes like phosphodiesterase 4 (PDE4) and modulation of G-protein coupled receptors (GPCRs), making them attractive candidates for drug discovery programs targeting cancer, inflammation, and neurological disorders.[1][4]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[5] This document provides detailed application notes and protocols for designing and executing HTS campaigns utilizing this compound libraries against common drug target classes: protein kinases and G-protein coupled receptors.
Part 1: Library Design and Preparation
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library. For the this compound scaffold, diversity can be readily achieved through combinatorial synthesis. The two primary points of diversification are the phenyl ring and the carboxylic acid moiety.
-
Phenyl Ring Diversification: A variety of substituted benzoyl chlorides or benzoic acids can be utilized in the initial synthesis to introduce a wide range of functional groups on the phenyl ring. These substitutions can modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for the target protein.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be converted to a variety of amides, esters, or other functional groups. This allows for fine-tuning of the compound's physicochemical properties, such as solubility and cell permeability, and can also introduce additional interaction points with the target.
A well-designed library will systematically explore these diversification points to cover a broad chemical space.
Part 2: High-Throughput Screening Assays
The choice of HTS assay technology is dictated by the nature of the biological target and the specific question being addressed (e.g., inhibition of enzymatic activity, modulation of receptor binding). Below are detailed protocols for three robust and widely used HTS assay formats suitable for screening this compound libraries against protein kinases and GPCRs.
Biochemical Assay: AlphaScreen for Kinase Inhibition
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay that measures the interaction between a biotinylated substrate and a phosphorylation-specific antibody.[6][7] When the substrate is phosphorylated by the kinase, it is recognized by the antibody, bringing the streptavidin-coated donor beads and protein A-coated acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm.[8] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.
Workflow Diagram:
Caption: AlphaScreen workflow for kinase inhibitor screening.
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into a 384-well low-volume white microplate. This will result in a final assay concentration of 10 µM.
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase of interest, a biotinylated substrate peptide, and ATP in an appropriate kinase buffer. The optimal concentrations of each component should be determined empirically during assay development.
-
Initiate Kinase Reaction: Dispense 5 µL of the kinase reaction mixture into each well of the compound-plated microplate.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
Detection Mixture Preparation: Prepare a detection mixture containing streptavidin-coated donor beads and protein A-coated acceptor beads conjugated to a phospho-specific antibody in an appropriate detection buffer.
-
Stop Reaction and Initiate Detection: Dispense 5 µL of the detection mixture into each well. This will stop the kinase reaction and initiate the AlphaScreen signal generation.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality that reflects the separation between the positive and negative controls.[9][10][11] | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control (no inhibitor) to the mean signal of the negative control (no enzyme). | S/B > 10 |
| Hit Threshold | The cutoff for identifying active compounds, typically defined as a percentage inhibition relative to the controls. | > 50% inhibition |
Cell-Based Assay: HTRF for GPCR Antagonism
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (a red-shifted fluorophore).[12][13] For GPCR antagonist screening, a cell line overexpressing the target GPCR is used. The assay measures the displacement of a fluorescently labeled ligand (agonist or antagonist) from the receptor by the test compounds. The labeled ligand is conjugated to the acceptor, and a specific antibody against a tag on the receptor is conjugated to the donor. When the labeled ligand binds to the receptor, the donor and acceptor are in close proximity, resulting in a high FRET signal. An antagonist from the library will compete with the labeled ligand, disrupting FRET and causing a decrease in the HTRF signal.[14][15]
Workflow Diagram:
Caption: HTRF workflow for GPCR antagonist screening.
Detailed Protocol:
-
Cell Plating: Seed cells stably expressing the GPCR of interest into a 384-well low-volume white microplate at an optimized density and allow them to adhere overnight.
-
Compound Addition: Add 50 nL of each library compound (typically at 10 mM in DMSO) to the cell plate.
-
Labeled Ligand and Antibody Addition: Prepare a mixture of the acceptor-labeled ligand and the donor-labeled antibody in an appropriate assay buffer. Add 5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.
Data Analysis and Quality Control:
The HTRF ratio (665 nm / 620 nm) is calculated to normalize for well-to-well variations.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Calculated using the HTRF ratios of the positive (no competitor) and negative (high concentration of known antagonist) controls.[9][10][11] | Z' > 0.5 |
| S/B Ratio | The ratio of the mean HTRF ratio of the positive control to the mean HTRF ratio of the negative control. | S/B > 5 |
| Hit Threshold | Defined as a percentage displacement of the labeled ligand. | > 50% displacement |
Biochemical Assay: Fluorescence Polarization for Protein-Protein Interaction Inhibition
Principle: Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[16][17] When the small tracer is unbound, it tumbles rapidly in solution, and upon excitation with polarized light, the emitted light is depolarized. When the tracer binds to the larger protein, its tumbling is slowed, and the emitted light remains polarized.[18] In an HTS setting for inhibitors of protein-protein interactions (PPIs), a fluorescently labeled peptide or small molecule that mimics one of the binding partners is used as the tracer. Compounds from the this compound library that inhibit the PPI will prevent the binding of the tracer to its protein partner, resulting in a decrease in the FP signal.[19]
Workflow Diagram:
Caption: Fluorescence Polarization workflow for PPI inhibitor screening.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target protein and the fluorescent tracer in an appropriate assay buffer. The optimal concentrations should be determined in a prior binding experiment.
-
Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into a 384-well black, low-volume microplate.
-
Reagent Addition: Add 5 µL of the target protein solution to each well, followed by 5 µL of the fluorescent tracer solution.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a fluorescence polarization-capable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Analysis and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Calculated using the mP (millipolarization) values of the positive (no inhibitor) and negative (no protein) controls.[9][10][11] | Z' > 0.5 |
| Assay Window (ΔmP) | The difference in mP values between the bound and free tracer. | A clear and statistically significant window. |
| Hit Threshold | Defined as a percentage inhibition of tracer binding. | > 50% inhibition |
Part 3: Hit Confirmation and Triage
Initial hits from the primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds for lead optimization.
Hit Confirmation Workflow:
-
Re-testing: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Generate 10-point dose-response curves for the confirmed hits to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Test the confirmed hits in a secondary, orthogonal assay that uses a different detection technology to rule out assay-specific artifacts.
-
Selectivity Profiling: Screen the confirmed hits against a panel of related targets (e.g., other kinases or GPCRs) to assess their selectivity.
-
Triage: Prioritize hits for further development based on their potency, selectivity, and structure-activity relationship (SAR) trends within the library.
Part 4: Troubleshooting Common HTS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Z'-factor (<0.5) | High variability in controls, small assay window. | Optimize reagent concentrations, incubation times, and buffer conditions. Ensure consistent liquid handling.[20] |
| High number of false positives | Compound interference with the assay technology (e.g., autofluorescence, light scattering). | Implement counter-screens to identify compounds that interfere with the assay readout. Visually inspect hit wells for precipitates. |
| Poor reproducibility | Inconsistent reagent preparation, temperature fluctuations, plate edge effects. | Use freshly prepared reagents, ensure proper mixing, and use automated liquid handlers.[20] Randomize plate layouts to mitigate edge effects. |
| Inconsistent liquid handling | Clogged dispenser tips, inaccurate dispensing volumes. | Regularly maintain and calibrate liquid handling instrumentation. Use pre-dispense steps to ensure accurate volumes. |
Conclusion
The this compound scaffold represents a versatile starting point for the discovery of novel therapeutics. The successful implementation of a high-throughput screening campaign using libraries based on this scaffold requires careful consideration of library design, assay selection, and a robust hit confirmation process. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to effectively screen these valuable compound libraries and identify promising lead candidates for further drug development.
References
- 1. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL [ebi.ac.uk]
- 3. Discovery and preliminary evaluation of 5-(4-phenylbenzyl)oxazole-4-carboxamides as prostacyclin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 19. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dispendix.com [dispendix.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this and related oxazole derivatives.
Introduction to Synthetic Strategies
The synthesis of this compound and its derivatives is a crucial process in medicinal chemistry due to the presence of the oxazole core in various biologically active compounds.[1][2] Several synthetic routes are commonly employed, each with its own set of advantages and potential challenges. The most prevalent methods include the Robinson-Gabriel synthesis and the van Leusen reaction.[3][4][5][6] This guide will focus on troubleshooting issues related to these key synthetic pathways and subsequent purification steps.
A common precursor for the target molecule is its ethyl ester, 5-phenyl-oxazole-4-carboxylic acid ethyl ester, which is then hydrolyzed to the desired carboxylic acid.[7]
Troubleshooting Common Synthetic Issues
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments.
Low or No Product Yield
Question 1: My reaction yield for the synthesis of the oxazole core is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a frequent challenge and can arise from several factors.[8][9] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[8]
-
Causality: The formation of the oxazole ring involves a delicate balance of activation and cyclization. For instance, in the Robinson-Gabriel synthesis, insufficient heat may lead to incomplete dehydration, while excessive heat can cause decomposition of the starting materials or the product.[10]
-
Recommendation: Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.[8]
-
Causality: For example, moisture in the solvent can hydrolyze dehydrating agents used in the Robinson-Gabriel synthesis, rendering them ineffective.[11] In the van Leusen reaction, impurities in the aldehyde starting material can lead to unwanted side products.
-
Recommendation: Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents, especially when the reaction is sensitive to moisture.
-
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[8]
-
Causality: The intermediates in oxazole synthesis can be reactive and susceptible to oxidation or hydrolysis.
-
Recommendation: If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and degassed solvents.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates and yields.[8]
-
Causality: If a reagent or catalyst is not well-dispersed, localized concentration gradients can form, leading to incomplete reaction or the formation of side products.
-
Recommendation: Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture. For larger scale reactions, consider mechanical stirring.
-
Question 2: I am attempting a Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole, but the yield is poor. What specific factors should I investigate?
Answer: The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.[3][6] Low yields in this specific reaction often point to issues with the cyclodehydration step.
-
Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is paramount.
-
Causality: Strong acids like concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentoxide are commonly used to drive the dehydration.[3][11] The choice of acid can influence the reaction rate and the formation of side products. An inappropriate or weak dehydrating agent will result in incomplete conversion.
-
Recommendation: If sulfuric acid is proving ineffective, consider screening other dehydrating agents such as phosphorus pentachloride, phosphoryl chloride, or thionyl chloride.[3][11]
-
-
Reaction Temperature: As mentioned previously, temperature is critical.
-
Causality: The cyclization step may require initial heating to overcome the activation energy barrier, but prolonged heating at high temperatures can lead to charring and decomposition, a common issue in acid-catalyzed reactions.[12]
-
Recommendation: Start with a moderate temperature and gradually increase it while monitoring the reaction progress.
-
Question 3: My van Leusen oxazole synthesis is not proceeding as expected. What are the key parameters to check?
Answer: The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes into oxazoles.[4][5][13] Success in this reaction hinges on the efficient deprotonation of TosMIC and the subsequent cyclization.
-
Base Strength and Stoichiometry: The choice and amount of base are crucial.
-
Causality: A strong base, such as potassium tert-butoxide, is required to deprotonate TosMIC.[4] Insufficient base will result in incomplete formation of the reactive nucleophile.
-
Recommendation: Ensure you are using a sufficiently strong and anhydrous base. The stoichiometry of the base relative to TosMIC should be carefully controlled.
-
-
Reaction Temperature: The initial deprotonation is often carried out at low temperatures.
-
Causality: The deprotonated TosMIC can be unstable at higher temperatures. The addition of the aldehyde is typically done at a low temperature, followed by warming to facilitate the cyclization and elimination steps.[4]
-
Recommendation: Follow a well-established temperature profile for the reaction. A common procedure involves deprotonation at -60 °C to -78 °C, followed by the addition of the aldehyde and slow warming to room temperature or reflux.[4]
-
-
Purity of TosMIC: The quality of TosMIC is critical for the success of the reaction.
-
Causality: TosMIC can degrade over time, especially if exposed to moisture.
-
Recommendation: Use freshly opened or properly stored TosMIC. If in doubt, its purity can be checked by melting point or NMR spectroscopy.
-
Side Product Formation and Purification Challenges
Question 4: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?
Answer: The formation of side products is a common problem that can significantly reduce the yield and complicate purification.
-
Identification of Side Products:
-
Recommendation: Utilize analytical techniques such as LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the major side products. Understanding what is being formed can provide valuable clues about the competing reaction pathways.
-
-
Minimizing Side Products:
-
Control of Reaction Conditions: As discussed, carefully controlling temperature, reaction time, and the rate of addition of reagents can often minimize the formation of side products.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the outcome of the reaction.
-
Use of Protecting Groups: If your starting materials contain other reactive functional groups, it may be necessary to protect them before carrying out the oxazole synthesis.
-
Question 5: I am struggling to purify my this compound. What are the best practices for its purification?
Answer: The purification of oxazole carboxylic acids can be challenging due to their polarity and potential for instability.[14]
-
Aqueous Workup and Extraction: This is a critical first step to remove water-soluble impurities.[14]
-
Causality: The acidic nature of the carboxylic acid allows for its selective extraction into a basic aqueous solution.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the deprotonated carboxylic acid into the aqueous layer.[14]
-
Separate the aqueous layer and then acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.[14]
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.[14]
-
-
-
Column Chromatography: Silica gel column chromatography is a common purification technique.[14]
-
Causality: The polar carboxylic acid group can interact strongly with the silica gel, sometimes leading to poor recovery or streaking.
-
Recommendation:
-
To improve the elution of carboxylic acids from a silica gel column, consider adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.[14]
-
If the compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel.[15]
-
-
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[14]
-
Causality: This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
-
Recommendation: Screen various solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Robinson-Gabriel synthesis?
A1: The Robinson-Gabriel synthesis proceeds through the acid-catalyzed cyclization of a 2-acylamino ketone. The mechanism involves the protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack by the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.[16]
Q2: How is the final hydrolysis of the ethyl ester to the carboxylic acid typically performed?
A2: The hydrolysis of the ethyl ester of this compound is usually achieved through base-catalyzed hydrolysis (saponification).[17][18] This involves treating the ester with a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol).[19][20] The reaction is typically heated to drive it to completion. The resulting carboxylate salt is then neutralized with an acid to yield the final carboxylic acid product.[21]
Q3: Can I use a one-pot synthesis to directly obtain the carboxylic acid?
A3: While many syntheses focus on the ester as an intermediate, there are emerging methods for the direct synthesis of oxazoles from carboxylic acids.[22][23][24] These often involve in-situ activation of the carboxylic acid.[22] For example, a recent method utilizes a triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate.[22]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
Caption: General workflow for the synthesis and purification of this compound.
Data Summary
The following table provides a general comparison of the two primary synthetic routes discussed. Please note that optimal conditions and yields are highly substrate-dependent.
| Feature | Robinson-Gabriel Synthesis | van Leusen Oxazole Synthesis |
| Starting Materials | 2-Acylamino ketone | Aldehyde + Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | Strong dehydrating agent (e.g., H₂SO₄, PPA)[3][11] | Strong base (e.g., K₂CO₃, t-BuOK)[1][4][25] |
| General Conditions | Often requires elevated temperatures | Typically starts at low temperatures, then warms |
| Common Issues | Potential for charring/decomposition, incomplete dehydration | Sensitivity to moisture, purity of TosMIC is crucial |
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. wikiwand.com [wikiwand.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. jsynthchem.com [jsynthchem.com]
- 24. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Oxazole Derivatives
Welcome to the technical support center dedicated to the synthesis of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazole synthesis, offering practical troubleshooting advice and answers to frequently asked questions. The inherent nature of oxazole chemistry can present unique challenges, from low yields to difficult purifications.[1] This resource provides a structured approach to identifying, understanding, and resolving these common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of oxazole derivatives and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A common frustration in oxazole synthesis is a lower-than-expected yield of the desired product. This can stem from several factors, ranging from reagent quality to suboptimal reaction parameters.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive or Impure Reagents | Reagents, especially aldehydes and isocyanides like tosylmethyl isocyanide (TosMIC), can degrade over time or contain impurities that interfere with the reaction.[2] Moisture is particularly detrimental to TosMIC, leading to its hydrolysis.[2] | 1. Purify Starting Materials: Aldehydes can be purified by distillation or column chromatography to remove ketone impurities, which can lead to nitrile byproduct formation.[2] 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Incorrect Base Strength or Type | The choice of base is critical. A base that is too weak may not efficiently deprotonate the necessary starting material (e.g., TosMIC), while an overly strong or nucleophilic base can lead to side reactions.[2] | 1. Select an Appropriate Base: For the Van Leusen synthesis, potassium carbonate (K₂CO₃) is a common choice.[3] If yields are low, consider a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] 2. Consider Substrate Sensitivity: For base-sensitive aldehydes, a milder base like potassium carbonate is preferable.[2] |
| Suboptimal Temperature or Reaction Time | Many oxazole syntheses require specific temperature ranges to proceed efficiently. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of products or starting materials. | 1. Optimize Temperature: Gently heating the reaction mixture, for instance to 40-50 °C, can sometimes drive the reaction to completion, especially in the final elimination step of the Van Leusen synthesis.[2] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[3] Extend the reaction time if starting materials are still present. |
| Incomplete Cyclodehydration (Robinson-Gabriel Synthesis) | The final step of the Robinson-Gabriel synthesis is an acid-catalyzed dehydration to form the aromatic oxazole ring.[4][5] Inefficient dehydration is a common cause of low yields. | 1. Use an Effective Dehydrating Agent: While sulfuric acid is traditional, polyphosphoric acid can improve yields.[5][6] Other reagents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are also used.[6] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products, which can complicate purification and reduce the yield of the desired oxazole.
Common Side Products and Mitigation Strategies
| Side Product | Originating Reaction | Cause | Solution |
| Nitrile Byproduct | Van Leusen Synthesis | Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[2] | Purify the aldehyde by distillation or column chromatography before use.[2] |
| Stable Oxazoline Intermediate | Van Leusen Synthesis | Incomplete elimination of the tosyl group to form the aromatic oxazole.[2] This can be more prevalent at lower temperatures.[7] | 1. Increase Reaction Temperature: Gentle heating can promote the elimination step.[2] 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[2] 3. Extend Reaction Time: Allow the reaction more time to proceed to completion.[2] |
| 4-Alkoxy-2-oxazoline | Van Leusen Synthesis | Can occur when using an excess of a primary alcohol, such as methanol, as the solvent.[3] | Use a controlled amount of the alcohol (typically 1-2 equivalents).[3] |
| Ring-Opened Products | General Oxazole Instability | The oxazole ring can be susceptible to hydrolytic cleavage under both acidic and basic conditions, particularly at the C2 position.[1] | 1. Use Milder Conditions: Employ lower temperatures and shorter reaction times where possible.[1] 2. Protecting Groups: In multi-step syntheses, consider introducing a protecting group at the C2 position.[1] 3. Late-Stage Formation: Introduce the oxazole ring later in the synthetic sequence to minimize its exposure to harsh conditions.[1] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure oxazole derivative can be challenging due to persistent impurities or issues during workup.
Purification Troubleshooting
| Problem | Likely Cause | Recommended Solution |
| Persistent Acidic Impurity | Residual p-toluenesulfinic acid, a byproduct from the elimination step in the Van Leusen synthesis, can co-elute with the product during chromatography.[2] | Wash the crude organic extract with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[2] |
| Emulsion During Workup | The presence of certain byproducts or unreacted starting materials can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult. | Add a saturated brine solution to the separatory funnel to help break the emulsion and improve phase separation.[2] |
| Product Degradation on Silica Gel | The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive oxazole derivatives during column chromatography.[1] | 1. Use Deactivated Silica: Neutralize the silica gel by treating it with a base like triethylamine before preparing the column.[1] 2. Alternative Purification: Consider other purification methods such as flash chromatography with a neutral stationary phase (e.g., alumina) or crystallization.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of oxazole synthesis.
Q1: What are the most common synthetic routes to oxazoles? A1: Several classical methods are widely used, including the Robinson-Gabriel synthesis from α-acylamino ketones[4][5], the Van Leusen synthesis from aldehydes and TosMIC[5], and the Fischer oxazole synthesis from cyanohydrins and aldehydes[5][8]. More modern approaches often involve transition metal-mediated reactions.[9][10]
Q2: How do I choose the right base for the Van Leusen synthesis? A2: The choice depends on your aldehyde substrate and the desired reaction conditions. Potassium carbonate (K₂CO₃) in methanol is a mild and common choice.[3] For less reactive aldehydes or to accelerate the reaction, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF can be effective.[3] For aldehydes that are sensitive to strong bases, sticking with milder conditions is recommended to avoid side reactions like self-condensation.[2][3]
Q3: What is the role of the solvent in oxazole synthesis? A3: The solvent plays a crucial role in solubility, reaction rate, and even the product outcome. In the Van Leusen reaction, polar protic solvents like methanol or ethanol are often used with bases like K₂CO₃.[3][11] Aprotic solvents like THF are typically paired with stronger bases like t-BuOK.[3] The use of ionic liquids has also been explored as a reusable and efficient medium for the Van Leusen reaction.[12]
Q4: My reaction seems to stall at the oxazoline intermediate in the Van Leusen synthesis. What should I do? A4: The formation of a stable oxazoline intermediate indicates that the final elimination of the tosyl group is sluggish.[2] This can often be overcome by increasing the reaction temperature, switching to a stronger base, or extending the reaction time.[2] In some cases, using a polar solvent like ethanol or isopropanol at elevated temperatures can favor the formation of the final oxazole product over the oxazoline.[11]
Q5: Are there greener or more efficient methods for oxazole synthesis? A5: Yes, significant research has focused on developing more sustainable and efficient protocols. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for the Van Leusen reaction, often to just a few minutes, while maintaining high yields.[7][11] The use of water as a solvent in the presence of β-cyclodextrin has also been reported as a green alternative.[13]
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental and logical flow, the following diagrams illustrate key processes in oxazole synthesis.
Troubleshooting Workflow for Low Yield
This diagram outlines a decision-making process for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low yields.
General Mechanism of the Van Leusen Oxazole Synthesis
This diagram illustrates the key steps in the formation of an oxazole via the Van Leusen reaction.
Caption: Key mechanistic steps of the Van Leusen synthesis.
Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-oxazole via the Van Leusen Reaction
This protocol is a general procedure for the synthesis of a 5-substituted oxazole from an aromatic aldehyde and TosMIC using potassium carbonate as the base.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde, TosMIC, and anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous potassium carbonate to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-oxazole.[2]
Protocol 2: Synthesis of a 2,5-Diaryl-oxazole via the Robinson-Gabriel Synthesis
This protocol describes the cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
Procedure:
-
Place the 2-acylamino-ketone in a round-bottom flask.
-
Carefully add the dehydrating agent (e.g., concentrated sulfuric acid) to the flask with stirring. Caution: This reaction can be exothermic.
-
Heat the mixture gently if required to initiate or complete the cyclodehydration. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diaryl-oxazole.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Transition metal-mediated synthesis of oxazoles | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Labyrinth of Oxazole Chemistry - A Guide to Preventing Hydrolytic Ring-Opening
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The oxazole ring is a valuable scaffold in medicinal chemistry and organic synthesis, but its inherent hydrolytic instability can present significant challenges, leading to low yields, complex purification, and inconsistent results.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and ensure the integrity of your oxazole-containing molecules.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the stability of substituted oxazoles.
Q1: What is the fundamental reason for the instability of the oxazole ring?
A1: The primary vulnerability of the oxazole ring lies in the acidity of the proton at the C2 position.[1] The electron-withdrawing nature of both the nitrogen and oxygen atoms within the ring makes this proton susceptible to abstraction under both acidic and basic conditions.[1] This initial deprotonation event can trigger a cascade of reactions that result in the opening of the heterocyclic ring.[1][2]
Q2: How does pH influence the hydrolytic stability of substituted oxazoles?
A2: The stability of the oxazole ring is highly dependent on the pH of the reaction medium.[1]
-
Acidic Conditions: In the presence of acid, the nitrogen atom of the oxazole ring can be protonated. This protonation activates the ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present, which often leads to hydrolytic cleavage.[1][3]
-
Basic Conditions: Basic conditions promote the deprotonation of the acidic C2 proton. This generates a reactive intermediate that can undergo ring-opening to form an isocyanoenolate.[1][4] This intermediate is often unstable and can react with various electrophiles, leading to a mixture of undesired products.[1][4]
Q3: What are the most effective general strategies to prevent oxazole ring-opening during a multi-step synthesis?
A3: Several key strategies can be employed to enhance the stability of the oxazole ring:
-
Introduction of a C2 Protecting Group: This is often the most robust strategy. Silyl groups, particularly the triisopropylsilyl (TIPS) group, are widely used to protect the C2 position and prevent the initial deprotonation that leads to ring-opening.[1][4][5][6]
-
Judicious Choice of Substituents: The electronic properties of the substituents on the oxazole ring can significantly impact its stability. Electron-donating groups can increase the electron density of the ring, rendering it less susceptible to nucleophilic attack.[1][7]
-
Careful Optimization of Reaction Conditions: Meticulous control of pH, temperature, and reaction time is critical. Whenever possible, aim for neutral conditions and use the mildest reagents and shortest reaction times necessary to achieve the desired transformation.[1]
Q4: I am observing product degradation during purification on silica gel. What is happening and how can I prevent it?
A4: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive oxazoles.[1] To mitigate this, you can:
-
Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.
-
Consider Alternative Purification Methods: If your compound is particularly sensitive, explore other purification techniques like flash chromatography with a neutral stationary phase (e.g., alumina) or crystallization.[1]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during experiments with substituted oxazoles.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Product | Hydrolytic degradation of the oxazole ring under the reaction conditions. | - Protect the C2 position: Introduce a TIPS protecting group.[1][4] - Re-evaluate pH: Carefully check and control the pH of the reaction and work-up steps, aiming for neutral conditions where feasible.[1] - Synthetic Strategy: Consider forming the oxazole ring later in your synthetic sequence to minimize its exposure to harsh conditions.[1] |
| Formation of Multiple, Difficult-to-Separate Side Products | Ring-opening of the oxazole followed by subsequent reactions of the resulting intermediates. | - Utilize a C2-protecting group to prevent the initial ring-opening event.[1] - Analyze Side Products: Use techniques like LC-MS and NMR to identify the degradation products. Understanding the degradation pathway will help you optimize conditions to avoid it.[1] - Employ Milder Conditions: Reduce the reaction temperature and shorten the reaction time.[1] |
| Inconsistent Reaction Outcomes | The oxazole ring is highly sensitive to minor variations in the experimental setup (e.g., presence of moisture, trace acid, or base). | - Ensure Anhydrous Conditions: Scrupulously dry all reagents and solvents before use.[1] - Use Buffered Solutions: Where appropriate, use buffered solutions or non-acidic/basic reagents to maintain a stable pH.[1] - Standardize Procedures: Meticulously standardize your reaction setup and work-up procedures to ensure reproducibility.[1] |
Visualizing the Problem: Mechanisms of Oxazole Ring Opening
To better understand the degradation pathways, the following diagrams illustrate the mechanism of ring-opening under both acidic and basic conditions.
Caption: Acid-catalyzed hydrolytic ring-opening of a substituted oxazole.
Caption: Base-mediated ring-opening of a substituted oxazole via a C2 anion.
Experimental Protocols
The following is a detailed, step-by-step protocol for the widely used C2-TIPS protection of a substituted oxazole.
Protocol: C2-Triisopropylsilyl (TIPS) Protection of a Substituted Oxazole
Materials:
-
Substituted oxazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the oxazole substrate in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Silylation: Add TIPSCl (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours or until completion as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the C2-TIPS protected oxazole.[1]
Deprotection: The TIPS group can be readily removed under mild acidic conditions, for example, using a solution of acetic acid in THF/water or with a fluoride source such as tetrabutylammonium fluoride (TBAF).[1]
Decision-Making Workflow for Troubleshooting Oxazole Instability
The following workflow provides a logical approach to diagnosing and solving stability issues with your oxazole-containing compounds.
Caption: A decision-making workflow for troubleshooting oxazole instability.
By understanding the underlying causes of oxazole instability and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors and accelerate the development of novel oxazole-containing molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Navigating the Inherent Instability of 5-Hydroxyoxazole-4-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylic acid derivatives. This guide is designed to provide in-depth insights and practical solutions to the significant stability challenges associated with this chemical moiety. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experimental work.
The 5-hydroxyoxazole-4-carboxylic acid core is a fascinating but notoriously unstable structure. Its presence has been proposed in complex natural products, but synthetic and analytical efforts have revealed its profound susceptibility to degradation.[1][2][3] This guide synthesizes field-proven insights and published data to explain the underlying causes of this instability and provide actionable strategies for your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with these sensitive compounds.
Q1: What makes the 5-hydroxyoxazole-4-carboxylic acid core so inherently unstable?
A1: The instability is not due to a single factor, but a confluence of structural features that create a predisposition for degradation. The two primary, interconnected pathways are hydrolytic ring-opening and decarboxylation.[1][4] The core issue is the ability of the 5-hydroxyoxazole to tautomerize (isomerize) into its keto form, known as an azlactone.[5][6] This keto form contains a β-keto acid-like substructure, which is exceptionally prone to losing carbon dioxide (decarboxylation), especially under mild heating or in the presence of acid or base.[5]
Q2: What are the primary degradation products I should be looking for in my analyses?
A2: Based on the known degradation pathways, you should primarily be vigilant for two types of products:
-
Decarboxylation Products: Following tautomerization to the keto form, the molecule can readily lose CO₂, resulting in an azlactone.[4]
-
Hydrolytic Ring-Opening Products: The oxazole ring is susceptible to attack by water (hydrolysis), which cleaves the ring. This can lead to the formation of aminomalonic acid derivatives.[4] This process can be accelerated under both acidic and basic conditions.
Q3: Are there effective strategies to improve the stability of these derivatives during synthesis and handling?
A3: Yes. The most successful strategy reported is to prevent the initial, destabilizing tautomerization event. This is achieved by protecting the 5-hydroxyl group, typically as an ether (e.g., an ethoxy or benzyloxy group).[5] By "capping" the hydroxyl group, you block the formation of the reactive keto intermediate. A 5-ethoxy derivative, for example, has been shown to be significantly more stable to aqueous workup and purification procedures.[4][5] Additionally, it is critical to use anhydrous solvents and perform reactions at low temperatures whenever possible to minimize exposure to moisture and thermal stress.[7]
Q4: My experimental ¹³C NMR data for a compound I believe contains this moiety does not align with theoretical predictions. Could this be a stability issue?
A4: This is a very strong possibility and a key observation reported in the literature.[1][7] Significant discrepancies between predicted and experimental ¹³C NMR chemical shifts have been a primary piece of evidence suggesting that the 5-hydroxyoxazole-4-carboxylic acid structure is too unstable to persist under typical analytical conditions.[2][4] It is highly likely that your compound is degrading in the NMR solvent (especially if it contains trace water) during sample preparation or analysis, and the spectrum you are observing belongs to a degradation product or an equilibrium mixture.[7]
Q5: What are the recommended storage conditions for these compounds?
A5: Given their sensitivity to moisture and heat, optimal storage is critical. Store these compounds in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (refrigerated at 2-8°C or frozen).[8] Using a desiccator for long-term storage is also highly recommended to minimize hydrolytic degradation.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Symptom | Possible Cause(s) | Recommended Actions & Explanations |
| Rapid disappearance of the parent compound peak in HPLC/LC-MS analysis (minutes to hours). | The compound is undergoing rapid hydrolytic ring-opening and/or decarboxylation in the analytical solvent or upon sample preparation.[7] | 1. Temperature Control: Analyze samples immediately after preparation and keep the autosampler at a reduced temperature (e.g., 4°C).[7] This slows the degradation kinetics. 2. Solvent Selection: If possible, use anhydrous solvents for stock solutions. Minimize the time the sample spends in aqueous mobile phases. 3. pH Control: The stability of the oxazole ring can be highly pH-dependent.[9] If using buffered mobile phases, determine the optimal pH range for your compound by conducting a pH-rate profile (see Protocol 1). |
| Appearance and growth of new, unidentified peaks in the chromatogram over time. | These new peaks are almost certainly degradation products resulting from hydrolysis and decarboxylation.[7] | 1. Perform a Forced Degradation Study: Intentionally stress your compound under acidic, basic, oxidative, thermal, and photolytic conditions (see Protocol 2).[10][11] This will help you generate and tentatively identify the degradation products, confirming if the new peaks in your experiment match those from the stress study. 2. Characterize Impurities: Use LC-MS/MS to obtain mass information on the new peaks to help elucidate their structures and confirm if they correspond to expected degradation products.[12] |
| Low or zero yield after a deprotection step intended to reveal the 5-hydroxy group (e.g., hydrogenolysis of a benzyl ether). | The newly formed 5-hydroxyoxazole is degrading as soon as it is formed under the reaction or workup conditions.[4] | 1. Re-evaluate the Deprotection Strategy: The free 5-hydroxyoxazole may be too unstable to isolate. Consider if the protected form can be used in subsequent steps. 2. Trap the Intermediate: If the deprotected form is essential, design the subsequent reaction to occur in situ, trapping the unstable intermediate immediately after it is formed. 3. Modify Workup: Use a non-aqueous, rapid workup at low temperatures to minimize contact with water and heat. |
| Significant product loss or streaking during purification on silica gel. | The slightly acidic nature of standard silica gel can catalyze both hydrolytic ring-opening and decarboxylation of the sensitive azlactone intermediate.[4] | 1. Use Neutral or Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. 2. Alternative Purification: Explore other purification methods such as preparative HPLC with a suitable mobile phase, or crystallization if applicable. 3. Purify the Protected Form: The most robust solution is to purify the more stable, 5-O-protected derivative before the final deprotection step.[5] |
Section 3: Mechanistic Pathways & Workflows
Visualizing the degradation mechanisms and experimental workflows is key to understanding and mitigating these stability issues.
Caption: Key degradation pathways for 5-hydroxyoxazole-4-carboxylic acid derivatives.
Caption: Generalized workflow for a forced degradation study.[13]
Section 4: Key Experimental Protocols
The following are generalized protocols based on standard pharmaceutical industry practices for assessing the stability of these challenging derivatives.
Protocol 1: Conducting a pH-Rate Profile Study
This experiment is crucial for determining the pH at which your compound exhibits maximum stability.
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1-2, acetate for pH 4-5, phosphate for pH 6-8) at a constant ionic strength.
-
Stock Solution: Prepare a concentrated stock solution of your compound in an appropriate anhydrous organic solvent (e.g., acetonitrile or DMSO) to minimize initial degradation.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL). Ensure the organic solvent percentage is low (<5%) to not significantly alter the buffer pH. Incubate these solutions in a constant temperature bath (e.g., 37°C).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency should be adjusted based on the compound's expected lability.
-
Analysis: Immediately quench the degradation if necessary (e.g., by neutralizing or diluting in mobile phase) and analyze the aliquots by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line gives the pseudo-first-order rate constant (k). A final plot of log(k) vs. pH will reveal the pH range of greatest stability (lowest k value).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products and impurities.[14][15]
-
Generate Degradation Samples: Use the samples generated from a forced degradation study (acid, base, peroxide, heat, light). Pool these samples to create a mixture containing the parent compound and all major degradation products.
-
Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, formate) at different pH values.
-
Method Optimization: The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, flow rate, and column temperature to optimize resolution. A photodiode array (PDA) detector is essential to check for peak purity.[14]
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is reliable for stability studies.[13]
Section 5: Data Summary
The data from a pH-rate profile study can be summarized to clearly identify the conditions that minimize degradation.
Table 1: Example pH-Rate Profile Data for a Hypothetical Derivative at 37°C
| Buffer pH | Pseudo-First-Order Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) | Comments |
| 2.0 | 0.250 | 2.8 | Significant degradation under strong acid conditions. |
| 4.5 | 0.015 | 46.2 | Optimal stability observed in weakly acidic conditions. |
| 7.0 | 0.095 | 7.3 | Moderate degradation at neutral pH. |
| 9.0 | 0.450 | 1.5 | Rapid degradation under basic conditions. |
This data is illustrative and will vary for each specific derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-reaction products in the synthesis of 2,5-disubstituted oxazoles
Welcome to the Technical Support Center for the synthesis of 2,5-disubstituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic motif. This guide will delve into the nuances of side-reaction products, offering field-proven insights and solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical synthetic routes for 2,5-disubstituted oxazoles, and what are their primary advantages and disadvantages?
A1: The three most established methods for synthesizing 2,5-disubstituted oxazoles are the Robinson-Gabriel synthesis, the van Leusen oxazole synthesis, and the Fischer oxazole synthesis. Each has its own set of strengths and weaknesses that make it more or less suitable for a particular synthetic strategy.[1][2]
| Synthetic Route | Starting Materials | Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Dehydrating agents (e.g., H₂SO₄, POCl₃, PPA) | Readily available starting materials. | Harsh acidic conditions, can lead to low to moderate yields.[1] | 50-60% with PPA.[1] |
| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild, often one-pot reaction conditions. | Can produce byproducts that complicate purification. | Can be high, up to 83% for specific substrates. |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl in ether | One of the earliest methods, suitable for aromatic substrates. | Limited substrate scope, use of gaseous HCl can be cumbersome.[3] | Variable, often moderate. |
Q2: I'm observing a significant amount of byproducts in my van Leusen reaction. What are they, and how can I minimize their formation?
A2: Common byproducts in the van Leusen synthesis include 4-alkoxy-2-oxazolines and residual p-toluenesulfinic acid from the elimination step. The formation of 4-alkoxy-2-oxazolines is particularly favored when using an excess of a primary alcohol as the solvent.[4] To mitigate this, it is crucial to control the amount of alcohol used, typically in the range of 1-2 equivalents.[4] The p-toluenesulfinic acid can co-elute with your product during chromatography, but a wash with a sodium hydrosulfide (NaHS) solution during workup can help remove it.[5]
Q3: My Fischer oxazole synthesis is yielding chlorinated byproducts. What is causing this, and how can I prevent it?
A3: The use of anhydrous hydrogen chloride (HCl) in the Fischer oxazole synthesis can lead to the formation of 4-chlorooxazole and 4-oxazolidinone byproducts.[6] The chlorooxazole arises from the chloro-oxazoline intermediate if the final elimination of HCl is incomplete.[7] The formation of the oxazolidinone is also a known side reaction. Ensuring strictly anhydrous conditions and optimizing the reaction time and temperature can help to minimize the formation of these byproducts.
Q4: What role does the dehydrating agent play in the Robinson-Gabriel synthesis, and how does it affect side reactions?
A4: The choice of dehydrating agent is critical in the Robinson-Gabriel synthesis. While strong dehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) are effective, they can also promote charring and other side reactions, leading to lower yields.[1] Polyphosphoric acid (PPA) is often a better choice, as it can improve yields to the 50-60% range.[1] Milder reagents like trifluoroacetic anhydride can also be used, particularly in solid-phase synthesis.[8]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to tackling common issues encountered during the synthesis of 2,5-disubstituted oxazoles.
Problem 1: Low Yield in Robinson-Gabriel Synthesis
Symptoms:
-
Low isolated yield of the desired 2,5-disubstituted oxazole.
-
A complex mixture of products is observed by TLC or NMR.
-
Significant amount of starting material (2-acylamino-ketone) remains unreacted.
Probable Causes & Solutions:
-
Incomplete Dehydration: The cyclodehydration of the 2-acylamino-ketone intermediate may not be going to completion.
-
Solution: Increase the equivalents of the dehydrating agent. If using a solid catalyst like PPA, ensure efficient stirring to maintain a homogeneous mixture. Cautiously increasing the reaction temperature can also drive the reaction to completion, but this should be monitored carefully by TLC to avoid decomposition.[7]
-
-
Harsh Reaction Conditions: The use of strong dehydrating agents at high temperatures can lead to the decomposition of the starting material or the desired product.
-
Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Nitrile Byproduct in van Leusen Synthesis
Symptoms:
-
Presence of a significant peak in the NMR or a spot on the TLC corresponding to a nitrile byproduct.
-
This is more common when using ketones as starting materials instead of aldehydes.[9]
Probable Cause & Solution:
-
Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles instead of oxazoles.[5]
-
Solution: Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities before use.
-
Problem 3: Difficult Purification of the Oxazole Product
Symptoms:
-
Co-elution of impurities with the desired product during column chromatography.
-
Formation of emulsions during aqueous workup.
-
Poor crystal formation during recrystallization.
Probable Causes & Solutions:
-
Co-eluting Impurities: In the van Leusen synthesis, unreacted TosMIC and the byproduct p-toluenesulfinic acid are common impurities that can be difficult to separate.
-
Solution: For the removal of p-toluenesulfinic acid, wash the crude product with a sodium hydrosulfide (NaHS) solution during the workup.[5] For separating the oxazole from other impurities, reversed-phase HPLC or careful column chromatography on silica gel with a gradient eluent system (e.g., ethyl acetate in hexanes) is often effective.[10]
-
-
Emulsion Formation: This can make phase separation during the workup challenging.
-
Solution: Adding a saturated brine solution can help to break the emulsion.
-
-
Recrystallization Issues: If the crude product is a solid, recrystallization is an excellent purification technique. However, choosing the right solvent is crucial.
-
Solution: The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at low temperatures. For 2,5-diphenyloxazole (PPO), ethanol or toluene can be effective recrystallization solvents.[11] If the solution is colored, treatment with activated carbon before cooling can help to remove colored impurities.[11]
-
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Synthesis
This protocol provides a detailed method for the synthesis of 2,5-diphenyloxazole from 2-benzamidoacetophenone.[12]
Materials:
-
2-Benzamidoacetophenone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g).
-
Heat the mixture at 140°C for 2 hours with stirring.
-
After cooling, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from ethanol to afford pure 2,5-diphenyloxazole.
Protocol 2: Purification of 2,5-Diphenyloxazole by Recrystallization
This protocol details the purification of crude 2,5-diphenyloxazole.
Materials:
-
Crude 2,5-diphenyloxazole
-
Ethanol (or another suitable solvent)
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude 2,5-diphenyloxazole in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon (if used).
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Robinson-Gabriel Synthesis and Side-Reactions
Caption: Robinson-Gabriel synthesis pathway and potential side-reactions.
Troubleshooting Low Yield in Oxazole Synthesis
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole - Google Patents [patents.google.com]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable heterocyclic compound from the lab bench to larger-scale production. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound, and what are the key considerations for scale-up?
A1: The two most prevalent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1][2]
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone.[1][3] For scale-up, critical considerations include the choice of a dehydrating agent (e.g., sulfuric acid, polyphosphoric acid), reaction temperature, and water removal.[1] Harsh acidic conditions at elevated temperatures can lead to side reactions and product degradation.
-
Van Leusen Reaction: This route utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[2][4] It is often favored for its milder conditions. On a larger scale, challenges can include the cost and handling of TosMIC, as well as managing the exothermicity of the initial deprotonation step.[2][5]
Q2: My final product, this compound, has a low melting point and appears impure. What is the likely culprit?
A2: A common impurity that is less polar than the desired product is the unhydrolyzed ester precursor (e.g., ethyl 5-phenyl-1,3-oxazole-4-carboxylate) if your synthesis proceeds through an ester hydrolysis final step.[6] Incomplete hydrolysis is a frequent issue during scale-up. Another possibility is the presence of the decarboxylated byproduct, 5-phenyl-1,3-oxazole, which can form at elevated temperatures.[6]
Q3: What are the primary safety concerns when scaling up the synthesis of this oxazole derivative?
A3: Key safety considerations include:
-
Thermal Stability: Oxazole rings are generally thermally stable, but the presence of functional groups can influence this.[7][8] It is crucial to understand the thermal decomposition profile of intermediates and the final product, especially when linked to other energetic moieties like tetrazoles or oxadiazoles.[9]
-
Reagent Handling: Reagents like strong acids (H₂SO₄, PPA) in the Robinson-Gabriel synthesis and the lachrymatory nature of some isocyanides require appropriate personal protective equipment (PPE) and engineering controls.
-
Pressure Build-up: Cyclodehydration reactions can generate water vapor, and decarboxylation can produce CO₂, potentially leading to pressure build-up in a sealed reactor. Proper venting is essential.
II. In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis of this compound.
Problem 1: Low Yields and Incomplete Conversion
Question: We are observing a significant drop in yield and incomplete consumption of starting materials now that we have moved to a 10 L reactor. How can we improve this?
Root Cause Analysis and Solutions:
Low yields during scale-up often stem from issues with mass and heat transfer, as well as reaction kinetics that do not scale linearly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Detailed Protocols & Explanations:
-
Improving Mass Transfer: Inadequate mixing can create "hot spots" or areas of high reactant concentration, leading to side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Precise Temperature Control: The internal temperature of a large reactor can differ significantly from the jacket temperature. Use an internal temperature probe for accurate monitoring and control. For the Robinson-Gabriel synthesis, precise temperature control is critical to prevent charring and decomposition caused by the strong acid.[1]
-
Reagent Addition Strategy: A slow, controlled addition of key reagents can prevent dangerous exotherms and minimize the formation of byproducts from high local concentrations.
Problem 2: Product Purification Challenges at Scale
Question: Our standard lab-scale silica gel chromatography is proving to be inefficient and time-consuming for purifying multi-kilogram batches of this compound. What are more scalable purification strategies?
Scalable Purification Options:
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Highly effective for achieving high purity, cost-effective, and scalable.[10] | Requires finding a suitable solvent system; can lead to yield loss in the mother liquor. | Crystalline final products with good solubility differences between the product and impurities. |
| Acid-Base Extraction | Excellent for separating acidic products from neutral or basic impurities; highly scalable.[10] | Requires handling of large volumes of aqueous and organic phases; potential for emulsion formation. | Isolating the carboxylic acid from non-acidic impurities. |
| Preparative HPLC | Provides high-resolution separation for complex mixtures. | Expensive, solvent-intensive, and lower throughput compared to other methods. | High-purity applications where other methods fail. |
Recommended Protocol: Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Wash (Product Extraction): Extract the organic layer with an aqueous base solution (e.g., 1M sodium carbonate). The this compound will be deprotonated and move into the aqueous layer.[10]
-
Separation: Separate the aqueous layer containing the sodium salt of your product.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. The purified carboxylic acid will precipitate out.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Further purify the isolated solid by recrystallizing from a suitable solvent system (e.g., ethanol/water, acetone/heptane).
Caption: Scalable purification workflow.
Problem 3: Identification and Mitigation of a Troublesome Side Reaction: The Cornforth Rearrangement
Question: During the synthesis of a related 4-acyl-5-phenyloxazole intermediate, we are observing an isomeric impurity that is difficult to separate. What could this be?
Expert Insight: The Cornforth Rearrangement
This sounds like a classic case of the Cornforth rearrangement, a thermal rearrangement reaction of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places.[11][12]
Mechanism of the Cornforth Rearrangement:
The reaction proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes to the isomeric oxazole.[11][12]
Caption: The Cornforth Rearrangement.
Mitigation Strategies:
-
Temperature Control: Since this is a thermal rearrangement, maintaining the lowest possible reaction temperature during the formation and handling of the 4-acyloxazole intermediate is crucial.
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily once the desired conversion is achieved.
-
Structural Considerations: The electronic nature of the substituents can influence the rearrangement. Electron-withdrawing groups on the phenyl ring at position 5 may disfavor the rearrangement.
III. References
-
Cornforth, J. W., & Fawaz, E., et al. (1949). A synthesis of acylamidomalondialdehydes. Journal of the Chemical Society, 330.
-
Oxazole - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Oxazole.pdf - CUTM Courseware. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Cornforth Rearrangement | Chem-Station Int. Ed. (2017, May 29). Retrieved January 6, 2026, from --INVALID-LINK--
-
Cornforth rearrangement - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Van Leusen reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Mechanism of van Leusen oxazole synthesis. - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound synthesis - ChemicalBook. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020, March 31). Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved January 6, 2026, from --INVALID-LINK--
-
Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Robinson-Gabriel Synthesis - SynArchive. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing). (2025, April 17). Retrieved January 6, 2026, from --INVALID-LINK--
-
methyl 5-phenyl-1,3-oxazole-4-carboxylate - Chemical Synthesis Database. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives - ResearchGate. (2025, August 10). Retrieved January 6, 2026, from --INVALID-LINK--
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - NIH. (2021, March 17). Retrieved January 6, 2026, from --INVALID-LINK--
-
Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025, March 5). Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. (2022, September 2). Retrieved January 6, 2026, from --INVALID-LINK--
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound, 97%, Thermo Scientific 250 mg | Buy Online. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed. (2020, December 1). Retrieved January 6, 2026, from --INVALID-LINK--
-
Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 12. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Protecting group strategies for the synthesis of complex oxazole derivatives
Welcome to the technical support center for protecting group strategies in the synthesis of complex oxazole-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in multistep synthetic campaigns. Here, we address specific, frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) on Strategy Selection
This section covers fundamental questions regarding the selection and implementation of protecting groups in the context of oxazole chemistry.
Q1: What are the most critical factors to consider when selecting a protecting group for an oxazole synthesis campaign?
A1: The selection of a protecting group is a critical decision that impacts the efficiency and success of your entire synthetic route.[1] The ideal protecting group should be:
-
Easy to Install and Remove: Both protection and deprotection steps should be high-yielding and use mild, readily available reagents to maximize overall yield.[2]
-
Stable to Reaction Conditions: The group must be robust enough to survive all intermediate reaction steps, work-ups, and purifications planned before its intended removal.[2][3]
-
Orthogonal to Other Groups: In a complex molecule with multiple functional groups, you need to be able to remove one protecting group without affecting others.[4][5] This principle, known as orthogonality, is paramount.
-
Chemically Inert: The protecting group should not interfere with the desired reactions, either by its own reactivity or through steric hindrance.
-
Minimal Spectroscopic Interference: The group should not complicate the characterization (e.g., by NMR) of your intermediates.[2]
For oxazole synthesis, particular attention must be paid to the conditions of the ring-forming reaction. For instance, a Robinson-Gabriel synthesis often employs strong dehydrating acids, which would cleave acid-labile groups like tert-butyloxycarbonyl (Boc) or silyl ethers.[6] Conversely, a base-mediated Van Leusen synthesis requires groups stable to bases like K₂CO₃.[7][8]
Q2: What are "orthogonal" protecting groups, and why are they essential for complex oxazole derivatives?
A2: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under mutually exclusive conditions.[3][4] This allows for the selective deprotection of one functional group in the presence of others. For a complex oxazole derivative that might contain an amino acid backbone, a hydroxylated side chain, and a C-terminal carboxylic acid, an orthogonal strategy is not just beneficial, but necessary.
Consider a scenario where you need to perform three different chemical transformations at three different sites:
-
Amine Modification: An amine is protected with a base-labile group (e.g., Fmoc).
-
Hydroxyl Modification: A hydroxyl group is protected with a fluoride-labile group (e.g., TBDMS).
-
Carboxylic Acid Modification: A carboxylic acid is protected as a hydrogenolysis-labile group (e.g., a Benzyl ester).
This strategy allows you to deprotect and modify each functional group in any order you choose, without unintentionally altering other parts of the molecule.[2]
Caption: Orthogonal deprotection sequence for a complex molecule.
Q3: Can the oxazole ring itself be protected to allow for regioselective functionalization?
A3: Yes. The C2 position of the oxazole ring is the most electron-deficient and susceptible to metallation.[6] However, 2-lithio-oxazoles can be unstable and lead to ring fragmentation. A successful strategy to overcome this involves protecting the C2 position, thereby directing metallation to the C4 or C5 positions. The triisopropylsilyl (TIPS) group has been effectively used as the first practical C2 protecting group for oxazoles. This allows for regioselective lithiation at C5, reaction with an electrophile, and subsequent mild deprotection of the TIPS group, providing access to C5-substituted oxazoles that are otherwise difficult to prepare.[9]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during the synthesis and manipulation of protected oxazole derivatives.
Q4: My acid-labile protecting group (e.g., Boc) was cleaved during a base-mediated Van Leusen oxazole synthesis. Why is this happening and what are my options?
A4: This is a common and important observation. The Van Leusen reaction, which typically uses potassium carbonate (K₂CO₃) in methanol, is basic.[7][8] While the tert-butyloxycarbonyl (Boc) group is primarily known for its acid lability, it can also be cleaved under certain basic or nucleophilic conditions, especially with prolonged reaction times or elevated temperatures. The methoxide ion generated in situ can also contribute to Boc cleavage.
Several instances in the literature report the unexpected deprotection of N-Boc groups during this reaction.[7][8]
Troubleshooting Steps:
-
Re-protection: The most straightforward solution is to accept the deprotection event and re-protect the resulting free amine in a subsequent step. This adds a step to the synthesis but is often reliable.[7][8]
-
Milder Conditions: Attempt the reaction at a lower temperature (e.g., room temperature instead of reflux) and monitor carefully by TLC to minimize reaction time. This may reduce the extent of Boc cleavage.
-
Alternative Base: While K₂CO₃ is standard, a non-nucleophilic, hindered base might be explored, although this could affect the primary reaction rate.
-
Change the Protecting Group: If the problem persists, switch to a protecting group that is more robustly base-stable, such as the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by hydrogenolysis.[10]
Q5: I'm attempting to remove a protecting group with strong acid/base, but the oxazole ring is decomposing. How can I avoid this?
A5: The oxazole ring, while aromatic, is susceptible to cleavage under harsh conditions. Strong acids can protonate the ring nitrogen, making the ring system vulnerable to nucleophilic attack and subsequent opening.[6] Similarly, strong bases can attack the ring, particularly at the C2 position, which can lead to decomposition.[6]
Causality: Nucleophilic attack on the oxazole ring often results in ring cleavage rather than simple substitution.[6] This inherent reactivity means that deprotection strategies must be chosen to be as mild as possible.
Solutions:
-
Avoid Harsh Reagents: Whenever possible, design your synthesis to avoid deprotection conditions that require strong, hot acids (pH < 1) or bases (pH > 12).[11]
-
Use Orthogonal Groups: Employ protecting groups that can be removed under neutral or very mild conditions. Examples include:
-
Silyl ethers (TBDMS, TIPS): Removed with fluoride sources (TBAF, HF-Pyridine) which are generally compatible with the oxazole core.[5][11]
-
Benzyl (Bn) or Benzyloxycarbonyl (Cbz) groups: Removed by catalytic hydrogenolysis (H₂, Pd/C), which is a very mild and neutral method.[11][12]
-
Allyloxycarbonyl (Alloc) group: Removed under neutral conditions using a palladium(0) catalyst.
-
Caption: Decision process to preserve oxazole ring integrity.
Q6: My cyclodehydration to form the oxazole ring (e.g., Robinson-Gabriel) is giving low yields. Could my protecting group be the cause?
A6: Yes, the protecting group on the precursor molecule can significantly impact the efficiency of the cyclodehydration step.
Potential Issues:
-
Steric Hindrance: A bulky protecting group located near the reacting centers (the α-acylamino ketone moiety) can sterically hinder the necessary conformational arrangement for cyclization. For example, a large protecting group on the amino acid side chain in a precursor could impede the approach of the dehydrating agent or the ring-closing step itself.
-
Electronic Effects: The protecting group can exert electronic effects that disfavor the reaction. While less common, a strongly electron-withdrawing group could reduce the nucleophilicity of the amide oxygen, slowing the cyclization.
-
Instability: The protecting group may be unstable to the reaction conditions. The Robinson-Gabriel synthesis and related methods often use powerful dehydrating agents like H₂SO₄, POCl₃, or PPh₃/I₂.[6][13][14] Many common protecting groups (Boc, Trityl, silyl ethers) will not survive these conditions, leading to a complex mixture of products.
Troubleshooting Protocol:
-
Assess Steric Bulk: If you suspect steric hindrance, consider switching to a smaller protecting group for the problematic functionality.
-
Verify Stability: Consult a protecting group stability chart (see table below) to ensure your chosen group is compatible with the planned cyclization conditions. For acidic cyclodehydrations, acyl groups like acetyl (Ac) or benzoyl (Bz) on amine functionalities are often robust choices.[12]
-
Change Cyclization Conditions: If the protecting group is essential and cannot be changed, explore alternative, milder methods for oxazole formation, such as those mediated by PPh₃/Hexachloroethane, which can be effective for converting α-acylamino aldehydes or ketones to oxazoles.[13][14]
Part 3: Data Summary & Reference Protocols
Table 1: Compatibility of Common Protecting Groups with Oxazole Synthesis Conditions
| Protecting Group | Abbreviation | Functional Group | Stable To (Conditions) | Labile To (Conditions) | Notes for Oxazole Synthesis |
| tert-Butyloxycarbonyl | Boc | Amine | Mild Base, Hydrogenolysis | Strong Acid, some basic conditions | Widely used, but can be unintentionally cleaved in Van Leusen reactions.[7][8] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Acid, Hydrogenolysis | Base (e.g., Piperidine) | Excellent for orthogonal strategies with acid-labile groups.[4][15] |
| Benzyl | Bn | Alcohol, Amine | Acid, Base | Catalytic Hydrogenolysis | Very robust and ideal for protecting groups that need to survive many steps. |
| Benzyloxycarbonyl | Cbz / Z | Amine | Acid, Mild Base | Catalytic Hydrogenolysis | A more robust alternative to Boc when base stability is required. |
| Acetyl / Benzoyl | Ac / Bz | Alcohol, Amine | Hydrogenolysis, Mild Acid/Base | Strong Acid/Base Hydrolysis | Stable to many conditions but removal can be harsh.[12] |
| tert-Butyldimethylsilyl | TBDMS | Alcohol | Base, Hydrogenolysis, Mild Acid | Strong Acid, Fluoride (TBAF) | Excellent for orthogonal strategies; mild removal is a key advantage.[5] |
| Triisopropylsilyl | TIPS | Alcohol, Oxazole C2 | Base, Hydrogenolysis, Mild Acid | Strong Acid, Fluoride (TBAF) | Bulkier and more stable than TBDMS. Used to protect the C2 position of oxazole.[9] |
| Methyl / Ethyl Ester | Me / Et | Carboxylic Acid | Acid, Hydrogenolysis | Base (Saponification) | Common protection, but base removal can be problematic for complex molecules.[11] |
| tert-Butyl Ester | tBu | Carboxylic Acid | Base, Hydrogenolysis | Strong Acid | Useful in Fmoc-based strategies where final deprotection is acidic.[11] |
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Overcoming poor solubility of 5-phenyl-1,3-oxazole-4-carboxylic acid in reaction media
Welcome to the Technical Support Center for 5-Phenyl-1,3-oxazole-4-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of its poor solubility in reaction media. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure your experiments proceed efficiently and effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: Poor solubility of this compound is a common hurdle due to its crystalline structure and the presence of both polar (carboxylic acid) and non-polar (phenyl and oxazole rings) moieties. Here are several strategies to address this, starting with the simplest approach.
Strategy 1: Solvent Screening and the Use of Co-solvents
The principle of "like dissolves like" is a good starting point. However, for a molecule with mixed polarity like this compound, a single solvent may not be sufficient. A co-solvent system, which is a mixture of a primary solvent with a smaller amount of another miscible solvent, can significantly enhance solubility.[1][2] Co-solvents work by reducing the polarity of the overall solvent system, making it more compatible with non-polar solutes.[2]
Experimental Protocol: Solvent Screening and Co-solvent Optimization
-
Initial Solvent Screening: Test the solubility of a small, known amount of your compound (e.g., 1-2 mg) in a range of solvents (e.g., 0.5 mL) at room temperature. Observe for complete dissolution.
-
Co-solvent Addition: If the compound has poor solubility in your primary reaction solvent, add a co-solvent dropwise while stirring or vortexing. Common co-solvents that can be effective include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[]
-
Heating: Gently warm the mixture. Increased temperature often improves solubility. Be mindful of the boiling points of your solvents and the thermal stability of your compound.
-
Documentation: Record the approximate solvent ratios and temperatures that lead to complete dissolution.
Data Presentation: Expected Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Very Low | The non-polar phenyl and oxazole components dominate over the single carboxylic acid group.[4][5][6] |
| Methanol / Ethanol | Low to Moderate | The alcohol can hydrogen bond with the carboxylic acid, but the hydrocarbon backbone limits solubility. |
| Dichloromethane (DCM) | Low | The polarity is not well-matched for the carboxylic acid group. |
| Tetrahydrofuran (THF) | Moderate | Offers a good balance of polarity to interact with both parts of the molecule. |
| Dimethylformamide (DMF) | High | A polar aprotic solvent that is an excellent solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, it is a highly polar aprotic solvent capable of dissolving a wide range of solutes.[] |
Strategy 2: pH Adjustment for In-situ Salt Formation
For reactions that can tolerate the presence of a base, converting the carboxylic acid to its more soluble carboxylate salt is a highly effective strategy. By adding a suitable base, you deprotonate the carboxylic acid, forming an ionic species that is often significantly more soluble in polar solvents.
Experimental Protocol: pH-Mediated Dissolution
-
Select a Base: Choose a base that is compatible with your reaction conditions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) if your reaction can tolerate it.
-
Suspend the Acid: Suspend the this compound in your chosen reaction solvent.
-
Add the Base: Add the base dropwise while stirring. You should observe the solid dissolving as the carboxylate salt is formed.
-
Monitor pH: If your reaction is aqueous or protic, you can monitor the pH to ensure it is above the pKa of the carboxylic acid (typically around 4-5 for carboxylic acids).[7][8]
Mandatory Visualization: Effect of pH on Carboxylic Acid Solubility
Caption: Relationship between pH and the solubility of a carboxylic acid.
Q2: My reaction is incomplete, and I suspect it's due to the poor solubility of the starting material. How can I improve the reaction rate and yield?
A2: Incomplete reactions are a common consequence of poor solubility, as the reactants are not in the same phase to interact effectively. In addition to the strategies mentioned above, Phase-Transfer Catalysis (PTC) is a powerful technique for reactions involving a water-insoluble organic substrate and a water-soluble reagent.[9][10]
Strategy: Phase-Transfer Catalysis (PTC)
PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[10] A phase-transfer catalyst, such as a quaternary ammonium salt, forms an ion pair with the anion of the carboxylic acid (the carboxylate), making it soluble in the organic phase where it can react with your other starting materials.[9][11]
Experimental Protocol: Implementing Phase-Transfer Catalysis
-
Set up a Biphasic System: Dissolve your other reactant in a water-immiscible organic solvent (e.g., toluene, dichloromethane). In a separate vessel, dissolve your base (e.g., sodium carbonate, potassium hydroxide) in water.
-
Add the Carboxylic Acid: Add the this compound to the organic phase. It will likely remain as a suspension.
-
Introduce the Catalyst: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).
-
Combine and React: Combine the organic and aqueous phases and stir vigorously to ensure a large surface area for the phase transfer to occur. The reaction will now proceed in the organic phase.
-
Monitor the Reaction: Track the progress of the reaction using an appropriate analytical technique, such as TLC, LC-MS, or GC-MS.
Mandatory Visualization: Workflow for Phase-Transfer Catalysis
Caption: Simplified workflow of phase-transfer catalysis.
Frequently Asked Questions (FAQs)
Q: What is the pKa of this compound?
A: While the exact experimental pKa may not be readily available in all databases, it is expected to be in the typical range for carboxylic acids, which is approximately 4-5.[7] The electron-withdrawing nature of the oxazole ring may slightly lower the pKa compared to a simple benzoic acid.
Q: Can I use sonication to help dissolve the compound?
A: Yes, sonication can be a useful physical method to aid in dissolution by breaking up solid agglomerates and increasing the surface area of the solid in contact with the solvent. It is often used in conjunction with the other methods described, such as gentle heating and the use of co-solvents.
Q: Are there any safety concerns I should be aware of when handling this compound?
A: Yes, according to safety information, this compound may cause skin, eye, and respiratory irritation.[12] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can I use a different salt form of the acid to improve solubility?
A: Preparing a stable salt of the acid beforehand is a viable strategy, particularly for formulation and biological testing. However, for in-situ reaction use, the pH adjustment method described in the troubleshooting guide is generally more convenient and efficient.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. passmyexams.co.uk [passmyexams.co.uk]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Analytical Methods for Monitoring the Purity of 5-Phenyl-1,3-oxazole-4-carboxylic Acid
Welcome to the Technical Support Center for the analytical monitoring of 5-phenyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical entity. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results. All methodologies are presented with the principles of scientific integrity and are grounded in authoritative standards.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main compound from its impurities, allowing for precise quantification.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing for acidic compounds like this is a classic problem, often stemming from secondary interactions with the stationary phase.[1] Here’s a systematic approach to diagnose and resolve the issue:
-
Underlying Cause: The carboxylic acid group can interact with residual, un-capped silanol groups on the surface of conventional silica-based C18 columns. This strong, secondary interaction, in addition to the primary reversed-phase retention, causes the peak to tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical parameter is the pH of your aqueous mobile phase. To minimize silanol interactions, the pH should be adjusted to suppress the ionization of both the analyte and the silanol groups. For a carboxylic acid, a low pH (typically 2.5-3.5) will keep it in its protonated, less polar form, leading to better peak shape.
-
Buffer Selection and Concentration: Use a buffer to maintain a stable pH. Phosphate buffers are common, but be mindful of their potential to precipitate with high concentrations of acetonitrile. A buffer concentration of 20-50 mM is generally sufficient.
-
Column Choice: If pH adjustment doesn't fully resolve the tailing, consider using a column with a more inert stationary phase. Modern, end-capped columns or those with a hybrid particle technology are designed to minimize silanol interactions.
-
Organic Modifier: Ensure your organic modifier (typically acetonitrile or methanol) is of high purity. Acetonitrile often provides sharper peaks and lower backpressure.
-
Q2: My retention times are drifting from one injection to the next. What should I investigate?
A2: Retention time drift is a common issue that can compromise the reliability of your analysis.[2][3] The cause can be instrumental or chemical.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
Q3: I have a persistent impurity that co-elutes with my main peak. How can I improve the resolution?
A3: Co-elution is a challenge that requires a systematic approach to method development.
-
Strategies for Improving Resolution:
-
Gradient Optimization: If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation due to different solvent-analyte interactions.
-
Vary the Stationary Phase: If changes to the mobile phase are ineffective, a different column chemistry may be necessary. For example, a phenyl-hexyl column could offer different selectivity for aromatic compounds.
-
Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.
-
Spectroscopic and Spectrometric Methods: Confirming Identity and Structure
While HPLC is excellent for quantification, spectroscopic and spectrometric techniques are essential for confirming the chemical identity of this compound and identifying any unknown impurities.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the expected signals in the 1H and 13C NMR spectra for this compound?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
Expected 1H NMR Signals:
-
A singlet for the proton on the oxazole ring (C2-H).
-
Multiplets in the aromatic region corresponding to the protons on the phenyl ring.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D2O.
-
-
Expected 13C NMR Signals:
-
Signals for the carbon atoms of the oxazole ring.[4]
-
Signals for the carbon atoms of the phenyl ring.
-
A signal for the carboxylic acid carbonyl carbon.
-
Q2: How can Mass Spectrometry (MS) be used to assess purity?
A2: Mass spectrometry provides information about the molecular weight of the compound and its impurities.
-
Application in Purity Analysis:
-
Confirmation of Molecular Weight: A high-resolution mass spectrometer can confirm the elemental composition of the main peak.
-
Impurity Identification: By coupling HPLC with a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of any impurity peaks. This information is invaluable for identifying potential starting materials, by-products, or degradation products. For instance, an unreacted starting material from a common synthesis route, such as the corresponding ethyl ester, would show a higher molecular weight.[5][6]
-
Thermal Analysis: A Complementary Technique for Purity Assessment
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), can provide a good indication of the overall purity of a highly crystalline substance.[7][8]
Frequently Asked Questions & Troubleshooting Guide
Q1: How does DSC determine the purity of this compound?
A1: DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, the melting transition is sharp. Impurities broaden this melting range and lower the melting point.[9] The Van't Hoff equation can be used to calculate the mole percent of impurity from the shape of the melting endotherm.
Q2: My DSC results are not reproducible. What could be the issue?
A2: Reproducibility in DSC purity analysis depends on careful sample preparation and consistent instrumental parameters.
-
Common Pitfalls and Solutions:
-
Sample Mass: Use a consistent and appropriate sample mass (typically 1-3 mg).
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is crucial for allowing the sample to remain in thermal equilibrium during the melt.
-
Pan Type: Use hermetically sealed aluminum pans to prevent any loss of sample due to sublimation.
-
Baseline: Ensure you have a stable and flat baseline before and after the melting event.[9]
-
| Parameter | Recommendation for Purity Analysis | Rationale |
| Sample Mass | 1-3 mg | Ensures good thermal contact and minimizes thermal gradients within the sample. |
| Heating Rate | 1-2 °C/min | Allows for thermal equilibrium to be maintained, which is a key assumption in the purity calculation. |
| Crucible Type | Hermetically sealed aluminum pans | Prevents loss of sample through sublimation or decomposition. |
| Purge Gas | Inert gas (e.g., Nitrogen) at a low flow rate | Provides a reproducible atmosphere and prevents oxidative degradation. |
Method Validation: Ensuring Your Analytical Procedures are Fit for Purpose
All analytical methods used for purity determination must be validated to ensure they are reliable and suitable for their intended purpose.[10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.[11]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for analytical method validation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. azom.com [azom.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tainstruments.com [tainstruments.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-phenyl-1,3-oxazole-4-carboxylic acid Derivatives: X-ray Crystallography in Focus
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] This is particularly true for novel scaffolds like 5-phenyl-1,3-oxazole-4-carboxylic acid and its derivatives, a class of compounds holding significant promise in therapeutic development.[3] This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for structural validation of these compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols. We will explore the causality behind experimental choices, compare the technique against spectroscopic alternatives, and provide the data-driven rationale for why single-crystal X-ray diffraction remains the gold standard for absolute structural elucidation.[4][5]
Introduction: The Imperative of Structural Certainty in Drug Development
The journey from a promising hit compound to a viable drug candidate is contingent on a deep understanding of its structure-activity relationship (SAR).[6] For derivatives of this compound, subtle changes in stereochemistry, conformation, or intermolecular interactions can dramatically alter biological activity and pharmacokinetic properties. While techniques like NMR and mass spectrometry provide crucial, complementary data, they often leave room for ambiguity, particularly concerning absolute configuration and solid-state packing.[4][7]
X-ray crystallography transcends these limitations by providing a direct, high-resolution image of the molecule as it exists in the crystalline state.[5][8] This information is not merely confirmatory; it is foundational for rational drug design, enabling precise modifications to optimize target binding and improve efficacy.[2][9]
Section 1: The Unquestionable Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5] When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots.[10] By analyzing the position and intensity of these spots, a 3D map of the electron density within the crystal can be generated, and from this, the exact atomic positions, bond lengths, bond angles, and torsion angles can be determined.[5][11]
For complex organic molecules like oxazole derivatives, SCXRD offers several unparalleled advantages:
-
Absolute Stereochemistry: It provides an unambiguous determination of the absolute configuration of chiral centers.
-
Conformational Analysis: It reveals the precise conformation of the molecule in the solid state, including the planarity of the oxazole ring and the orientation of the phenyl and carboxylic acid substituents.
-
Intermolecular Interactions: It maps out the intricate network of hydrogen bonds, π-stacking, and other non-covalent interactions that govern crystal packing. This is crucial for understanding physical properties like solubility and stability.[12]
Section 2: A Practical Guide to Obtaining Publication-Quality Crystal Structures
The most significant bottleneck in X-ray crystallography is often the growth of a suitable, high-quality single crystal.[4][13] This process is frequently described as more of an art than a science, requiring patience and meticulous experimentation.[14]
The Art of Crystallization: A Step-by-Step Protocol
The goal of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered lattice.[15][16]
Protocol: Growing Crystals of a this compound Derivative
-
Purity is Paramount: Begin with the highest purity sample possible (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Screening (The Causality of Choice):
-
Objective: Identify a solvent or solvent system in which your compound is sparingly soluble. If it is too soluble, it will be difficult to achieve supersaturation; if it is insoluble, it cannot crystallize from solution.[17]
-
Procedure: Test the solubility of ~1-2 mg of your compound in 0.1 mL of a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, acetonitrile, water). A good starting point is the solvent used for the final purification step.
-
Rationale: The ideal solvent will completely dissolve the compound when heated but show decreased solubility upon cooling.[16]
-
-
Choosing a Crystallization Method:
-
Method A: Slow Evaporation (For moderately volatile solvents)
-
Prepare a nearly saturated solution of your compound in a clean vial.
-
Cover the vial with a cap or parafilm, and pierce a few small holes with a needle.[17]
-
Causality: The small holes restrict the rate of solvent evaporation, slowing down the approach to supersaturation and allowing fewer, larger crystals to form.[14]
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Method B: Vapor Diffusion (Excellent for milligram quantities)
-
Principle: This method uses two solvents: a "good" solvent in which your compound is soluble, and a miscible "poor" solvent (antisolvent) in which it is insoluble.[14][15]
-
Setup: Dissolve your compound in a minimal amount of the "good" solvent in a small, open inner vial. Place this vial inside a larger, sealed jar containing the "poor" solvent.
-
Causality: The vapor of the more volatile "poor" solvent slowly diffuses into the "good" solvent in the inner vial.[17] This gradually decreases the overall solubility of your compound, leading to slow crystallization.
-
-
Method C: Solvent Layering (For immiscible or slowly miscible solvent systems)
-
Dissolve the compound in a small amount of a dense, "good" solvent.
-
Carefully layer a less dense, miscible "poor" solvent on top, creating a distinct interface.[14]
-
Causality: Crystallization occurs at the interface as the solvents slowly diffuse into one another. This method requires minimal disturbance.
-
-
From Crystal to Diffraction Pattern: The Experimental Workflow
Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, the process of data collection can begin.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structure Solution and Refinement: From Data to Model
The collected diffraction pattern contains the intensities and positions of thousands of reflections. This data is processed to generate an initial electron density map. For small molecules like our oxazole derivatives, the phase problem is typically solved using ab initio or direct methods.[13] An initial atomic model is built into the electron density map and then computationally refined. The final model is validated based on statistical parameters (e.g., R-factor) to ensure it accurately represents the experimental data.
Section 3: A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography is the gold standard, a comprehensive approach to structural validation involves integrating data from multiple techniques. The choice of technique depends on the specific question being asked, the amount of sample available, and the physical state of the material.
Table 1: Comparison of Key Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (1H, 13C, 2D) | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, packing | Connectivity, chemical environment, proton-proton distances (NOE), dynamic behavior in solution | Elemental composition, molecular weight, fragmentation patterns |
| Sample State | Solid (single crystal) | Liquid (solution) | Solid, Liquid, or Gas |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Strength | Unambiguous, absolute structure determination.[5] | Provides structural information in a biologically relevant solution state.[7][18] | Extremely high sensitivity and accuracy for molecular formula determination. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[13] | Ambiguities in complex structures; does not provide absolute stereochemistry directly. | Provides no direct 3D structural or stereochemical information. |
| Application in Drug Discovery | Definitive validation of lead compounds; understanding solid-state properties.[1] | Confirming solution-state structure; studying protein-ligand interactions. | Rapid confirmation of molecular formula for synthesized compounds.[19] |
Caption: Decision workflow for selecting a structural validation method.
Conclusion
For the structural validation of this compound derivatives, single-crystal X-ray crystallography stands as the most powerful and definitive technique. It provides an unparalleled level of detail, resolving ambiguities that are inherent in other spectroscopic methods. The direct visualization of atomic arrangement, absolute stereochemistry, and intermolecular packing provides the critical insights necessary to accelerate rational drug design and de-risk the development pipeline. While obtaining suitable crystals requires expertise and persistence, the wealth of information gained is indispensable for building robust structure-activity relationships and ultimately, for the successful progression of novel therapeutic agents from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.bu.edu [people.bu.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 12. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 19. Why structural proteomics is the best tool for drug target validation [biognosys.com]
A Tale of Two Isomers: A Comparative Analysis of the Biological Activity of Oxazole vs. Isoxazole Carboxylic Acids
For the discerning researcher in drug discovery, the subtle dance of atoms within a molecule can mean the difference between a breakthrough therapeutic and a failed candidate. Among the privileged scaffolds in medicinal chemistry, the five-membered aromatic heterocycles, oxazole and isoxazole, stand out for their versatility and prevalence in a wide array of approved drugs.[1] These isomers, differing only in the position of their nitrogen and oxygen atoms (1,3- in oxazoles and 1,2- in isoxazoles), present a fascinating case study in how a minor structural alteration can profoundly impact biological activity.[2] This guide provides an in-depth, head-to-head comparison of oxazole and isoxazole carboxylic acids, synthesizing technical data with field-proven insights to inform rational drug design.
The Isomeric Dichotomy: Physicochemical Properties and Their Biological Implications
The seemingly subtle shift of the nitrogen atom from the 3- to the 2-position fundamentally alters the electronic and steric landscape of the heterocyclic ring, influencing its interactions with biological targets.[1] This difference is not merely academic; it has tangible consequences for a molecule's pharmacokinetic and pharmacodynamic profile.
A key differentiator lies in their basicity. Oxazole is a weak base, with a pKa of its conjugate acid around 0.8, whereas isoxazole is significantly less basic.[3] This seemingly minor difference can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions. Furthermore, the positioning of the heteroatoms influences the dipole moment and hydrogen bonding capacity of the scaffold, which are critical for molecular recognition and binding affinity to target proteins.[1]
While both scaffolds are found in a plethora of biologically active compounds, isoxazole-containing drugs are notably more prevalent among those approved by the FDA.[4][5] This suggests that in many therapeutic contexts, the physicochemical properties of the isoxazole ring may confer a more favorable pharmacological profile. However, this is not a universal rule, and the optimal scaffold is ultimately target-dependent.
Head-to-Head at the Target: A Comparative Analysis of Biological Activity
To truly understand the functional consequences of this isomeric difference, we must examine their performance against specific biological targets. Here, we present a comparative analysis of oxazole and isoxazole carboxylic acids and their derivatives in several key therapeutic areas, supported by experimental data.
Enzyme Inhibition: A Tale of Potency and Selectivity
The rigid, planar nature of the oxazole and isoxazole rings makes them ideal building blocks for enzyme inhibitors, capable of forming specific interactions within the active site.
Table 1: Comparative Analysis of Enzyme Inhibition by Oxazole and Isoxazole Carboxylic Acid Derivatives
| Target Enzyme | Compound Class | Representative Oxazole Derivative | Oxazole IC50 | Representative Isoxazole Derivative | Isoxazole IC50 | Key Findings & References |
| Diacylglycerol Acyltransferase 1 (DGAT1) | Biaryl Ureas | 5-Phenyloxazole analog | >1000 nM | 3-Phenylisoxazole analog | 64 nM | Isoxazole analogs demonstrate significantly greater potency against DGAT1, a target for obesity.[6] |
| Stearoyl-CoA Desaturase (SCD1 & SCD5) | Isoxazole-Oxazole Hybrids | - | - | Isoxazole-Oxazole Hybrid | SCD1: <0.1 µM, SCD5: <0.1 µM | An isoxazole-oxazole hybrid showed high potency against both SCD1 and SCD5, highlighting the potential of hybrid structures.[6] |
| Cyclooxygenase-2 (COX-2) | Diaryl Heterocycles | - | - | Diaryl-isoxazole derivative (C6) | 0.55 ± 0.03 µM | Isoxazole-based derivatives have been developed as potent and selective COX-2 inhibitors for anti-inflammatory applications.[7] |
| Fatty Acid Amide Hydrolase (FAAH) | α-Ketoheterocycles | α-Keto oxazole (OL-135) | Ki = 4.6 nM | - | - | α-Keto oxazoles have been identified as potent and selective inhibitors of FAAH, a target for pain and inflammation.[5][8] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Heterocyclic Carboxylic Acids | - | - | Isoxazole carboxylic acid derivative | Potent Inhibition | Isoxazole carboxylic acids have been successfully developed as inhibitors of PTP1B, a target for diabetes and obesity.[9] |
Note: Direct head-to-head IC50 values for oxazole counterparts were not always available in the cited literature for COX-2, FAAH, and PTP1B, but the data highlights the successful application of the respective scaffold for potent inhibition.
The data clearly indicates that the choice between an oxazole and an isoxazole core can lead to dramatic differences in inhibitory potency. For DGAT1, the isoxazole scaffold is demonstrably superior, while for FAAH, α-keto oxazoles have proven to be highly effective. This underscores the importance of a target-centric approach in scaffold selection.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, this section details step-by-step methodologies for the synthesis of representative oxazole and isoxazole carboxylic acids, as well as key biological assays for their evaluation.
Synthesis of a Representative Oxazole Carboxylic Acid: 2-Phenyl-1,3-oxazole-4-carboxylic acid
This protocol is based on the well-established Robinson-Gabriel synthesis and subsequent hydrolysis.
Step 1: Synthesis of 2-Benzamidoacetophenone
-
To a solution of 2-aminoacetophenone (1 eq.) in pyridine (5 mL per gram of aminoacetophenone) at 0 °C, slowly add benzoyl chloride (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to yield 2-benzamidoacetophenone.
Step 2: Cyclization to 2-Phenyl-4-methyloxazole
-
Treat 2-benzamidoacetophenone (1 eq.) with concentrated sulfuric acid (2 mL per gram) and heat at 100 °C for 1 hour.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Oxidation to 2-Phenyl-1,3-oxazole-4-carboxylic acid
-
Suspend 2-phenyl-4-methyloxazole (1 eq.) in a mixture of pyridine and water.
-
Heat the mixture to reflux and add potassium permanganate (3 eq.) portion-wise over 1 hour.
-
Continue refluxing for an additional 4 hours.
-
Cool the reaction mixture, filter to remove manganese dioxide, and wash the filter cake with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and recrystallize from ethanol/water to yield 2-phenyl-1,3-oxazole-4-carboxylic acid.[10]
Synthesis of a Representative Isoxazole Carboxylic Acid: 3-Phenyl-1,2-isoxazole-5-carboxylic acid
This protocol utilizes a 1,3-dipolar cycloaddition reaction.
Step 1: Generation of Benzonitrile Oxide
-
Dissolve benzaldoxime (1 eq.) in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise at room temperature and stir for 1 hour.
-
Slowly add triethylamine (1.2 eq.) at 0 °C to generate the nitrile oxide in situ.
Step 2: 1,3-Dipolar Cycloaddition
-
To the in situ generated benzonitrile oxide solution, add ethyl propiolate (1.1 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 3-phenyl-1,2-isoxazole-5-carboxylate.
Step 3: Saponification to 3-Phenyl-1,2-isoxazole-5-carboxylic acid
-
Dissolve ethyl 3-phenyl-1,2-isoxazole-5-carboxylate (1 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide (2 eq.) and heat the mixture at 60 °C for 2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether.
-
Acidify the aqueous layer with 2M hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry to yield 3-phenyl-1,2-isoxazole-5-carboxylic acid.[11]
Biological Assay Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX-1 and COX-2.[12]
Materials:
-
COX-1 (ovine or human) and COX-2 (human) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. For inhibitor wells, add the test compound at various concentrations. For 100% initial activity wells, add vehicle (DMSO).
-
Pre-incubation: Incubate the plate at 25 °C for 5 minutes.
-
Initiate Reaction: Add 10 µL of arachidonic acid to all wells to start the reaction.
-
Colorimetric Detection: Immediately add 10 µL of TMPD to all wells.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the context in which these compounds exert their effects, we present diagrams of relevant signaling pathways and a general experimental workflow for their comparative evaluation.
Caption: A generalized experimental workflow for the comparative analysis of oxazole and isoxazole carboxylic acids.
Caption: Simplified signaling pathway of Fatty Acid Amide Hydrolase (FAAH) and the site of action for inhibitors.[3][13]
Caption: Simplified insulin signaling pathway showing the role of Protein Tyrosine Phosphatase 1B (PTP1B) as a negative regulator.[14]
Conclusion: A Nuanced Choice for Rational Drug Design
The comparative analysis of oxazole and isoxazole carboxylic acids reveals a nuanced landscape where a subtle isomeric difference translates into significant functional consequences. While isoxazoles are more prevalent in marketed drugs, suggesting a potential advantage in certain ADME and toxicological profiles, the optimal scaffold remains unequivocally target-dependent.[4][5]
For researchers and drug development professionals, the key takeaway is the imperative of parallel synthesis and evaluation of both isomeric scaffolds in the early stages of a discovery program. This dual-pronged approach, guided by a deep understanding of the target biology and the distinct physicochemical properties of each heterocycle, will undoubtedly lead to more informed decisions and a higher probability of success in the quest for novel therapeutics. The data and protocols presented in this guide serve as a foundational resource to empower such rational design strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Unambiguous Structural Verification of 5-phenyl-1,3-oxazole-4-carboxylic acid: A 2D NMR-Based Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide presents a comprehensive, data-supported methodology for confirming the structure of 5-phenyl-1,3-oxazole-4-carboxylic acid. We will move beyond simple spectral interpretation to explain the causal logic behind using a suite of 2D NMR techniques—specifically COSY, HSQC, and HMBC. This multi-technique approach creates a self-validating system of cross-referenced data points, providing an exceptionally high degree of confidence in the final structural assignment.
The Analytical Challenge: Why 2D NMR is Essential
For a molecule like this compound, several isomeric possibilities could yield similar 1D ¹H and ¹³C NMR spectra. For instance, a 2-phenyl-1,3-oxazole-4-carboxylic acid isomer would present a similar set of proton and carbon signals. Relying on chemical shift prediction alone is insufficient. Two-dimensional NMR spectroscopy overcomes this ambiguity by revealing through-bond correlations between nuclei, effectively building a map of the molecule's atomic connectivity.[1][2][3]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5][6] This is invaluable for identifying distinct spin systems, such as the protons within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence) maps direct, one-bond correlations between protons and the carbons they are attached to (¹JCH).[1][7][8][9] This technique is the primary tool for assigning specific proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the molecular fragments. It reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[10][11][12] These correlations bridge non-protonated (quaternary) carbons and link the different spin systems together.
The Experimental Workflow: A Systematic Approach
Caption: A systematic workflow for 2D NMR-based structural verification.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 10-15 mg of synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial as it will solubilize the carboxylic acid and allow for the observation of the exchangeable acid proton.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling patterns, and integration.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
COSY: A gradient-enhanced (gCOSY) or DQF-COSY experiment is recommended.[13] Acquire with sufficient resolution in both dimensions to resolve the fine structure of the phenyl ring correlations.
-
HSQC: An edited HSQC is highly recommended. This phase-sensitive experiment distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing the same information as a DEPT-135 experiment but with much greater sensitivity.[9][10]
-
HMBC: Acquire the spectrum with a long-range coupling delay optimized for an average ⁿJCH of 8 Hz. This value is a good compromise for detecting both two-bond (²JCH) and three-bond (³JCH) correlations.[10][13]
Data Interpretation and Structural Assembly
The power of this methodology lies in the synergistic interpretation of the spectra. Let's assemble the structure of this compound piece by piece using hypothetical but realistic experimental data.
Caption: Numbering scheme for this compound.
Table 1: Simulated ¹H and ¹³C NMR Data (DMSO-d6, 400 MHz)
| Atom No. | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity | Integration |
| H2 | 8.65 | 151.2 (C2) | s | 1H |
| H2'/H6' | 7.95 | 126.5 (C2'/C6') | d | 2H |
| H3'/H5' | 7.55 | 129.3 (C3'/C5') | t | 2H |
| H4' | 7.62 | 131.0 (C4') | t | 1H |
| COOH | 13.50 | 163.0 (C4a) | br s | 1H |
| - | - | 125.0 (C1') | - | - |
| - | - | 138.0 (C4) | - | - |
| - | - | 158.5 (C5) | - | - |
Step 1: Analysis of the Phenyl Ring Spin System (COSY)
The COSY spectrum is the first step in mapping connectivity.[2][6][14]
-
Observation: A cross-peak is observed between the signal at δ 7.95 (H2'/H6') and δ 7.55 (H3'/H5'). Another cross-peak connects the signal at δ 7.55 (H3'/H5') to the signal at δ 7.62 (H4').
-
Interpretation: This confirms the presence of a contiguous chain of coupled protons, characteristic of a monosubstituted benzene ring. The isolated nature of the singlet at δ 8.65 (H2) is also confirmed by the lack of any COSY correlations, indicating it has no proton neighbors within 2-3 bonds.
Step 2: Direct C-H Assignment (HSQC)
The HSQC spectrum definitively links each proton to its directly attached carbon.[1][8][10]
-
Observation: Cross-peaks will confirm the following one-bond connections:
-
δ 8.65 (¹H) correlates with δ 151.2 (¹³C) → Assigns H2 to C2.
-
δ 7.95 (¹H) correlates with δ 126.5 (¹³C) → Assigns H2'/H6' to C2'/C6'.
-
δ 7.55 (¹H) correlates with δ 129.3 (¹³C) → Assigns H3'/H5' to C3'/C5'.
-
δ 7.62 (¹H) correlates with δ 131.0 (¹³C) → Assigns H4' to C4'.
-
-
Interpretation: At this stage, all protonated carbons are unambiguously assigned. The remaining unassigned carbon signals (δ 125.0, 138.0, 158.5, and 163.0) must be quaternary carbons.
Step 3: Connecting the Molecular Fragments (HMBC)
The HMBC experiment provides the crucial long-range correlations that piece the entire structure together.[10][11][12][15] This is where we will confirm the substitution pattern on the oxazole ring.
-
Key Correlation 1 (Confirming Phenyl at C5):
-
Observation: The ortho protons of the phenyl ring, H2'/H6' (δ 7.95), show a strong cross-peak to the quaternary carbon at δ 158.5.
-
Interpretation: This is a three-bond correlation (H2' → C1' → C5) and is the definitive link proving the phenyl ring is attached to the carbon resonating at δ 158.5. Therefore, C5 is assigned as δ 158.5 .
-
-
Key Correlation 2 (Confirming Carboxylic Acid at C4):
-
Observation: The same ortho protons, H2'/H6' (δ 7.95), also show a correlation to the quaternary carbon at δ 138.0.
-
Interpretation: This is a two-bond correlation (H2' → C1' → C5 → C4) and confirms that the carbon at δ 138.0 is adjacent to C5. This assigns C4 as δ 138.0 .
-
-
Key Correlation 3 (Confirming Oxazole Ring Connectivity):
-
Observation: The isolated oxazole proton, H2 (δ 8.65), shows correlations to two quaternary carbons: δ 138.0 (C4) and δ 158.5 (C5).
-
Interpretation: These correlations (a two-bond H2 → N3 → C4 and a three-bond H2 → N3 → C5) confirm that C2, C4, and C5 are all part of the same heterocyclic ring system.
-
-
Key Correlation 4 (Locating the Carboxyl Group):
-
Observation: The oxazole proton H2 (δ 8.65) shows a three-bond correlation to the downfield quaternary carbon at δ 163.0.
-
Interpretation: This H2 → C2 → N3 → C4 → C4a correlation definitively places the carboxylic acid group (C4a) on C4. Therefore, C4a is assigned as δ 163.0 .
-
Table 2: Summary of Key 2D NMR Correlations
| Proton (δ ppm) | COSY Correlation (δ ppm) | HSQC Correlation (δ ppm) | Key HMBC Correlations (δ ppm) |
| 8.65 (H2) | None | 151.2 (C2) | 138.0 (C4), 158.5 (C5), 163.0 (C4a) |
| 7.95 (H2'/H6') | 7.55 | 126.5 (C2'/C6') | 125.0 (C1'), 129.3 (C3'/C5'), 158.5 (C5), 138.0 (C4) |
| 7.55 (H3'/H5') | 7.95, 7.62 | 129.3 (C3'/C5') | 126.5 (C2'/C6'), 131.0 (C4') |
| 7.62 (H4') | 7.55 | 131.0 (C4') | 129.3 (C3'/C5') |
Conclusion: A Self-Validating Structural Proof
By systematically applying COSY, HSQC, and HMBC techniques, we have constructed an undeniable, data-driven proof of the structure of this compound. The COSY data established the phenyl ring's internal connectivity. The HSQC data provided direct, one-bond C-H assignments. Critically, the HMBC data bridged the molecular fragments, confirming the C5-phenyl and C4-carboxylic acid substitution pattern and locking the atoms of the oxazole ring in place. This integrated approach leaves no room for isomeric ambiguity and stands as the gold standard for structural elucidation in modern chemical research.
References
- 1. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. COSY [chem.ch.huji.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Heteronuclear Multible Bond Correlation Spectroscopy.pptx [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. youtube.com [youtube.com]
Comparison of different synthetic routes to 5-substituted oxazole-4-carboxylic acids
The oxazole-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, valued for its role in modulating biological activity and conferring desirable physicochemical properties. The strategic placement of substituents at the 5-position allows for fine-tuning of molecular interactions, making the development of efficient and versatile synthetic routes to this core a critical endeavor for researchers in drug discovery and chemical biology. This guide provides an in-depth comparison of prominent synthetic strategies for accessing 5-substituted oxazole-4-carboxylic acids, offering insights into the mechanistic underpinnings, substrate scope, and practical considerations for each approach.
Introduction to the Synthetic Challenge
The synthesis of 5-substituted oxazole-4-carboxylic acids presents a unique set of challenges. The desired substitution pattern requires careful control of regioselectivity, and the presence of the carboxylic acid functionality necessitates consideration of functional group compatibility throughout the synthetic sequence. Historically, classical methods such as the Robinson-Gabriel synthesis have been workhorses for oxazole formation, while modern methodologies offer novel bond-forming strategies with often milder conditions and broader substrate applicability. This guide will dissect and compare these approaches to provide a clear rationale for methodological selection.
Modern Synthetic Strategies
Modern approaches to 5-substituted oxazole-4-carboxylic acids and their precursors often prioritize efficiency, functional group tolerance, and modularity. Here, we compare three leading contemporary methods.
Direct Synthesis from Carboxylic Acids and Isocyanoacetates
A highly efficient and direct route to 4,5-disubstituted oxazoles has been developed, proceeding from readily available carboxylic acids and isocyanoacetates.[1] This method relies on the in situ activation of the carboxylic acid using a stable triflylpyridinium reagent, which then undergoes nucleophilic attack by the isocyanoacetate.
Mechanism:
The reaction is initiated by the activation of a carboxylic acid with a triflylpyridinium reagent (DMAP-Tf), forming a reactive acylpyridinium salt. This intermediate is then trapped by the deprotonated isocyanoacetate, leading to a cyclization that forms the oxazole ring.[2]
Figure 1: Plausible mechanism for the direct synthesis of 5-substituted oxazole-4-carboxylates.
Experimental Protocol: Synthesis of Ethyl 5-Phenyl-oxazole-4-carboxylate [1]
-
To a solution of benzoic acid (1.0 equiv) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.5 equiv) and DMAP-Tf (1.3 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Add ethyl isocyanoacetate (1.2 equiv) and stir the reaction at 40 °C for 30 minutes.
-
Upon completion, quench the reaction and purify the crude product by column chromatography to yield the ethyl 5-phenyl-oxazole-4-carboxylate.
Hydrolysis to the Carboxylic Acid: [2]
-
Dissolve the ethyl 5-phenyl-oxazole-4-carboxylate in a mixture of THF and 6 N HCl.
-
Heat the mixture at 100 °C for 1 hour.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the 5-phenyl-oxazole-4-carboxylic acid.
Synthesis from β-Enamino Ketoesters and Hydroxylamine
This strategy provides a convenient route to 5-substituted-1,2-oxazole-4-carboxylates, which are isomers of the target 1,3-oxazoles. However, the methodology is notable for its efficiency in constructing a related heterocyclic core. The synthesis commences with the preparation of β-enamino ketoesters from N-Boc-protected cyclic amino acids, which then undergo cyclization with hydroxylamine hydrochloride.[3][4]
Mechanism:
The reaction proceeds through the condensation of a β-enamino ketoester with hydroxylamine. The nucleophilic attack of the hydroxylamine nitrogen on the enamine double bond, followed by intramolecular cyclization and dehydration, leads to the formation of the 1,2-oxazole ring.
Figure 2: Synthetic workflow for the preparation of 1,2-oxazole-4-carboxylates.
Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate [3]
-
Synthesize the β-keto ester from N-Boc-nipecotic acid.
-
React the β-keto ester with N,N-dimethylformamide dimethylacetal to form the corresponding β-enamino ketoester.
-
Treat the crude β-enamino ketoester with hydroxylamine hydrochloride in a suitable solvent to yield the target methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate.
Synthesis from N-acyl-β-halodehydroaminobutyric Acid Derivatives
This method offers a high-yielding synthesis of 2,5-disubstituted oxazole-4-carboxylates by the cyclization of methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives.[5] The reaction is promoted by a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Mechanism:
The reaction is believed to proceed via an initial deprotonation by DBU, followed by an intramolecular nucleophilic attack of the amide oxygen onto the carbon bearing the halogen, leading to cyclization. Subsequent elimination of the halide and a proton shift results in the aromatic oxazole ring.
Experimental Protocol: General Procedure [5]
-
Dissolve the methyl ester of N-acyl-β-halodehydroaminobutyric acid derivative in acetonitrile.
-
Add a 2% solution of DBU in acetonitrile.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the product by column chromatography.
Classical Synthetic Strategy
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, involving the acid-catalyzed cyclodehydration of 2-acylamino-ketones.[6][7] While versatile for many substitution patterns, its application to 5-substituted oxazole-4-carboxylic acids requires a specific precursor: a 2-acylamino-β-keto ester.
Mechanism:
The mechanism involves the protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration leads to the formation of the oxazole ring.[8]
Figure 3: Mechanism of the Robinson-Gabriel synthesis for oxazole-4-carboxylates.
Challenges and Considerations:
The primary challenge in applying the Robinson-Gabriel synthesis to this target class lies in the synthesis of the requisite 2-acylamino-β-keto ester starting material. These precursors can be unstable, and their synthesis may require multiple steps, potentially lowering the overall efficiency of the route.
Comparative Analysis
| Synthetic Route | Starting Materials | Key Reagents | Yields | Advantages | Disadvantages |
| Direct Synthesis | Carboxylic acids, Isocyanoacetates | DMAP-Tf, Base | High (70-97%)[1] | Direct, high-yielding, broad substrate scope, readily available starting materials. | Requires a specific activating reagent. |
| From β-Enamino Ketoesters | N-Boc-Amino acids | EDC, DMAP, DMF-DMA, NH2OH·HCl | Moderate[3] | Good for specific cycloaminyl substituents, provides access to 1,2-oxazoles. | Multi-step synthesis of the precursor, yields are moderate. |
| From N-acyl-β-halodehydroaminobutyric Acid Derivatives | N-acyl-β-halodehydroaminobutyric acid esters | DBU | High[5] | High yields, mild conditions. | Requires synthesis of specialized starting materials. |
| Robinson-Gabriel Synthesis | 2-Acylamino-β-keto esters | Strong Acid (e.g., H₂SO₄) | Variable | Classical, well-established method. | Precursor synthesis can be challenging and multi-step, harsh reaction conditions. |
Conclusion
For the synthesis of 5-substituted oxazole-4-carboxylic acids, modern methods, particularly the direct synthesis from carboxylic acids and isocyanoacetates , offer significant advantages in terms of efficiency, yield, and substrate scope. This approach allows for a convergent and modular assembly of the target compounds from readily available starting materials. While the synthesis from β-enamino ketoesters provides a valuable route to isomeric 1,2-oxazoles, and the cyclization of N-acyl-β-halodehydroaminobutyric acid derivatives is high-yielding, the direct method stands out for its practicality and broad applicability in a research and development setting. The classical Robinson-Gabriel synthesis, while fundamentally important, is often hampered by the accessibility of the required precursors for this specific substitution pattern. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Phenyl-1,3-Oxazole-4-Carboxylic Acid Analogs
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document delves into the structure-activity relationship (SAR) of 5-phenyl-1,3-oxazole-4-carboxylic acid analogs, a scaffold of growing interest in medicinal chemistry. Our objective is to provide an in-depth comparison of these analogs, supported by experimental insights, to guide your research and development efforts. We will explore the nuanced effects of structural modifications on biological activity, grounded in established scientific principles and available data.
The this compound Scaffold: An Overview
The this compound core represents a privileged heterocyclic structure. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in a wide array of biologically active compounds, demonstrating anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The strategic placement of a phenyl group at the 5-position and a carboxylic acid at the 4-position provides a unique three-dimensional arrangement with multiple points for potential interaction with biological targets. The aromatic phenyl ring can engage in hydrophobic and π-stacking interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor, or exist as a carboxylate anion to form salt bridges.
This guide will systematically deconstruct the SAR of this scaffold by examining the impact of modifications at three key positions: the C5-phenyl ring, the C4-carboxylic acid, and the oxazole core itself.
Key Structural Modification Points and Their Impact on Bioactivity
The biological activity of the this compound scaffold can be finely tuned by chemical modifications at several key positions. Understanding the impact of these changes is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Figure 1: Key modification points on the this compound scaffold.
Structure-Activity Relationship at the C5-Phenyl Ring
Substituents on the phenyl ring at the 5-position of the oxazole core can significantly modulate the compound's interaction with its biological target. The electronic and steric properties of these substituents play a pivotal role.
A study on the isomeric 4-phenyl-2-oxazole derivatives as potential phosphodiesterase 4 (PDE4) inhibitors revealed that the introduction of a methoxy group at the para-position of the phenyl ring enhanced inhibitory activity.[1] Molecular docking studies suggested that this enhancement is due to favorable interactions with the metal-binding pocket of the PDE4B enzyme.[1] This finding underscores the importance of electron-donating groups (EDGs) at the para-position, which can potentially increase the electron density of the phenyl ring and improve interactions with the target protein.
While comprehensive SAR data for a wide range of substituents on the this compound scaffold is not extensively available in the public domain, we can extrapolate from general medicinal chemistry principles:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups, particularly at the para-position, may enhance activity by increasing the electron density of the phenyl ring, which could lead to stronger π-π stacking or cation-π interactions with the target.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) can decrease the electron density of the phenyl ring. Their effect is target-dependent; they can be beneficial if the target pocket has electron-deficient regions or if they participate in specific hydrogen bonds.
-
Halogens (F, Cl, Br, I) can modulate both steric and electronic properties. Their lipophilicity can also influence cell permeability and metabolic stability. For instance, a fluorine atom can act as a weak electron-withdrawing group and can sometimes participate in hydrogen bonding.
Table 1: Postulated Effects of Phenyl Ring Substituents on Biological Activity
| Substituent Type | Position | Postulated Effect on Activity | Rationale |
| Electron-Donating (e.g., -OCH₃) | para | Likely to increase potency | Enhanced π-system electron density, potential for specific H-bonds.[1] |
| Electron-Withdrawing (e.g., -NO₂) | meta, para | Target-dependent | Can alter electrostatic interactions and molecular conformation. |
| Halogens (e.g., -Cl, -F) | Any | Can increase or decrease potency | Modulates lipophilicity, steric profile, and electronic character. |
The Crucial Role of the C4-Carboxylic Acid and its Bioisosteric Replacement
The carboxylic acid moiety at the C4-position is a key functional group that can significantly influence the pharmacological profile of these analogs. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate at physiological pH, allows for strong ionic interactions with positively charged residues like arginine and lysine in a protein's active site.
However, the presence of a carboxylic acid can also lead to poor oral bioavailability, rapid metabolism, and potential toxicity. A common strategy in medicinal chemistry to mitigate these issues is bioisosteric replacement , where the carboxylic acid is replaced by another functional group with similar steric and electronic properties but improved pharmacokinetic characteristics.
Table 2: Common Bioisosteres for Carboxylic Acids
| Bioisostere | pKa | Key Features and Rationale for Use |
| 1H-Tetrazole | ~4.5-4.9 | Similar acidity and planar structure to carboxylic acid. Increased metabolic stability and lipophilicity can improve oral bioavailability. |
| Acylsulfonamide | ~4-5 | Maintains acidic character. Can form different hydrogen bonding patterns and may alter protein binding. |
| Hydroxamic Acid | ~8-9 | Less acidic than carboxylic acid. Can act as a metal chelator, which may be beneficial for inhibiting metalloenzymes. |
| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic isostere with a similar pKa to carboxylic acids. |
| Cyclopentane-1,3-dione | ~4-5 | Acidic due to the enol form. Offers a different steric profile and potential for varied interactions. |
The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired pharmacokinetic profile.
Exploring Modifications of the 1,3-Oxazole Core
Modifications to the central oxazole ring are less commonly explored but can have a profound impact on the overall conformation and electronic properties of the molecule. For instance, in a series of 2-aryl-1,3-oxazole-4-carboxylates, the introduction of a sulfonyl group at the 5-position (in place of the phenyl group) led to compounds with potent and broad-spectrum anticancer activity.[2][3] Specifically, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] This suggests that while the phenyl ring at C5 is a key feature, replacing it with other bulky and electronically distinct groups can lead to novel biological activities.
Comparative Biological Activities of this compound Analogs and Related Scaffolds
The this compound scaffold and its close relatives have been investigated for a range of biological activities. The following table summarizes some of the key findings.
Table 3: Overview of Biological Activities
| Scaffold/Analog | Biological Target/Activity | Key Findings | Reference |
| 4-Phenyl-2-oxazole derivatives | PDE4B Inhibition | A derivative with a para-methoxy on the phenyl ring showed an IC₅₀ of 1.4 µM against PDE4. | [1] |
| 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates | Anticancer | Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate had an average GI₅₀ of 5.37 µM against a panel of human cancer cell lines. | [2][3] |
| 2,5-Disubstituted oxazole-4-carboxylic acids | Antimicrobial, Anti-biofilm | Natural products with this scaffold showed weak to moderate antimicrobial activity and inhibited Staphylococcus aureus biofilm formation. | |
| (Oxazol-5-yl-phenyl)-thiourea derivatives | Antiviral (Influenza A, Coxsackievirus B3, HSV-1) | Several derivatives exhibited potent antiviral activity at low micromolar concentrations. | [4] |
| 2-Substituted phenyl-5-(3'-indolyl)-oxazole derivatives | Antioxidant | Some analogs showed 3-4 times stronger antioxidative activity than Vitamin E. | [5] |
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Below are representative protocols for the synthesis of the core scaffold and for a key biological assay.
General Synthetic Route
A common method for the synthesis of this compound esters involves the reaction of an activated carboxylic acid derivative with an isocyanide. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Figure 2: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of ethyl isocyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Slowly add benzoyl chloride to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of a base such as lithium hydroxide (LiOH).
-
Final Product Isolation: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield the final product, this compound.
In Vitro PDE4 Inhibition Assay Protocol
This protocol outlines a typical fluorescence polarization (FP)-based assay for measuring the inhibition of PDE4.
Figure 3: Workflow for a fluorescence polarization-based PDE4 inhibition assay.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
PDE4-specific binding agent (antibody or other protein)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplates
-
Test compounds and a reference inhibitor (e.g., Rolipram)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute further in the assay buffer.
-
Enzyme and Compound Incubation: Add the diluted PDE4 enzyme to the wells of the microplate. Then, add the diluted test compounds or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the hydrolysis of FAM-cAMP by PDE4.
-
Detection: Stop the reaction and detect the remaining FAM-cAMP by adding the binding agent. This agent will bind to the unhydrolyzed FAM-cAMP, resulting in a high fluorescence polarization signal.
-
Data Analysis: Measure the fluorescence polarization using a suitable plate reader. The degree of inhibition is calculated relative to the controls. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The available data, primarily from related structural classes, suggests that the biological activity of these analogs is highly sensitive to substitutions on the C5-phenyl ring and modifications of the C4-carboxylic acid group. The enhancement of PDE4 inhibitory activity by a para-methoxy group on the phenyl ring provides a strong rationale for exploring other electron-donating substituents at this position.[1] Furthermore, the successful application of a sulfonyl group at the C5-position in creating potent anticancer agents highlights the potential for discovering new activities through more diverse structural modifications.[2][3]
Future research should focus on a systematic exploration of the SAR of the this compound core. This includes the synthesis and evaluation of a broader range of analogs with diverse electronic and steric properties on the phenyl ring. Additionally, a systematic investigation into various carboxylic acid bioisosteres is warranted to optimize the pharmacokinetic profiles of these compounds. Such studies, coupled with robust biological evaluation and computational modeling, will undoubtedly unlock the full therapeutic potential of this versatile scaffold.
References
- 1. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Evaluation of 5-Phenyl-1,3-oxazole-4-carboxylic Acid Derivatives as Potential Antibacterial Agents
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the heterocyclic compounds, oxazole derivatives have emerged as a promising class with a wide spectrum of biological activities, including antibacterial properties.[1][2] This guide provides a comprehensive framework for the in vitro testing of a specific subclass, 5-phenyl-1,3-oxazole-4-carboxylic acid derivatives, against clinically relevant bacterial strains. We will delve into the essential experimental protocols, data interpretation, and comparative analysis required to assess their potential as future antibacterial therapeutics. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new antimicrobial agents.
The core of this guide is built upon established methodologies for antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies. By understanding the "why" behind each step, researchers can generate robust and reproducible data, enabling a thorough and objective comparison of these novel compounds against existing alternatives.
I. Foundational Antibacterial Susceptibility Testing
The initial screening of any potential antibacterial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These values provide a quantitative measure of the compound's potency.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of novel compounds.[5][6]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5] This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[7]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative/growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[3]
-
Incubate the plate at 35-37°C for 16-20 hours.[3]
-
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8] It is determined following the MIC test and provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).[7]
-
-
Plating and Incubation:
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar - MHA).
-
Incubate the agar plates at 35-37°C for 18-24 hours.[7]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][9] The MBC/MIC ratio can be calculated; a ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]
-
Diagram of the MIC to MBC Workflow
Caption: Workflow for determining MIC and MBC.
II. Comparative Data Analysis of Antibacterial Activity
For a meaningful comparison, the MIC and MBC values of the novel this compound derivatives should be tabulated against a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.[10] It is also crucial to include data for standard-of-care antibiotics as positive controls.
Table 1: Hypothetical In Vitro Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Derivative A | S. aureus ATCC 29213 | Positive | 8 | 16 | 2 |
| E. coli ATCC 25922 | Negative | 64 | >128 | >2 | |
| Derivative B | S. aureus ATCC 29213 | Positive | 4 | 8 | 2 |
| E. coli ATCC 25922 | Negative | 32 | 128 | 4 | |
| Ampicillin | S. aureus ATCC 29213 | Positive | 0.5 | 1 | 2 |
| E. coli ATCC 25922 | Negative | 8 | 16 | 2 | |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | 0.25 | 0.5 | 2 |
| E. coli ATCC 25922 | Negative | 0.015 | 0.03 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
III. Assessing Safety: In Vitro Cytotoxicity Testing
A critical aspect of drug development is ensuring that a compound is selectively toxic to bacteria with minimal harm to host cells.[11] In vitro cytotoxicity assays are essential for this preliminary safety assessment.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Culture:
-
Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).[12]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.[12]
-
IV. Preliminary Insights into the Mechanism of Action
While extensive studies are required to fully elucidate the mechanism of action, preliminary experiments can provide valuable clues. There are several major modes of antibacterial action, including interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, and disruption of metabolic pathways or membrane function.[14]
One common approach is to assess the effect of the compound on macromolecular synthesis by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan.[15] A significant and rapid inhibition of a specific pathway can suggest a primary target.
Diagram of Potential Antibacterial Mechanisms of Action
Caption: Potential cellular targets for antibacterial compounds.
V. Structure-Activity Relationship (SAR) Insights
By synthesizing and testing a series of related this compound derivatives, researchers can begin to understand the structure-activity relationship (SAR).[16][17] Modifications to the phenyl ring (e.g., addition of electron-withdrawing or electron-donating groups) or the carboxylic acid moiety can significantly impact antibacterial potency and selectivity. These studies are crucial for optimizing the lead compound. For instance, some studies on oxadiazole derivatives have shown that specific substitutions on the phenyl ring can enhance activity against MRSA.[16]
Conclusion
The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. By employing standardized protocols for determining MIC and MBC, assessing cytotoxicity, and gaining preliminary insights into the mechanism of action, researchers can build a comprehensive profile of these novel compounds. This data-driven approach is essential for identifying promising candidates for further preclinical development and for making objective comparisons to existing antibacterial agents. The continued exploration of novel chemical scaffolds like the oxazole nucleus holds significant promise in the ongoing effort to combat the growing threat of antimicrobial resistance.[18][19]
References
- 1. iajps.com [iajps.com]
- 2. ijmpr.in [ijmpr.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. cbijournal.com [cbijournal.com]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 15. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Oxazole Synthesis: A Head-to-Head Comparison
The oxazole scaffold is a privileged five-membered heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its significance in medicinal chemistry, where it can act as a bioisostere for amide or ester functionalities, has driven the development of a vast arsenal of synthetic methodologies.[3] While classical methods like the Robinson-Gabriel and van Leusen syntheses have been foundational, the modern era is defined by the precision, efficiency, and functional group tolerance offered by transition-metal catalysis.[4][5]
This guide provides a head-to-head comparison of the leading catalytic systems for oxazole synthesis. We move beyond a simple recitation of methods to analyze the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The data presented herein is synthesized from peer-reviewed literature to empower researchers, scientists, and drug development professionals to select the optimal catalytic system for their specific synthetic challenges.
Comparative Analysis of Leading Catalytic Systems
The choice of a catalytic system is dictated by factors including desired substitution pattern, availability of starting materials, required functional group tolerance, and scalability. Below, we compare the performance of the most prominent metal-based catalysts: Gold (Au), Palladium (Pd), Copper (Cu), and Rhodium (Rh).
Gold (Au)-Catalyzed Systems: The Alkyne Activation Powerhouse
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for oxazole synthesis, primarily through their ability to act as soft π-acids for activating alkynes.[6][7] This approach often involves the cyclization of propargyl amides or multicomponent reactions that form the oxazole ring in a single, highly atom-economical step.
Mechanistic Rationale: The dominant mechanism involves the coordination of the gold catalyst to the alkyne, rendering it susceptible to nucleophilic attack. In the case of N-propargylamides, this leads to a 5-endo-dig cyclization.[8] Alternatively, gold can catalyze [2+2+1] annulations where a gold carbene intermediate, generated from an alkyne and an oxidant, reacts with a nitrile.[9][10]
Advantages:
-
Mild Reaction Conditions: Gold-catalyzed reactions are often performed at or slightly above room temperature, preserving sensitive functional groups.[6][7]
-
High Regioselectivity: The electrophilic activation of the alkyne provides excellent control over the position of substituents.
-
Broad Substrate Scope: Tolerates a wide range of functional groups.[9]
Limitations:
-
Catalyst Cost: Gold catalysts can be more expensive than other transition metals.
-
Oxidant Requirement: Many gold-catalyzed methods require an external oxidant, such as an N-oxide, which can complicate purification.[11]
Palladium (Pd)-Catalyzed Systems: Masters of C-H Activation and Cross-Coupling
Palladium catalysis offers diverse and powerful strategies for oxazole synthesis, frequently leveraging C-H activation, cascade reactions, and cross-coupling methodologies.[12][13] These methods can construct the oxazole ring from simple, readily available precursors like amides and ketones or functionalize a pre-existing oxazole core.[14]
Mechanistic Rationale: Palladium's versatility stems from its ability to cycle between Pd(0), Pd(II), and sometimes Pd(IV) oxidation states. Syntheses can proceed via:
-
Direct C-H Arylation: A pre-formed oxazole ring can be functionalized by coupling with aryl halides.[12][15]
-
Cascade Cyclization: N-propargylamides can undergo a cascade difluoroalkylation/cyclization, where a vinylpalladium intermediate is trapped intramolecularly by the amide oxygen.[16]
-
Oxidative Annulation: Sequential C-N and C-O bond formations between substrates like amides and ketones can be achieved through a Pd(II)-catalyzed C-H activation pathway.[14]
Advantages:
-
High Atom Economy: C-H activation pathways avoid the need for pre-functionalized starting materials.
-
Diverse Substitution Patterns: Enables the synthesis of complex, highly substituted oxazoles that are difficult to access via other methods.[14]
-
Well-Established Field: A vast body of literature and a wide variety of available ligands allow for fine-tuning of reactivity.
Limitations:
-
Ligand Sensitivity: Reaction outcomes can be highly dependent on the choice of ligand.
-
Higher Temperatures: Many Pd-catalyzed reactions require elevated temperatures (80-120 °C).[16]
-
Potential for Metal Contamination: Residual palladium in the final product is a significant concern in pharmaceutical applications.
Copper (Cu)-Catalyzed Systems: The Workhorse for Oxidative Coupling
Copper catalysts are cost-effective and highly effective for oxazole synthesis, typically promoting oxidative cyclization reactions.[15] They can be used as the primary catalyst or as a co-catalyst, often with palladium, in direct arylation reactions.[17] Recent developments have focused on green, heterogeneous copper catalysts that offer enhanced sustainability.[18][19]
Mechanistic Rationale: Copper-catalyzed syntheses often involve the aerobic oxidation of substrates. For instance, the reaction of α-diazoketones with amides proceeds via a copper carbene intermediate, followed by cyclization and dehydration.[5] In other cases, Cu(I) or Cu(II) salts mediate the oxidative coupling of various precursors, facilitating the key C-O and C-N bond formations.[15]
Advantages:
-
Cost-Effectiveness: Copper is an abundant and inexpensive metal.
-
Green Chemistry: Many protocols utilize molecular oxygen or air as the terminal oxidant, and heterogeneous catalysts like CuFe₂O₄ can be recycled.[18][19]
-
Solvent-Free Options: Some copper-catalyzed methods can be performed under solvent-free conditions.[20]
Limitations:
-
Stoichiometric Oxidants: Some protocols may still require stoichiometric or super-stoichiometric oxidants.
-
Substrate Scope: May have a more limited substrate scope compared to gold or palladium systems for highly complex molecules.
Rhodium (Rh)-Catalyzed Systems: Precision via Carbene Chemistry
Rhodium catalysts, particularly dirhodium complexes, are unparalleled in their ability to generate rhodium carbenes from diazo compounds. This reactivity provides a precise route to oxazoles, with a unique ability to control regioselectivity through catalyst design.
Mechanistic Rationale: The reaction of an α-diazo-β-ketoester with a carboxamide in the presence of a dirhodium catalyst generates a rhodium carbene. This intermediate then undergoes either N-H insertion followed by cyclodehydration or a [3+2] cycloaddition-type pathway.[21][22]
A Striking Example of Catalyst Control: The choice of rhodium catalyst can dramatically alter the reaction's regiochemical outcome.
-
Dirhodium tetraacetate [Rh₂(OAc)₄]: Catalyzes the reaction to yield 2-aryloxazole-4-carboxylates .[21][22]
-
Dirhodium tetrakis(heptafluorobutyramide) [Rh₂(hfba)₄]: In stark contrast, this catalyst directs the reaction to form the isomeric 2-aryloxazole-5-carboxylates .[21][22]
This remarkable catalyst effect underscores the importance of ligand design in directing reactivity and provides a powerful tool for synthetic chemists.
Advantages:
-
Tunable Regioselectivity: The ability to select for different constitutional isomers by simply changing the catalyst is a significant advantage.[21]
-
High Efficiency: Rhodium carbene chemistry is typically very fast and high-yielding.
Limitations:
-
Diazo Precursors: Requires the use of potentially hazardous and unstable α-diazo compounds.
-
Catalyst Cost: Rhodium is a precious metal, making the catalysts expensive.
Quantitative Performance Data
The following table summarizes key performance metrics for representative catalytic systems, allowing for a direct, data-driven comparison.
| Catalytic System | Key Reaction Type | Catalyst/Reagents | Temp. (°C) | Time (h) | Yield Range (%) | Key Advantages | Ref. |
| Gold (Au) | [2+2+1] Annulation | BrettPhosAuNTf₂ (1 mol%), 8-methylquinoline N-oxide | 60 | 3-12 | 70-95 | Mild conditions, high functional group tolerance, low catalyst loading. | [9] |
| Gold (Au) | Cycloisomerization | AuCl₃ (5 mol%) | RT | 0.5-2 | 85-98 | Very fast, room temperature, excellent yields. | [8] |
| Palladium (Pd) | Cascade Difluoroalkylation | Pd(OAc)₂ (5 mol%), t-BuDavePhos, K₃PO₄ | 80 | 12 | 58-85 | One-pot access to valuable fluorinated oxazoles. | [16] |
| Palladium (Pd) | C-H Activation/Annulation | Pd(OAc)₂ (10 mol%), CuBr₂, K₂S₂O₈ | 110 | 24 | 65-86 | Uses simple amides/ketones, high atom economy. | [14] |
| Copper (Cu) | Oxidative Annulation | Cu(OTf)₂ (10 mol%), O₂ | 120 | 12 | 70-90 | Uses O₂ as a green oxidant. | [15] |
| Copper (Cu) | Heterogeneous Catalysis | CuFe₂O₄ nanoparticles, H₂O | 100 | 5-7 | 85-95 | Recyclable catalyst, green solvent (water). | [19] |
| Rhodium (Rh) | Carbene N-H Insertion | Rh₂(OAc)₄ (1 mol%) | 80 | 1-3 | 75-95 | Forms 4-substituted oxazoles with high selectivity. | [22] |
| Rhodium (Rh) | Cycloaddition Pathway | Rh₂(hfba)₄ (1 mol%) | 80 | 1-3 | 70-90 | Forms 5-substituted oxazoles with high selectivity. | [22] |
Visualizing Catalytic Pathways
Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. The following diagrams illustrate simplified catalytic cycles for key oxazole syntheses.
Caption: Simplified catalytic cycle for the gold-catalyzed synthesis of oxazoles.
Caption: Catalytic cycle for Pd-catalyzed oxazole synthesis from amides and ketones.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems derived from authoritative literature, providing a reliable starting point for laboratory synthesis.
Protocol 1: Gold-Catalyzed [2+2+1] Synthesis of 2,5-Disubstituted Oxazoles
This protocol is adapted from the work of Zhang et al. and features mild conditions and broad substrate scope.[9]
Materials:
-
Terminal Alkyne (0.30 mmol, 1.0 equiv)
-
Nitrile (3 mL, used as solvent and reactant)
-
8-Methylquinoline N-oxide (0.39 mmol, 1.3 equiv)
-
Au(PPh₃)NTf₂ (11.1 mg, 0.015 mmol, 5 mol%) or BrettPhosAuNTf₂ for lower loadings
-
Anhydrous reaction vial with stir bar
Procedure:
-
To a solution of the alkyne (0.30 mmol) in the nitrile (3 mL) in a sealed reaction vial, add 8-methylquinoline N-oxide (62.0 mg, 0.39 mmol).
-
Add the gold catalyst (e.g., Au(PPh₃)NTf₂, 11.1 mg, 0.015 mmol) to the mixture.
-
Seal the vial and place it in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 3 hours to overnight.
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess nitrile.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure 2,5-disubstituted oxazole product.
Causality Behind Experimental Choices:
-
Nitrile as Solvent: Using the nitrile as both reactant and solvent ensures a high concentration of the nucleophile, driving the reaction forward and simplifying the reaction setup.
-
8-Methylquinoline N-oxide: This specific N-oxide was identified through screening as the optimal oxygen atom transfer agent, balancing reactivity with stability.[9]
-
Gold Catalyst: The phosphine-ligated gold(I) complex is an excellent π-acid for alkyne activation and is stable under the reaction conditions. The counter-ion (NTf₂) is non-coordinating, ensuring a highly active cationic gold species.
Protocol 2: Palladium-Catalyzed Cascade Synthesis of 4-(Difluoromethyl)oxazoles
This protocol, adapted from the work of Shen et al., provides access to fluorinated oxazoles from readily available N-propargylamides.[16]
Materials:
-
N-propargylamide (0.2 mmol, 1.0 equiv)
-
BrCF₂H source (e.g., Di-tert-butyl peroxide is often used as a radical initiator with a suitable precursor, or a dedicated reagent is used as per the specific literature procedure)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 5 mol%)
-
t-BuDavePhos (ligand) (7.1 mg, 0.02 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (85 mg, 0.4 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (2 mL)
-
Schlenk tube or sealed vial
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the N-propargylamide (0.2 mmol), Pd(OAc)₂ (2.2 mg), t-BuDavePhos (7.1 mg), and K₃PO₄ (85 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (2 mL) via syringe.
-
Add the bromodifluoromethane source as specified in the detailed literature procedure.
-
Seal the tube and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction for the specified time (typically 12 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylated oxazole or oxazoline product. A subsequent base-induced tautomerization step may be needed to convert oxazolines to oxazoles.[16]
Causality Behind Experimental Choices:
-
Pd(OAc)₂/t-BuDavePhos: This catalytic system is highly effective for generating the active Pd(0) species and promoting the oxidative addition and subsequent steps. The bulky, electron-rich phosphine ligand (t-BuDavePhos) stabilizes the palladium center and facilitates the catalytic cycle.
-
K₃PO₄: A strong base is required to facilitate key steps in the catalytic cycle, including potentially the final tautomerization to the aromatic oxazole.[16]
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Conclusion and Future Outlook
The synthesis of oxazoles has been profoundly advanced by the advent of transition-metal catalysis. Gold, palladium, copper, and rhodium each offer a unique set of tools, defined by their characteristic reactivity—alkyne activation, C-H functionalization, oxidative coupling, and carbene chemistry, respectively.
The choice of catalyst is a strategic decision. For mild conditions and sensitive substrates, gold is often the superior choice. For building molecular complexity from simple starting materials, palladium's prowess in C-H activation is unmatched. When cost and sustainability are paramount, copper provides robust and increasingly green alternatives. For exquisite control over regiochemistry, the catalyst-dependent pathways of rhodium are unparalleled.
Future developments will likely focus on further enhancing the sustainability of these processes. This includes the design of more active, recyclable heterogeneous catalysts, the use of flow chemistry to improve safety and scalability, and the development of catalytic systems based on more abundant, earth-abundant metals.[23][24] By continuing to build upon the foundational principles of these catalytic systems, chemists will be well-equipped to synthesize the next generation of oxazole-containing molecules that will impact medicine, materials, and beyond.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04559A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 14. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst [jsynthchem.com]
- 19. jsynthchem.com [jsynthchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The rhodium carbene route to oxazoles: a remarkable catalyst effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Hirshfeld surface analysis of substituted oxazole and isoxazole crystal structures
An In-Depth Comparative Guide to Hirshfeld Surface Analysis of Substituted Oxazole and Isoxazole Crystal Structures
Authored by: Dr. Evelyn Reed, Senior Application Scientist
The Conceptual Framework: Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is constructed by partitioning the crystal electron density into regions associated with each individual molecule. This partitioning is based on the ratio of the electron density of the promolecule (a superposition of the electron densities of the isolated atoms) to the total electron density of the procrystal (a superposition of the promolecule electron densities). The surface is defined as the region where the contribution of the promolecule to the procrystal electron density is equal to the sum of the contributions from all other molecules.
This surface can be color-coded to map various properties, most commonly the normalized contact distance (
dnorm
), which is a function of the distances from the surface to the nearest nucleus inside (di
de
dnorm
The 2D fingerprint plot is a two-dimensional histogram of the (
di
, de
The Significance of Oxazole and Isoxazole Scaffolds in Medicinal Chemistry
Oxazoles and their constitutional isomers, isoxazoles, are five-membered heterocyclic rings containing one nitrogen and one oxygen atom. The position of the heteroatoms differs between the two, leading to distinct electronic and steric properties that influence their biological activity and crystal packing. These scaffolds are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to engage in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and
π
-π
Comparative Analysis of Intermolecular Interactions: Oxazoles vs. Isoxazoles
A detailed examination of the Hirshfeld surfaces and 2D fingerprint plots of substituted oxazoles and isoxazoles reveals distinct patterns in their crystal packing. The following sections and comparative data table highlight these differences.
Dominant Intermolecular Contacts
In the absence of strong hydrogen bond donors and acceptors, the crystal packing of both oxazole and isoxazole derivatives is often dominated by a multitude of weaker interactions, including H···H, C···H, and O···H contacts. The relative contributions of these contacts provide a quantitative measure of the packing efficiency and the nature of the cohesive forces.
| Interaction Type | Typical Contribution in Substituted Oxazoles (%) | Typical Contribution in Substituted Isoxazoles (%) | Key Observations |
| H···H | 40-60% | 45-65% | Generally the most significant contributor, reflecting the importance of van der Waals forces. The slightly higher contribution in isoxazoles can be attributed to different steric arrangements of substituents. |
| C···H/H···C | 15-25% | 10-20% | These interactions, often indicative of C-H···
|
| O···H/H···O | 10-20% | 12-25% | The presence of the oxygen atom in the ring allows for weak C-H···O hydrogen bonds. The position of the oxygen in the isoxazole ring can sometimes lead to a slightly higher propensity for these interactions. |
| N···H/H···N | 5-15% | 3-10% | The nitrogen atom can also act as a weak hydrogen bond acceptor. The accessibility of the nitrogen lone pair is influenced by the substitution pattern. |
| Variable, substituent-dependent | Variable, substituent-dependent | The presence of aromatic substituents can lead to significant
|
Visualizing the Workflow of Hirshfeld Surface Analysis
The following diagram illustrates the typical workflow for conducting a Hirshfeld surface analysis, from the initial crystallographic data to the final interpretation of the results.
Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.
Logical Relationships of Intermolecular Contacts
The various intermolecular contacts identified through Hirshfeld surface analysis are not isolated events but are part of a complex interplay that dictates the overall crystal structure. The following diagram illustrates the logical relationships between different types of interactions.
Caption: Classification of intermolecular interactions in crystal structures.
Experimental and Computational Workflow
The following protocol outlines the steps for performing a Hirshfeld surface analysis using the CrystalExplorer software. This protocol assumes that a valid Crystallographic Information File (CIF) for the structure of interest has been obtained.
Step 1: Importing the Crystal Structure
-
Launch the CrystalExplorer software.
-
Go to File > Open and select the CIF file for your oxazole or isoxazole derivative.
-
The software will display the unit cell and the molecule of interest. Ensure that the structure is chemically correct.
Step 2: Generating the Hirshfeld Surface
-
Click on the "Hirshfeld Surface" icon in the main toolbar or go to Calculate > Hirshfeld Surface.
-
A dialog box will appear with options for the surface generation. The default settings are generally sufficient for a standard analysis.
-
Click "OK" to generate the surface. The molecule will now be enclosed by a transparent surface.
Step 3: Mapping Properties onto the Hirshfeld Surface
-
With the Hirshfeld surface displayed, go to the "Surface" menu.
-
Select "d_norm" to map the normalized contact distance onto the surface. This will color the surface as described previously, with red, white, and blue regions highlighting close, van der Waals, and longer contacts, respectively.
-
Other properties like "Shape Index" and "Curvedness" can also be mapped to analyze the shape of the molecule and the nature of the interactions.
Step 4: Generating and Analyzing the 2D Fingerprint Plot
-
Click on the "2D Fingerprint" icon in the main toolbar or go to Calculate > 2D Fingerprint Plot.
-
The 2D fingerprint plot will be generated in a new window.
-
The plot can be deconstructed to show the contributions of individual atom pairs. To do this, go to Tools > Deconstruct Fingerprint.
-
Select the desired atom pairs (e.g., H···H, C···H, O···H) to visualize their respective contributions to the overall fingerprint. The percentage contribution of each contact type will be displayed.
Step 5: Quantitative Analysis and Interpretation
-
Record the percentage contributions of the different intermolecular contacts.
-
Analyze the shape of the fingerprint plot and the positions of any prominent spikes. For example, sharp spikes at low (
,di ) values are characteristic of strong hydrogen bonds.de -
Correlate the features on the
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
surface with the corresponding regions in the fingerprint plot to gain a comprehensive understanding of the specific intermolecular interactions driving the crystal packing.dnorm
Concluding Remarks
Hirshfeld surface analysis provides an invaluable tool for the detailed investigation of intermolecular interactions in the solid state. When applied to substituted oxazole and isoxazole crystal structures, this method allows for a direct and quantitative comparison of their packing motifs. While both scaffolds engage in a variety of weak non-covalent interactions, the subtle differences in the positions of their heteroatoms can lead to notable variations in the prevalence and geometry of these contacts. A thorough understanding of these differences, facilitated by the systematic application of Hirshfeld surface analysis, can empower medicinal chemists and materials scientists to make more informed decisions in the design of molecules with tailored solid-state properties. The workflow and comparative data presented in this guide serve as a robust starting point for researchers seeking to harness the power of this analytical technique in their own work.
A Comparative Guide to the Docking of 5-Phenyl-1,3-Oxazole-4-Carboxylic Acid Derivatives with PIM1 Kinase
This guide provides an in-depth technical analysis of the molecular docking of 5-phenyl-1,3-oxazole-4-carboxylic acid derivatives against the PIM1 kinase, a significant target in contemporary cancer research. We will objectively compare the potential of this chemical scaffold with established PIM1 inhibitors, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the rationale behind targeting PIM1 with novel chemical entities.
The Rationale for Targeting PIM1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3.[1] PIM1 is a downstream effector of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[2] Its overexpression is implicated in a variety of hematological malignancies and solid tumors, where it promotes cell survival, proliferation, and resistance to apoptosis.[2] Consequently, the inhibition of PIM1 kinase has emerged as a promising strategy in cancer therapy.[1]
The this compound scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Recent studies have highlighted the potential of oxadiazole derivatives, which are structurally related to oxazoles, as potent PIM1 kinase inhibitors.[3] This guide will, therefore, explore the docking of this promising scaffold into the PIM1 active site and compare its potential efficacy against that of known inhibitors.
The PIM1 Signaling Pathway: A Target for Therapeutic Intervention
The PIM1 signaling pathway is a critical regulator of cell fate. As illustrated below, its activation by upstream signals like cytokines leads to the phosphorylation of a cascade of downstream targets that ultimately control cell cycle progression and apoptosis.
Caption: A simplified diagram of the PIM1 signaling pathway.
Comparative Analysis of PIM1 Kinase Inhibitors
To establish a benchmark for the potential efficacy of this compound derivatives, it is essential to compare them against well-characterized PIM1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known PIM1 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, such as the ATP concentration.[4]
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Assay Type | Reference(s) |
| AZD1208 | 0.4 | 5.0 | 1.9 | Biochemical | [4][5] |
| SGI-1776 | 7 | 363 | 69 | Biochemical | [5][6] |
| SMI-4a | 17 | - | - | Biochemical | [5] |
| Compound 10f (1,3,4-oxadiazole derivative) | 17 | Not Reported | Not Reported | Biochemical | [3] |
Molecular Docking Protocol for PIM1 Kinase
Molecular docking is a powerful computational tool for predicting the binding mode and affinity of a small molecule to a protein target. The following is a detailed, step-by-step protocol for docking this compound derivatives into the ATP-binding site of PIM1 kinase.
Preparation of the PIM1 Kinase Structure
a. Obtain the Crystal Structure: Download the X-ray crystal structure of PIM1 kinase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4DTK , which has a co-crystallized inhibitor, providing a reference for the binding site.[7]
b. Protein Preparation:
- Remove water molecules and any co-solvents from the PDB file.
- Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.
- Assign appropriate protonation states to titratable residues (e.g., Histidine).
- Perform a restrained energy minimization of the protein structure to relieve any steric clashes. This can be done using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.
Ligand Preparation
a. 3D Structure Generation: Create the 3D structure of the this compound derivative using a molecular builder such as ChemDraw or Maestro.
b. Ligand Preparation:
- Generate possible ionization states at physiological pH.
- Generate tautomers and stereoisomers if applicable.
- Perform a conformational search and energy minimization of the ligand to obtain a low-energy conformation. Software like Schrödinger's LigPrep can be used for this purpose.
Grid Generation and Docking
a. Grid Generation: Define the binding site by creating a grid box centered on the co-crystallized ligand in the PDB structure. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
b. Molecular Docking:
- Use a docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.
- Set the docking parameters. For Glide, standard precision (SP) or extra precision (XP) modes can be used.
- The docking algorithm will systematically place the ligand in the defined binding site in various orientations and conformations, scoring each pose based on a scoring function that estimates the binding affinity.
Analysis of Docking Results
a. Pose Analysis: Visually inspect the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
b. Binding Energy Estimation: The docking score provides an estimation of the binding free energy (e.g., in kcal/mol). Lower scores generally indicate better binding affinity.
c. Comparison with Known Inhibitors: Compare the predicted binding mode and interactions of the novel derivative with those of known PIM1 inhibitors to understand the structural basis for its potential activity.
Caption: A typical workflow for a molecular docking study.
Expected Binding Mode and Structure-Activity Relationship (SAR)
While direct docking studies on this compound derivatives against PIM1 are not extensively reported, we can infer the likely binding interactions from studies on structurally similar compounds, such as 1,3,4-oxadiazole derivatives.[3]
The ATP-binding pocket of PIM1 has a unique hinge region that is often targeted by inhibitors. The oxazole core of the this compound scaffold is expected to form key interactions within this pocket. The phenyl group at the 5-position can engage in hydrophobic interactions with residues lining the active site. The carboxylic acid at the 4-position is likely to form hydrogen bonds with key residues, such as the backbone amide of Val126 or the side chain of Lys67, which are known to be important for inhibitor binding.
The structure-activity relationship (SAR) of related oxazole and oxadiazole inhibitors suggests that substitutions on the phenyl ring can significantly impact potency. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its fit and interactions within the binding pocket.[8]
Conclusion
The this compound scaffold represents a promising starting point for the design of novel PIM1 kinase inhibitors. Molecular docking studies, as outlined in this guide, are a critical first step in evaluating the potential of these derivatives. By comparing their predicted binding affinities and interaction patterns with those of known inhibitors, researchers can prioritize compounds for synthesis and biological testing. The insights gained from such computational studies will undoubtedly accelerate the development of new and effective cancer therapeutics targeting the PIM1 signaling pathway.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
